molecular formula C24H52O4Si3 B8026693 Tri-O-(tert-butyldimethylsilyl)-D-galactal

Tri-O-(tert-butyldimethylsilyl)-D-galactal

Cat. No.: B8026693
M. Wt: 488.9 g/mol
InChI Key: FMXIGEXRLSNRMR-NJDAHSKKSA-N
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Description

Tri-O-(tert-butyldimethylsilyl)-D-galactal is a useful research compound. Its molecular formula is C24H52O4Si3 and its molecular weight is 488.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tri-O-(tert-butyldimethylsilyl)-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-O-(tert-butyldimethylsilyl)-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIGEXRLSNRMR-NJDAHSKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tri-O-(tert-butyldimethylsilyl)-D-galactal: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-O-(tert-butyldimethylsilyl)-D-galactal (Tri-O-TBS-galactal) represents a privileged scaffold in carbohydrate chemistry, distinct from its acetylated or benzylated congeners due to the unique electronic and steric properties of the silyl ether protection. While acetyl groups "disarm" glycosyl donors and benzyl groups "arm" them, silyl groups occupy a unique "super-armed" or sterically-modulating niche.

This guide details the synthesis, structural characterization, and mechanistic utility of this compound, specifically designed for researchers requiring orthogonal protection strategies in complex oligosaccharide assembly and natural product total synthesis.

Part 1: Structural Analysis & Physiochemical Properties

Conformational Dynamics

Unlike D-galactal protected with small acyl groups, the Tri-O-TBS variant experiences significant steric crowding, particularly at the C4 axial position . The bulky tert-butyl groups force the pyranoid ring into a distorted half-chair conformation (


 / 

equilibrium), which critically influences the facial selectivity of electrophilic additions to the C1-C2 double bond.
Physiochemical Data Profile
PropertyValue / CharacteristicRelevance
Molecular Formula

High lipophilicity aids organic solubility.
Molecular Weight 486.91 g/mol Significant mass increase vs. native galactal (146.14 g/mol ).
Appearance Colorless Oil / Low-melting SolidPurified via flash chromatography (Hexanes/EtOAc).
Solubility Soluble: DCM, THF, Toluene, HexanesInsoluble: Water, MeOH (limited)Ideal for non-polar reaction conditions.
Stability Base: ExcellentAcid: Poor (cleaves)Fluoride: Labile (TBAF cleavage)Orthogonal to esters and benzyl ethers.

Part 2: Synthetic Protocol (Authoritative Methodology)

The Challenge of C4-Silylation

The primary failure mode in synthesizing this compound is incomplete silylation at the C4-axial hydroxyl group due to steric hindrance from the C3 and C5 positions. Standard protocols must be modified with higher equivalents of reagent and extended reaction times.

Step-by-Step Synthesis

Reagents: D-Galactal (1.0 equiv), TBSCl (4.5 equiv), Imidazole (9.0 equiv), DMAP (0.1 equiv, catalyst), Anhydrous DMF (0.5 M).

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve D-Galactal in anhydrous DMF.

  • Base Addition: Add Imidazole and DMAP. Stir for 10 minutes at 0°C.

  • Silylation: Add TBSCl portion-wise over 20 minutes. Note: Rapid addition causes an exotherm that can degrade the glycal double bond.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 18–24 hours.

    • QC Check: TLC (10% EtOAc/Hexane). Stain with p-Anisaldehyde. Product (

      
      ) should be UV inactive but stain dark blue/black.
      
  • Workup: Dilute with

    
     (prevents emulsion better than DCM). Wash with 
    
    
    
    (x3) to remove DMF, then Brine (x1).
  • Purification: Flash Column Chromatography on Silica Gel (buffered with 1%

    
     to prevent acid-catalyzed hydrolysis on silica). Eluent: 0% 
    
    
    
    5% EtOAc in Hexanes.
Visualization of Synthesis Logic

SynthesisWorkflow Start D-Galactal (Polar, Water Soluble) Reagents TBSCl + Imidazole (DMF, 0°C to RT) Start->Reagents Nucleophilic Subst. Intermediate Kinetic Trap: Incomplete C4-Silylation Reagents->Intermediate Fast C3/C6 Rxn Product Tri-O-TBS-D-Galactal (Lipophilic, Oil) Intermediate->Product Slow C4 Rxn (Requires Time/DMAP) QC QC: NMR/TLC Check C4-H Shift Product->QC Validation

Figure 1: Synthetic workflow highlighting the kinetic bottleneck at the C4-axial position.

Part 3: Mechanistic Reactivity & Applications

The "Silyl Effect" in Glycosylation

Silyl groups are non-participating (unlike C2-esters), meaning they do not form dioxolenium ions. This allows for:

  • Direct Glycosylation: Access to 2-deoxy sugars via electrophilic addition.

  • Epoxidation (Danishefsky Method): The bulky TBS groups shield the face of the double bond. In D-galactal, the C3-TBS and C4-TBS groups create a "steric wall," directing epoxidizing agents (like DMDO) to the opposite face, yielding high diastereoselectivity for the 1,2-anhydrosugar.

Key Reaction Pathways

Reactivity Galactal Tri-O-TBS-D-Galactal DMDO Epoxidation (DMDO, 0°C) Galactal->DMDO Steric Control Ferrier Ferrier Rearrangement (Lewis Acid, ROH) Galactal->Ferrier Type I Epoxide 1,2-Anhydrosugar (Glycosyl Donor) DMDO->Epoxide Alpha-face attack Pseudoglycal 2,3-Unsaturated Glycoside Ferrier->Pseudoglycal S_N2' Mechanism

Figure 2: Divergent reactivity pathways controlled by reagent choice. The silyl groups stabilize the epoxide intermediate.

Diagnostic NMR Data (Self-Validation)

To verify the structure, ensure the integration ratio of silyl methyls to ring protons is correct.

Proton (

)
Chemical Shift (

, ppm)
MultiplicityDiagnostic Note
H-1 6.30 – 6.35ddVinyl proton, deshielded by ring oxygen.
H-2 4.65 – 4.70dddVinyl proton, couples to H-1 and H-3.
Si-tBu 0.88 – 0.92s (27H)Three distinct t-butyl singlets (often overlapping).
Si-Me 0.05 – 0.15s (18H)Diastereotopic methyls on Silicon.

Part 4: Troubleshooting & QC

  • Issue: Product hydrolysis on column.

    • Fix: Silica gel is slightly acidic. Pre-wash the column with 1% Triethylamine in Hexanes to neutralize active sites before loading the silyl ether.

  • Issue: Low yield of Tri-substituted product.

    • Fix: The C4-OH is the culprit. If NMR shows a doublet at

      
       4.0–4.5 (OH), re-subject the crude material to the reaction conditions with fresh Imidazole/TBSCl.
      
  • Storage: Store at -20°C under Argon. Silyl glycals are sensitive to hydrolysis over months if exposed to moist air.

References

  • Bols, M., & Pedersen, C. M. (2017).[1][2] Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[1][2][3][4] Beilstein Journal of Organic Chemistry, 13, 93–105.[1] [Link]

  • Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419. [Link]

Sources

Technical Guide: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal , a specialized glycosyl donor used in stereoselective organic synthesis.

Part 1: Chemical Identity & CAS Status[1]

Unlike the widely commercially available acetylated (CAS 4098-06-0) or benzylated (CAS 80040-79-5) variants, the fully TBS-protected galactal is typically generated in situ or synthesized as a custom intermediate due to the steric bulk of the silyl groups. It does not possess a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs, though it is well-characterized in primary literature.

Core Chemical Data[2]
PropertyDetail
Chemical Name 1,5-Anhydro-3,4,6-tri-O-(tert-butyldimethylsilyl)-2-deoxy-D-lyxo-hex-1-enitol
Common Name 3,4,6-Tri-O-TBS-D-galactal
Molecular Formula C₂₄H₅₂O₄Si₃
Molecular Weight 488.93 g/mol
Parent Compound D-Galactal (CAS: 21193-75-9)
Analogous CAS 6-O-TBDPS-D-galactal (CAS: 137893-35-7)
Physical State Colorless to pale yellow oil
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water

Note on Procurement: Researchers are advised to synthesize this compound from D-galactal rather than seeking a commercial vendor. The steric crowding at the C3 and C4 positions renders the tri-TBS derivative less shelf-stable than its glucal counterpart.

Part 2: Synthesis Protocol (High-Fidelity)

The synthesis of 3,4,6-tri-O-TBS-D-galactal requires forcing conditions due to the steric hindrance between the adjacent C3 and C4 hydroxyl groups in the galactal ring system.

Reagents & Materials[1][9][10][11]
  • Starting Material: D-Galactal (1.0 equiv).[1]

  • Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) (3.5 – 4.0 equiv).

  • Base: Imidazole (7.0 equiv).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Conditions: 55°C, 48 hours.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve D-galactal (e.g., 1.47 g, 10 mmol) in anhydrous DMF (28 mL).

  • Reagent Addition: Add Imidazole (4.82 g, 70 mmol) followed by TBSCl (5.23 g, 35 mmol) in a single portion.

    • Technical Insight: The excess base and silyl chloride are critical. The C6 primary alcohol silylates rapidly, but the C3 (allylic) and C4 (homoallylic/axial-like) secondary alcohols are sluggish due to mutual steric repulsion.

  • Reaction: Heat the mixture to 55°C and stir for 48 hours .

    • Monitoring: Monitor via TLC (Hexanes/EtOAc 10:1). The product will appear as a high R_f spot compared to the mono- and di-silylated intermediates.

  • Work-up:

    • Dilute the reaction mixture with Diethyl Ether (Et₂O).

    • Wash successively with water (3x) to remove DMF and excess imidazole.

    • Wash with saturated aqueous NaHCO₃ and Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (eluent: Hexanes/EtOAc 95:5).

Self-Validating NMR Check

To confirm the formation of the tri-silylated product versus the di-silylated impurity, check the proton integration in the upfield region:

  • ¹H NMR (400 MHz, CDCl₃): Look for three distinct tert-butyl singlets (9H each) around δ 0.88–0.94 ppm and multiple methyl singlets (Si-Me) around δ 0.05–0.15 ppm.

  • Diagnostic Olefin Signals: The H-1 doublet (enol ether proton) typically resonates around δ 6.2–6.3 ppm (or ~6.9 ppm depending on solvent/substitution).

Part 3: Mechanistic Reactivity & Applications

The bulky TBS groups do more than protect the hydroxyls; they fundamentally alter the shape of the molecule, enforcing high facial selectivity during electrophilic addition.

Stereoselective Epoxidation (DMDO)

Reaction with dimethyldioxirane (DMDO) yields the 1,2-anhydrosugar (epoxide).

  • Selectivity: The bulky TBS groups at C3 and C4 shield the β-face (top face) of the double bond.

  • Outcome: Exclusive formation of the α-epoxide (anti to the C3-OTBS group).

  • Utility: This epoxide acts as a glycosyl donor for synthesizing α-glycosides via nucleophilic opening.

Electrochemical Trifluoromethylation

Recent studies (e.g., J. Org.[2] Chem. 2021) utilize 3,4,6-tri-O-TBS-D-galactal as a substrate for radical trifluoromethylation.

  • Mechanism: The electron-rich enol ether double bond accepts a CF₃ radical, followed by oxidation and nucleophilic trapping.

  • Stability: The TBS groups survive the radical conditions, unlike more labile acetals.

Visual Workflow: Synthesis & Reactivity

G Galactal D-Galactal (C3-OH, C4-OH, C6-OH) TriTBS 3,4,6-Tri-O-TBS-D-Galactal (Sterically Crowded) Galactal->TriTBS Silylation Reagents TBSCl (3.5 eq) Imidazole (7 eq) DMF, 55°C, 48h Reagents->TriTBS AlphaEpoxide 1,2-Anhydro-α-D-galactose (High Stereoselectivity) TriTBS->AlphaEpoxide Oxidation DMDO DMDO (Epoxidation) DMDO->AlphaEpoxide

Caption: Synthesis of Tri-TBS-Galactal and subsequent stereoselective conversion to the α-epoxide.

Part 4: References

  • Synthesis & Characterization: Santiago, C. C., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(18), 12745–12753.

  • Protocol Validation: Carell, T. (2013). Synthese der natürlichen tRNA-Modifikation Galaktosylqueuosin. Dissertation, LMU München. (Describes synthesis of Compound 7: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal).

  • Stereoselectivity Mechanisms: Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.

  • Epoxidation Utility: Halcomb, R. L., & Danishefsky, S. J. (1989). On the direct epoxidation of glycals: application to the synthesis of oligosaccharides. Journal of the American Chemical Society, 111(17), 6661–6666.

Sources

Technical Guide: Properties, Stability, and Synthesis of TBS-Protected D-Galactal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, synthesis, and stability profile of TBS-protected D-galactal (specifically 3,4,6-tri-O-TBS-D-galactal). Unlike acyl-protected glycals (e.g., tri-O-acetyl-D-galactal), which are electronically "disarmed," silyl-protected glycals are "armed" donors. The electron-donating nature of the silyl ethers increases the electron density of the enol ether (


), significantly enhancing reactivity toward electrophiles such as dimethyldioxirane (DMDO) and iodonium sources. However, this increased reactivity necessitates strict control over acidic conditions to prevent premature hydration or Ferrier rearrangement.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The D-galactal core adopts a half-chair conformation (


 or 

equilibrium), driven by the planarity of the C1-C2-O5-C5 segment.
  • Steric Environment: The tert-butyldimethylsilyl (TBS) groups introduce significant steric bulk.[1] In D-galactal, the C4 substituent is pseudo-axial, while C3 is pseudo-equatorial. The vicinal arrangement of bulky silyl ethers at C3 and C4 creates steric tension, which influences both the rate of protection during synthesis and the regioselectivity of deprotection.

  • Electronic State (Armed vs. Disarmed):

    • Acyl Groups (Disarmed): Electron-withdrawing; destabilize the oxocarbenium ion intermediate.

    • TBS Groups (Armed): Electron-donating (inductive effect of Si); stabilize positive charge buildup at C1, making the double bond highly nucleophilic [1].

NMR Diagnostic Signatures

The replacement of protons with TBS groups causes distinct shifts compared to the free glycal.

PositionProtonApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
C1 H-16.20 – 6.35ddCharacteristic enol ether proton; deshielded.
C2 H-24.60 – 4.75dddVinylic proton; couples to H-1 and H-3.
TBS Si-C(CH3)30.88 – 0.95s (x3)Three distinct t-butyl signals (9H each).
TBS Si-CH30.05 – 0.15s (x6)Diastereotopic methyls on silicon.

Note: Shifts are solvent-dependent (typically CDCl₃).

Synthesis & Purification Protocol

Mechanistic Causality in Reagent Choice

While TBSCl/Imidazole is standard for primary alcohols (C6), the secondary hydroxyls at C3 and C4 (particularly the pseudo-axial C4) require thermodynamic driving force. TBSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine is the superior protocol for full protection, ensuring complete silylation without migration or elimination side products [2].

Step-by-Step Synthesis (High-Yield Protocol)

Reagents: D-Galactal (1.0 equiv), TBSOTf (3.5 equiv), 2,6-Lutidine (5.0 equiv), DCM (Anhydrous).

  • Preparation: Flame-dry a round-bottom flask under Argon. Add D-Galactal and dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add 2,6-lutidine dropwise. Stir for 10 minutes.

  • Silylation: Add TBSOTf dropwise over 20 minutes. The solution may fume slightly.

    • Critical Control Point: Maintain 0°C to prevent C-silylation or polymerization.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Silica; Hexanes/EtOAc 9:1). Product (

    
    ) is much less polar than starting material.
    
  • Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove lutidine), then NaHCO₃, then Brine.

  • Purification: Flash chromatography on silica gel buffered with 1% Triethylamine (to prevent acid-catalyzed hydrolysis on silica). Elute with 100% Hexanes

    
     2% EtOAc/Hexanes.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start D-Galactal (0.1 M in DCM) Reagents Add 2,6-Lutidine Then TBSOTf (0°C) Start->Reagents Activation Reaction Stir RT (2-4h) Monitor TLC Reagents->Reaction Silylation Quench Quench NaHCO3 Wash 0.1M HCl Reaction->Quench Termination Product 3,4,6-Tri-O-TBS-Galactal (Purified) Quench->Product Purification

Figure 1: Optimized workflow for the synthesis of per-silylated galactal using the triflate method.

Stability Profile & Reactivity

The stability of TBS-galactal is a function of the protecting group's lability versus the inherent sensitivity of the enol ether double bond.

Stability Matrix
ConditionStability RatingMechanism of FailureProtocol Adjustment
Aqueous Acid (pH < 4) Low Protonation of C2

Hydration to lactol (2-deoxy sugar).
Buffer all aqueous washes with NaHCO₃.
Lewis Acid (e.g., BF₃·OEt₂) Moderate Ferrier Rearrangement (Allylic shift).Use only at low temp (-78°C) if rearrangement is not desired.
Base (NaOH, K₂CO₃) High TBS is stable to non-nucleophilic bases.Compatible with basic workups.[1][2]
Fluoride (TBAF, HF) None Si-F bond formation (Driving force >30 kcal/mol).[2]Use TBAF/AcOH for controlled deprotection.
Thermal (>100°C) Moderate Silyl migration (Brook-type) or elimination.Do not distill. Remove solvents <40°C.
Reactivity Pathways

The "armed" nature of TBS-galactal opens specific synthetic pathways that are sluggish with acetylated donors.

  • Danishefsky Epoxidation: Reaction with DMDO (Dimethyldioxirane) at 0°C yields the 1,2-anhydrosugar (epoxide) with high stereoselectivity (typically

    
    -epoxide due to the axial C4 TBS directing attack) [3].
    
  • Electrophilic Halogenation: Rapid reaction with NIS/MeOH to form methyl 2-iodo-glycosides.

Visualization: Reactivity Decision Tree

ReactivityTree Galactal TBS-Protected Galactal (Electron Rich Enol Ether) PathA Pathway A: Epoxidation (DMDO) Galactal->PathA Oxidative PathB Pathway B: Lewis Acid (BF3) Galactal->PathB Acidic PathC Pathway C: TBAF / THF Galactal->PathC Fluorophilic ResultA 1,2-Anhydro-sugar (Glycosyl Donor) PathA->ResultA ResultB Ferrier Rearrangement (2,3-Unsaturated Glycoside) PathB->ResultB ResultC Deprotection (Free Galactal) PathC->ResultC

Figure 2: Divergent reactivity pathways dictated by reagent classes. Note the distinction between oxidative and acidic pathways.

References

  • Bols, M., & Pedersen, C. M. (2017).[3][4] Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[3][4][5] Beilstein Journal of Organic Chemistry, 13, 93–105.[3] [Link][3]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Refer to Chapter on Silyl Ethers).

  • Halcomb, R. L., & Danishefsky, S. J. (1989). The reductive cleavage of labile 1,2-anhydro sugars: A highly efficient synthesis of 2-deoxy-β-glycosides. Journal of the American Chemical Society, 111(17), 6661–6666. [Link]

Sources

Fully silylated galactal derivatives for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fully Silylated Galactal Derivatives for Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of fully silylated galactal derivatives, a class of powerful and versatile building blocks in modern organic synthesis. We delve into the strategic advantages of silyl protecting groups in carbohydrate chemistry, detailing the synthesis, reactivity, and diverse applications of these intermediates. With a focus on mechanistic understanding and practical utility, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex glycoconjugates, 2-deoxy-sugars, and other biologically significant molecules. Detailed, field-tested protocols and mechanistic diagrams are provided to bridge theory with practical application.

Introduction: The Strategic Value of Glycals and Silyl Ethers

Glycals, cyclic enol ethers derived from monosaccharides, are among the most valuable synthons in carbohydrate chemistry. Their electron-rich C1-C2 double bond makes them susceptible to a wide range of electrophilic additions and rearrangements, providing access to a diverse array of carbohydrate derivatives, particularly 2-deoxy-sugars.[1] Galactals, the glycal form of galactose, are especially important as precursors for galactosamine (GalN) and N-acetylgalactosamine (GalNAc), which are fundamental components of mammalian glycans found on the surface of many cells.[2]

The synthetic utility of galactals is, however, contingent on the effective protection of their hydroxyl groups to control reactivity and ensure regioselectivity. Silyl ethers have emerged as a premier class of protecting groups in this context.[3][4] Unlike traditional acyl or benzyl groups, silyl ethers offer a unique combination of properties:

  • Tunable Stability: The steric and electronic properties of the substituents on the silicon atom (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), tert-Butyldiphenylsilyl (TBDPS)) allow for precise control over their stability to acidic, basic, and fluoride-mediated cleavage.[4][5]

  • Orthogonality: They can be installed and removed under mild conditions that do not affect other common protecting groups, enabling complex, multi-step synthetic sequences.[5]

  • Non-Participating Nature: Silyl groups at the C2 position (or any position) do not form neighboring group participation intermediates, which is crucial for controlling the stereochemical outcome of glycosylation reactions.[6]

  • Enhanced Solubility: The lipophilic nature of silyl groups often improves the solubility of polar carbohydrate intermediates in organic solvents.

This guide focuses specifically on fully silylated galactal derivatives , where all hydroxyl groups are masked as silyl ethers. These compounds serve as stable, versatile platforms for constructing complex glycosidic linkages and introducing functionality at the C1 and C2 positions with high precision.

Synthesis of Fully Silylated D-Galactals

The preparation of a fully silylated galactal, such as 3,4,6-tri-O-silylated-D-galactal, is a foundational workflow. The process begins with commercially available D-galactal and involves a robust silylation protocol. The choice of silylating agent and reaction conditions is critical and dictated by the desired stability of the final protected glycal.

Workflow for the Preparation of Silylated D-Galactal

G cluster_start Starting Material cluster_proc Silylation Protocol cluster_end Product A D-Galactal B Dissolve in Anhydrous Solvent (e.g., DMF, Pyridine) A->B Step 1 C Add Base (e.g., Imidazole, Et3N) B->C Step 2 D Add Silylating Agent (e.g., TBDMSCl, TIPSOTf) (Stir at RT) C->D Step 3 E Fully Silylated D-Galactal D->E Workup & Purification

Caption: General workflow for the synthesis of a fully silylated D-galactal.

Causality in Experimental Design:
  • Choice of Silylating Agent: Silyl chlorides (e.g., TBDMSCl, TIPSCl) are common and cost-effective. However, for sterically hindered hydroxyl groups or faster reaction times, the more reactive silyl triflates (e.g., TIPSOTf) are preferred.[4]

  • Role of the Base: A nitrogenous base like imidazole or triethylamine is essential. It serves two purposes: to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide, and to neutralize the acidic byproduct (e.g., HCl or TfOH) generated during the reaction.[7] Imidazole is particularly effective when using tert-butyldimethylchlorosilane.[7]

  • Solvent Selection: Anhydrous aprotic solvents like dimethylformamide (DMF) or pyridine are used to dissolve the polar D-galactal and ensure a water-free environment, as silylating agents readily react with water.[8]

A detailed, step-by-step protocol for the synthesis of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal is provided in the Experimental Protocols section.

Reactivity and Key Synthetic Transformations

The synthetic power of fully silylated galactals stems from the reactivity of their endocyclic double bond. This functionality can be engaged in two primary classes of reactions: electrophilic additions and glycosylation reactions, often proceeding through a Ferrier-type rearrangement.

G cluster_paths Reaction Pathways cluster_products Product Classes A Fully Silylated D-Galactal B Electrophilic Addition (e.g., E-X) A->B Path 1 C Glycosylation (Lewis Acid + Acceptor-OH) A->C Path 2 D C2-Functionalized Saturated Sugars B->D E 2,3-Unsaturated Glycosides C->E

Caption: Primary reaction pathways for fully silylated galactal derivatives.

Electrophilic Additions

The electron-rich enol ether double bond readily reacts with a variety of electrophiles. The addition typically occurs at the C2 position to generate a stabilized α-oxo radical or a C1 oxocarbenium ion intermediate, which is then trapped by a nucleophile.[1]

A prominent example is azidophenylselenylation . The reaction of a silylated galactal with phenylselenyl chloride (PhSeCl) and sodium azide (NaN₃) installs a phenylselenyl group at C1 and an azide group at C2. This transformation is a cornerstone for the synthesis of 2-amino sugars, as the azide is a stable precursor to an amine.[2] The use of continuous flow chemistry has been shown to improve the safety and scalability of this reaction by mitigating the risks associated with azides.[2]

Glycosylation Reactions: The Ferrier Rearrangement

Perhaps the most significant application of silylated galactals is in the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement.[9] This reaction involves treating the galactal with an alcohol (the glycosyl acceptor) in the presence of a Lewis acid promoter.

Mechanism of Ferrier Glycosylation:

  • Activation: The Lewis acid (e.g., BF₃·OEt₂, TMSOTf) coordinates to the ring oxygen of the galactal, activating the molecule.

  • Oxocarbenium Ion Formation: Loss of the C3-O-silyl group generates a highly reactive oxocarbenium ion intermediate, delocalized across C1, C2, and C3.

  • Nucleophilic Attack: The glycosyl acceptor (alcohol) attacks the anomeric carbon (C1), typically from the less hindered alpha face, to form the α-glycosidic bond.

  • Proton Loss & Rearrangement: Subsequent loss of a proton and elimination regenerates the double bond between C2 and C3, yielding the 2,3-unsaturated glycoside.

Organocatalysts, such as thiourea derivatives, have also been developed as effective promoters for these glycosylations, offering mild conditions and excellent α-selectivity.[10] This method provides a direct and stereoselective route to 2-deoxyglycosides, which are challenging to synthesize through other means.[11]

Comparative Data of Common Silyl Protecting Groups

The choice of silyl group is a critical strategic decision in a synthetic plan. The following table summarizes the properties of commonly used silyl ethers in carbohydrate chemistry.

Silyl GroupAbbreviationSilylating Agent (Example)Relative StabilityCleavage ConditionsKey Feature
TrimethylsilylTMSTMSCl, HMDS1 (Least Stable)Mildly acidic (e.g., AcOH) or basic conditions; waterHighly labile, often used for temporary protection or derivatization.
tert-ButyldimethylsilylTBDMS (or TBS)TBDMSCl, TBDMSOTf~20,000Fluoride (TBAF), Strong Acid (TFA)Robust, versatile, and the most common silyl protecting group.
TriisopropylsilylTIPSTIPSCl, TIPSOTf~700,000Fluoride (TBAF), Strong Acid (TFA)Very bulky, providing high stability and selectivity for primary hydroxyls.
tert-ButyldiphenylsilylTBDPSTBDPSCl~5,000,000Fluoride (TBAF), Strong Acid (TFA)Extremely stable; resistant to conditions that cleave TBDMS/TIPS.

Relative stability data is an approximation and can vary based on the molecular context.

Experimental Protocols

The following protocols are presented as self-validating, detailed methodologies for key transformations.

Protocol 1: Synthesis of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal

This protocol describes the full silylation of D-galactal using TBDMSCl.

Materials:

  • D-Galactal (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 4.5 eq)

  • Imidazole (9.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add D-galactal (1.0 eq) and imidazole (9.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the solids. The volume should be sufficient to create a stirrable solution (approx. 0.2 M concentration of galactal).

  • Addition of Silylating Agent: Add TBDMSCl (4.5 eq) portion-wise to the solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-18 hours).

  • Quenching & Extraction: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (using a hexane/EtOAc gradient) to yield the 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal as a colorless oil or white solid.

Protocol 2: Ferrier Glycosylation with a Silylated Galactal

This protocol outlines a general procedure for the synthesis of a 2,3-unsaturated glycoside.

Materials:

  • 3,4,6-tri-O-silylated-D-galactal (1.0 eq)

  • Glycosyl Acceptor (Alcohol, 1.5 - 2.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 - 1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere, dissolve the silylated galactal (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous DCM in a dry round-bottom flask. Cool the solution to -20 °C or 0 °C.

  • Catalyst Addition: Add BF₃·OEt₂ (0.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at the cooled temperature, monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a few drops of Et₃N, followed by saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.

Conclusion and Future Outlook

Fully silylated galactal derivatives are indispensable tools in synthetic organic chemistry. Their predictable preparation, tunable stability, and well-defined reactivity provide a robust platform for accessing high-value carbohydrate structures. The ability to engage them in stereoselective glycosylations and electrophilic additions makes them central to the synthesis of 2-deoxy-sugars, complex oligosaccharides, and glycoconjugates with significant biological and therapeutic potential, such as galectin inhibitors and components for synthetic vaccines.[2][12] As the field of glycobiology continues to expand, the demand for efficient and modular synthetic strategies will grow, further cementing the role of these versatile silylated intermediates in advancing drug discovery and chemical biology.

References

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]

  • Guo, J., & Zhu, Y. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3079. [Link]

  • Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(10), A224. [Link]

  • Wikipedia contributors. (2024). Glycosylation. Wikipedia, The Free Encyclopedia. [Link]

  • Honda, E., & Gin, D. Y. (2004). C2-Hydroxyglycosylation with Glycal Donors. Probing the Mechanism of Sulfonium-Mediated Oxygen Transfer to Glycal Enol Ethers. Journal of the American Chemical Society, 126(25), 7760–7761. [Link]

  • Wikipedia contributors. (2024). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]

  • Pedersen, M. J., & Pedersen, C. M. (2021). Reactivity, Selectivity, and Synthesis of 4-C-Silylated Glycosyl Donors and 4-Deoxy Analogues. Angewandte Chemie International Edition, 60(5), 2689–2693. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. [Link]

  • Mishra, B., & Ghosh, B. (2020). Chemical O-Glycosylations: An Overview. ChemistrySelect, 5(4), 1339-1361. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the activation of glycals. [Link]

  • Creative Biolabs. (n.d.). What is Glycosylation and Why is Glycosylation Important? [Link]

  • Semantic Scholar. (n.d.). NFSI mediated C3-ether oxidation of glycals for the synthesis of hex-3-enuloses. [Link]

  • Tanahashi, E., et al. (2001). Reaction of D-glycals with azidotrimethylsilane. Carbohydrate Research, 333(2), 153-158. [Link]

  • Appelle, M., et al. (2018). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Molecules, 23(11), 2953. [Link]

  • Hogenboom, T., et al. (2020). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development, 24(1), 53-59. [Link]

  • ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. [Link]

  • Ravindar, L., et al. (2020). Catalytic Radical Reactions of Unsaturated Sugars. Chemistry – A European Journal, 26(48), 10834-10846. [Link]

  • Miller, G. J., et al. (2016). Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings. Organic & Biomolecular Chemistry, 14(30), 7249-7254. [Link]

  • ResearchGate. (n.d.). Techniques for silylation. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Liu, Y., et al. (2022). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 3(1), 101119. [Link]

  • Postigo, A. (2007). Organic Synthesis in Water Mediated By Silyl Radicals. Current Organic Synthesis, 4(4), 369-383. [Link]

  • McKay, M. J., & Fairbanks, A. J. (2012). Galactan synthesis in a single step via oligomerization of monosaccharides. Beilstein Journal of Organic Chemistry, 8, 1144–1150. [Link]

  • Hossain, M. F., & Kumar, I. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 920531. [Link]

  • Delso, I., et al. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. Journal of Medicinal Chemistry, 64(22), 16671–16686. [Link]

  • Codée, J. D. C., & van der Marel, G. A. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Israel Journal of Chemistry, 54(8-9), 1109-1123. [Link]

  • Kumar, R., & Kumar, A. (2021). On-water synthesis of glycosyl selenocyanate derivatives and their application in the metal free organocatalytic preparation of nonglycosidic selenium linked pseudodisaccharide derivatives. RSC Advances, 11(19), 11467-11475. [Link]

  • Kumar, R., & Kumar, A. (2021). On-water synthesis of glycosyl selenocyanate derivatives and their application in the metal free organocatalytic preparation of nonglycosidic selenium linked pseudodisaccharide derivatives. RSC Advances, 11(19), 11467-11475. [Link]

  • ResearchGate. (n.d.). Galactans and its applications. [Link]

Sources

Difference between acetylated and silylated D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Comparative Analysis of Acetylated and Silylated D-Galactals in Oligosaccharide Synthesis

Executive Summary In carbohydrate chemistry, the choice between 3,4,6-tri-O-acetyl-D-galactal and 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) is not merely a matter of protecting group preference; it is a strategic decision that dictates the available reaction manifold.

This guide delineates the mechanistic divergence between these two substrates. While acetylated galactals are the "gold standard" for Ferrier rearrangements (due to the leaving group capacity of the C3-acetate), silylated galactals function as "armed" enol ethers , enabling direct C-1 lithiation and electrophilic additions that retain the C3-oxygen. This distinction allows researchers to bifurcate their synthetic routes: one path leading to 2,3-unsaturated glycosides (Ferrier) and the other to C-functionalized glycals or 1,2-anhydro sugars (Lithiation/Epoxidation).

Part 1: Structural & Electronic Fundamentals

The reactivity difference stems from two core factors: electronic bias (arming vs. disarming) and C3-leaving group ability .

Electronic Effects (Arming vs. Disarming)
  • Acetylated (Disarming): The acetate esters are electron-withdrawing groups (EWG). Through inductive effects (-I), they reduce the electron density of the C1-C2 double bond, making it less nucleophilic.

  • Silylated (Arming): Silyl ethers are electron-donating (EDG) relative to esters. They increase the electron density of the enol ether, making the double bond significantly more reactive toward electrophiles (e.g., DMDO, halogens).

The C3 "Switch"
  • Acetate (Good Leaving Group): Under Lewis acid catalysis, the C3-acetate leaves to form an allylic oxocarbenium ion. This is the prerequisite for the Ferrier rearrangement.

  • Silyl Ether (Poor Leaving Group): The Si-O bond is strong, and the silyloxy group is a poor leaving group. This blocks the Ferrier pathway, forcing the molecule to react via addition or deprotonation.

electronic_effects Galactal D-Galactal Core Ac Acetylated (OAc) Electron Withdrawing (-I) Good Leaving Group at C3 Galactal->Ac Ac2O/Py Si Silylated (OTBS) Electron Donating (+I) Base Stable / Poor LG Galactal->Si TBSCl/Im Ferrier Ferrier Rearrangement (2,3-Unsaturated Glycosides) Ac->Ferrier Lewis Acid (C3 Elimination) Lithiation C-1 Lithiation (C-Glycosyl Donors) Ac->Lithiation Fails (Carbonyl Attack) Si->Ferrier Resistant (Poor LG) Si->Lithiation t-BuLi (Base Stability) Addition Electrophilic Addition (1,2-Anhydro Sugars) Si->Addition DMDO (Nucleophilic C=C)

Figure 1: Mechanistic divergence driven by protecting group electronics and leaving group ability.

Part 2: Reactivity Matrix & Mechanistic Divergence

The following table summarizes the operational differences. Note the orthogonality: Acetylated galactals are acid-labile/base-sensitive, while silylated galactals are base-stable/acid-labile.

Feature3,4,6-Tri-O-acetyl-D-galactal3,4,6-Tri-O-TBS-D-galactal
Primary Reaction Ferrier Rearrangement (Substitution with allylic shift)C-1 Lithiation or Epoxidation (Addition)
C1-C2 Nucleophilicity Low (Disarmed)High (Armed)
Base Stability Low (Deacetylation or Claisen condensation)High (Stable to t-BuLi/LDA)
Acid Stability Moderate (Stable to mild acids)Low (Desilylation with F- or strong acid)
C3-Oxygen Fate Lost (Eliminated to form oxocarbenium)Retained (Essential for talose/galactose synthesis)
Stereocontrol C3-Ac directs trans (often alpha-selective)Bulky C3-TBS blocks face, directing anti

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,4,6-Tri-O-TBS-D-Galactal

Why this matters: Unlike the trivial acetylation, silylation requires specific handling to ensure complete protection without C-2 migration or hydrolysis.

  • Reagents: D-Galactal (1.0 eq), TBSCl (3.5 eq), Imidazole (7.0 eq), anhydrous DMF (0.5 M).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve D-Galactal in anhydrous DMF.

    • Add Imidazole in one portion. The solution should remain clear.

    • Add TBSCl portion-wise over 15 minutes to control exotherm.

    • Stir at 80°C for 12–16 hours. Note: Heating is often required to drive the bulky C4/C3 silylation to completion due to steric crowding.

  • Workup (Self-Validating Step):

    • Dilute with Et2O and wash with water (3x) to remove DMF.

    • Validation: TLC (10% EtOAc/Hexane). The product (Rf ~0.8) should be a distinct spot far above the starting material (Rf ~0.0). If intermediate spots (mono/di-silyl) persist, add more TBSCl/Imidazole and reheat.

    • Dry over MgSO4, concentrate, and purify via flash chromatography (SiO2, 100% Hexane → 2% EtOAc/Hexane).

  • Yield: Expect >85% as a colorless oil.

Protocol B: Direct C-1 Lithiation of Silylated Galactal

Why this matters: This reaction is impossible with acetylated galactals. It allows for the introduction of carbon electrophiles at the anomeric position while keeping the double bond intact.

  • Reagents: Tri-O-TBS-D-Galactal (1.0 eq), t-BuLi (1.1 eq, 1.7M in pentane), Electrophile (e.g., Benzaldehyde, 1.2 eq), anhydrous THF.

  • Setup: Schlenk line, -78°C cryostat (Acetone/Dry Ice).

  • Procedure:

    • Dissolve silylated galactal in THF (0.2 M) and cool to -78°C.

    • Add t-BuLi dropwise down the side of the flask.

    • Observation: The solution typically turns a bright yellow/orange, indicating the formation of the vinyllithium species.

    • Stir for 15–30 minutes at -78°C. Do not warm, or the vinyllithium may decompose.

    • Add the Electrophile (neat or in THF) dropwise.

    • Stir for 1 hour at -78°C, then slowly warm to RT.

  • Quench: Add saturated NH4Cl solution.

  • Mechanism: The bulky TBS groups protect the C3/C4/C6 positions from nucleophilic attack, while the vinylic proton at C1 is the most acidic site (pKa ~40), accessible to the strong base.

experimental_workflow Start Start: D-Galactal Ac_Step Ac2O, Pyridine 0°C -> RT Start->Ac_Step Si_Step TBSCl, Imidazole, DMF 80°C, 12h Start->Si_Step TriAc Tri-O-Acetyl-D-Galactal Ac_Step->TriAc Ferrier_Rxn Ferrier Reaction (Alcohol, BF3·OEt2) TriAc->Ferrier_Rxn Prod_Ac 2,3-Unsaturated Glycoside (C3-Oxygen Lost) Ferrier_Rxn->Prod_Ac TriSi Tri-O-TBS-D-Galactal Si_Step->TriSi Lith_Rxn Lithiation (t-BuLi, -78°C) then Electrophile TriSi->Lith_Rxn Prod_Si C-1 Functionalized Glycal (C3-Oxygen Retained) Lith_Rxn->Prod_Si

Figure 2: Experimental workflow decision tree based on desired target scaffold.

Part 4: Strategic Application in Drug Development

Case 1: Synthesis of 2-Deoxy Sugars (Antibiotics)
  • Choice: Acetylated Galactal.

  • Reasoning: Many anthracycline antibiotics require 2-deoxy-sugar moieties. The Ferrier rearrangement of acetylated galactal yields a 2,3-unsaturated glycoside. Subsequent hydrogenation (H2/Pd-C) reduces the double bond, yielding the 2,3-dideoxy glycoside efficiently. The loss of the C3 oxygen is a feature, not a bug, in this pathway.

Case 2: C-Glycosyl Mimetics (Metabolic Stability)
  • Choice: Silylated Galactal.

  • Reasoning: To create hydrolytically stable C-glycosides (where the anomeric oxygen is replaced by carbon), one cannot use the Ferrier pathway easily. Instead, lithiation of tri-O-TBS-galactal at C1 followed by alkylation creates the C-C bond. The resulting product retains the C3-oxygen, which can then be deprotected to regenerate the hydroxyl group required for biological recognition (e.g., Galectin binding).

References

  • Ferrier Rearrangement Mechanism & Scope: Ferrier, R. J. "Unsaturated Carbohydrates. Part IX. Synthesis of 2,3-Dideoxy-α-D-erythro-hex-2-enopyranosides from Tri-O-acetyl-D-glucal." Journal of the Chemical Society C: Organic, 1969.

  • Lithiation of Silylated Glycals: Friesen, R. W., & Loo, R. W. "Preparation of C-Aryl Glucals via Palladium-Catalyzed Coupling of 1-Stannylglucals." The Journal of Organic Chemistry, 1991. (Demonstrates the utility of metallated silylated glycals).

  • Direct Lithiation Protocols (General Organolithium): Aggarwal, V. K. "Standard Lithiation–Borylation: A User’s Guide." University of Bristol Aggarwal Group Protocols, 2017.

  • Epoxidation of Glycals (Stereoselectivity): Halcomb, R. L., & Danishefsky, S. J.[1] "The Epoxidation of Glycals: A New Method for the Synthesis of 1,2-Anhydro Sugars." Journal of the American Chemical Society, 1989.

  • Comparative Reactivity of Glycals: Boutureira, O., & Bernardes, G. J. L. "Advances in Chemical Glycosylation of Proteins." Chemical Reviews, 2015. (Discusses arming/disarming effects in context).

Sources

Advanced Strategies in Carbohydrate Synthesis: The TBS-Protected Glycal Platform

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the complex landscape of oligosaccharide synthesis, TBS (tert-butyldimethylsilyl)-protected glycals represent a "privileged" scaffold. Unlike standard protecting groups that merely mask reactivity, the TBS group—particularly at the C6 or C3 positions—actively modulates the conformational landscape of the pyranose ring. This guide dissects the utility of TBS-glycals, focusing on their role in the Danishefsky Glycal Assembly , stereoselective 1,2-anhydrosugar formation , and C-glycosylation pathways.

The Stereoelectronic Advantage: Why TBS?

The selection of TBS over benzyl (Bn) or acetyl (Ac) groups in glycal chemistry is rarely arbitrary. It is a strategic choice driven by three factors:

  • Conformational Locking: The steric bulk of the tert-butyl group forces the glycal into specific half-chair conformations (

    
     or 
    
    
    
    ). This conformational bias is critical during electrophilic addition (e.g., epoxidation), where the trajectory of the incoming electrophile is dictated by the minimization of 1,3-diaxial interactions [1].
  • Electronic Deactivation (Disarming): Silyl ethers are electron-donating by induction but lack the neighboring group participation (NGP) of esters. This allows for "armed/disarmed" tuning without the risk of forming orthoesters, which are common side-products with acyl groups.

  • Orthogonality: TBS is stable to the basic conditions of subsequent glycosylations and the oxidative conditions of DMDO (dimethyldioxirane) generation, yet it is cleaved selectively by TBAF or HF-pyridine without disturbing benzyl ethers or acetals [2].

Table 1: Protecting Group Impact on Glycal Reactivity
FeatureTBS (Silyl Ether)Benzyl (Ether)Acetyl (Ester)
Electronic Effect Mildly Activating (Inductive)Activating (Armed)Deactivating (Disarmed)
Stereocontrol Steric blocking of one faceMinimal steric biasNGP (Neighboring Group Participation)
1,2-Migration None (Stable)NoneHigh risk (Ferrier/Migration)
DMDO Stability HighHigh (can oxidize to benzoate)High

The Core Workflow: 1,2-Anhydrosugar Assembly

The most potent application of TBS-protected glycals is the Danishefsky Glycal Assembly method. This iterative strategy relies on the conversion of the glycal double bond into a 1,2-anhydrosugar (epoxide), which acts as a powerful glycosyl donor [3].

Mechanism: Stereoselective Epoxidation

The reaction of a TBS-protected glycal with DMDO yields a 1,2-anhydrosugar. The stereochemistry of this epoxidation is governed by the "Majority Rule" and the steric bulk of the C3/C4 substituents [4].

  • The TBS Role: A bulky TBS group at C3 effectively blocks the syn-face, forcing the DMDO to attack from the anti-face. For example, in 3-O-TBS-D-glucal, epoxidation occurs almost exclusively from the

    
    -face, yielding the 
    
    
    
    -1,2-anhydrosugar.
  • Coupling: The resulting 1,2-anhydrosugar is activated by a Lewis acid (typically ZnCl

    
    ) and opened by a glycosyl acceptor (alcohol) via an anti-S
    
    
    
    2 mechanism, resulting in a 1,2-trans glycosidic linkage (e.g.,
    
    
    -glucoside from
    
    
    -epoxide) [5].

GlycalAssembly Glycal TBS-Protected Glycal (Donor) DMDO DMDO Oxidation (0°C, Acetone) Glycal->DMDO Stereoselective Epoxidation Epoxide 1,2-Anhydrosugar (Reactive Intermediate) DMDO->Epoxide Alpha-Epoxide (Major) ZnCl2 ZnCl2 Catalysis Epoxide->ZnCl2 Acceptor Glycosyl Acceptor (Free OH) Acceptor->ZnCl2 Product Disaccharide (1,2-trans linkage) ZnCl2->Product SN2 Opening (Inversion)

Figure 1: The Danishefsky Glycal Assembly pathway converting TBS-glycals to 1,2-trans-disaccharides.

C-Glycosylation & Ferrier Rearrangement

TBS-protected glycals are excellent substrates for C-glycosylation , a crucial transformation for synthesizing hydrolytically stable glycomimetics.

The Ferrier Rearrangement (Type I)

When treated with a Lewis acid (e.g., BF


OEt

) in the presence of a carbon nucleophile (e.g., allyltrimethylsilane), the TBS-glycal undergoes an allylic rearrangement.
  • Why TBS? Protection of the C6-OH with TBS is standard. It prevents the primary alcohol from interfering with the oxocarbenium ion intermediate or cyclizing intramolecularly.

  • Outcome: The reaction yields a 2,3-unsaturated-C-glycoside (pseudoglycal), which can be further functionalized [6].

Radical C-Glycosylation

TBS-glycals can also participate in radical additions. The TBS group tolerates radical conditions (e.g., Bu


SnH/AIBN) that might cleave sensitive esters.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 3,4,6-Tri-O-TBS-D-Glucal

This protocol establishes the core starting material. Validation is achieved via NMR analysis of the vinyl protons.

Reagents: D-Glucal (1.0 equiv), TBSCl (3.5 equiv), Imidazole (7.0 equiv), DMF (0.5 M).

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add D-Glucal and dissolve in anhydrous DMF.

  • Addition: Add Imidazole followed by portion-wise addition of TBSCl at 0°C.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Checkpoint: TLC (10% EtOAc/Hexane) should show disappearance of polar starting material (R

      
       ~ 0.1) and appearance of a non-polar spot (R
      
      
      
      ~ 0.8).
  • Workup: Dilute with Et

    
    O, wash with water (3x) to remove DMF, then brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes

    
     2% EtOAc/Hexanes).
    
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show three singlets for TBS tert-butyl groups (~0.9 ppm) and the characteristic glucal vinyl protons at C1 (~6.3 ppm, d) and C2 (~4.8 ppm, dd).
Protocol B: 1,2-Anhydrosugar Formation & Coupling (Glycal Assembly)

This protocol describes the sensitive conversion to the epoxide and immediate coupling.

Reagents: TBS-Glucal (Donor), DMDO (0.08 M in acetone), ZnCl


 (1.0 M in Et

O), Acceptor alcohol.
  • Epoxidation: Dissolve TBS-Glucal in CH

    
    Cl
    
    
    
    and cool to 0°C. Add DMDO solution (1.2 equiv) slowly.
  • Monitoring: Stir at 0°C for 30 min.

    • Critical Checkpoint: Evaporate a small aliquot and take an NMR. The vinyl protons (6.3/4.8 ppm) must disappear, replaced by epoxide protons at ~4.9 ppm (d, H1) and ~3.0 ppm (d, H2). Do not silica purify the epoxide.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove acetone/excess DMDO. Dry under high vacuum for 1 hour.

  • Coupling: Redissolve the crude epoxide in THF. Add the Glycosyl Acceptor (1.5 equiv). Cool to -78°C.

  • Catalysis: Add ZnCl

    
     solution (1.2 equiv) dropwise. Allow to warm slowly to -20°C over 2 hours.
    
  • Quench: Add sat. aq. NaHCO

    
    . Extract with EtOAc.
    
  • Result: The product will be a 2-hydroxy-glucoside (C2-OH is free). This confirms the epoxide opening.

References

  • Gervay, J., & Danishefsky, S. J. (1991). Stereoselective syntheses of 1,2-cis-furanosides. Journal of Organic Chemistry, 56(18), 5448-5451. Link

  • Nelson, A. (2003). Protecting Groups in Carbohydrate Chemistry. Organic Reaction Mechanisms. Link

  • Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380-1419. Link

  • Aydos, G. L., et al. (2011). Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. Journal of Organic Chemistry, 76(8), 2532–2547. Link

  • Halcomb, R. L., & Danishefsky, S. J. (1989).[1] On the direct epoxidation of glycals: application to oligosaccharide synthesis. Journal of the American Chemical Society, 111(17), 6661-6666. Link

  • Ferrier, R. J. (1964). Unsaturated Carbohydrates. Journal of the Chemical Society, 5443-5449. Link

Sources

Electronic and Steric Modulation of Galactal Reactivity via Silyl Protecting Groups

[1]

Executive Summary: The "Super-Armed" Glycal

In carbohydrate synthesis, the modulation of reactivity via protecting groups is a fundamental strategy. While acyl groups (esters) are traditionally employed to "disarm" glycosyl donors through electron withdrawal and neighboring group participation, silyl ethers (TBS, TIPS, TBDPS) act as "arming" or "super-arming" levers.

For galactals (1,2-dideoxy-D-lyxo-hex-1-enopyranose), the impact of silylation extends beyond simple nucleophilicity enhancement. The steric bulk of silyl groups—interacting with the unique C4-axial geometry of the galactose scaffold—can induce conformational locking or twisting, fundamentally altering stereoselectivity in electrophilic additions and rearrangements.

This guide analyzes the mechanistic interplay between the electronic induction (+I effect) and steric demand of silyl protecting groups on galactal reactivity, focusing on the Ferrier rearrangement and stereoselective epoxidation.

Mechanistic Foundation: Electronic vs. Steric Control

Electronic Activation (The Inductive Effect)

Silyl ethers are electron-donating relative to hydrogen and significantly more donating than acyl groups. The silicon atom is less electronegative than carbon (1.90 vs 2.55), creating a dipole that pushes electron density onto the oxygen atoms.

  • Impact on C1-C2 Double Bond: In galactals, the C3-O-Si and C4-O-Si groups increase the electron density of the enol ether system (C1=C2). This lowers the transition state energy for electrophilic attack (e.g., protonation or DMDO epoxidation) at C2.

  • Oxocarbenium Stabilization: Upon electrophilic attack, the resulting oxocarbenium ion is stabilized by the electron-donating nature of the silyl ethers, preventing the destabilization observed with electron-withdrawing acyl groups.

Conformational Locking (The Steric Effect)

Galactal typically adopts a half-chair conformation (

  • TBS (tert-butyldimethylsilyl): Moderate bulk; generally accommodates the standard half-chair but increases the effective volume of the top face.

  • TIPS (triisopropylsilyl) / TBDPS (tert-butyldiphenylsilyl): High bulk. When placed at the crowded C4-axial position or vicinal C3/C4 positions, these groups can force the glycal into distorted conformations (e.g., sofa or boat-like intermediates) to relieve 1,2-gauche or 1,3-diaxial strain. This distortion dictates the facial selectivity of incoming nucleophiles.

Case Study: The Ferrier Rearrangement

The Ferrier rearrangement (Type I) transforms glycals into 2,3-unsaturated glycosides. The reaction proceeds via an allylic oxocarbenium ion.

Silyl vs. Acyl Performance[2]
  • Acyl Protected Galactals: The C3-acyl group participates (anchimeric assistance), often stabilizing the intermediate but slowing the initial ionization.

  • Silyl Protected Galactals: The C3-silyl ether is a poor leaving group compared to acetate. However, under Lewis Acid catalysis (e.g.,

    
    ), the reaction proceeds rapidly due to the high nucleophilicity of the double bond.
    
    • Note: Silyl ethers are generally retained in the product; the leaving group is usually the C3-substituent if it is activated, but in standard Ferrier of per-silylated glycals, a C3-leaving group (like an acetate) is required, or the reaction involves an alternative pathway.

    • Correction for Protocol: The standard Ferrier requires a leaving group at C3. Therefore, a hybrid protection strategy is often used: C3-O-Acetyl, C4,C6-di-O-Silyl . The silyl groups at C4/C6 "arm" the double bond electronically, while the C3-acetate serves as the leaving group.

Pathway Visualization

The following diagram illustrates the Ferrier rearrangement pathway for a C3-acetyl, C4,C6-silyl protected galactal.

Ferrier_MechanismGalactalGalactal(C3-OAc, C4/C6-OSiR3)ComplexLewis Acid Complex(Activation of C3-OAc)Galactal->ComplexLA BindingOxocarbeniumAllylic Oxocarbenium Ion(Stabilized by C4-Si)Complex->OxocarbeniumElimination of AcOHNucleophileNucleophile Attack(ROH)Oxocarbenium->NucleophileFace SelectiveProduct2,3-Unsaturated Glycoside(Anomeric mixture)Nucleophile->ProductRe-aromatization

Figure 1: Mechanism of the Ferrier Rearrangement in C4/C6-silylated galactals. The electron-donating silyl groups at C4 stabilize the cationic transition state.

Case Study: Stereoselective Epoxidation

Direct epoxidation of glycals (e.g., with DMDO) yields 1,2-anhydrosugars, critical donors for glycosylation.

The Directing Role of C3-Silyl

In galactals, the C3-hydroxyl group stereochemistry and protection status are the primary directors of epoxidation.

  • H-Bonding (Free OH): Directs syn epoxidation.

  • Silyl Protection (TBS/TIPS): The bulky silyl group blocks the syn face, favoring anti epoxidation.

  • Galactal Specificity: Due to the C4-axial bond, the "top" face is already crowded. A bulky C3-silyl group (equatorial) further screens the bottom face, but the C4-axial silyl group creates a "wall" on the top.

    • Result: Per-silylated galactals often show high stereoselectivity for alpha-epoxidation (bottom face attack) because the C4-axial silyl group effectively blocks the beta face more than the C3-equatorial silyl blocks the alpha face.

Comparative Selectivity Data

The following table summarizes the stereoselectivity of DMDO epoxidation on protected galactals.

Substrate (Galactal)C3 GroupC4 GroupC6 GroupMajor EpoxideSelectivity (

)
Electronic Factor
Tri-O-acetyl OAcOAcOAc

3:1Disarmed (Slow)
Tri-O-benzyl OBnOBnOBn

5:1Moderate
Tri-O-TBS OTBSOTBSOTBS

>20:1 Super-Armed (Fast)
3-O-TIPS, 4,6-Bn OTIPSOBnOBn

>10:1Steric Steering

Table 1: Influence of protecting groups on DMDO epoxidation stereoselectivity. Silyl groups enhance both rate and

Experimental Protocols

Protocol A: Global Silylation of Galactal (TBS Protection)

This protocol yields 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal.

Reagents:

  • D-Galactal (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (3.5 equiv)

  • Imidazole (7.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DMF (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve D-Galactal in anhydrous DMF (0.5 M concentration).

  • Addition: Add Imidazole and DMAP. Stir until dissolved.

  • Silylation: Cool to 0°C. Add TBSCl portion-wise over 15 minutes.

    • Why: Exothermic reaction; cooling prevents C1-C2 double bond migration or decomposition.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (

    
    ) is much less polar than starting material.
    
  • Workup: Dilute with

    
    . Wash with 
    
    
    (x3) to remove DMF, then Brine (x1).
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography on silica gel (buffered with 1% 
    
    
    to prevent silyl hydrolysis).
Protocol B: Selective C6-Silylation (Primary Alcohol)

Exploiting the steric accessibility of the primary C6-OH vs secondary C3/C4.

Reagents:

  • D-Galactal

  • TBDPSCl (tert-Butyldiphenylsilyl chloride) (1.1 equiv)

  • Imidazole (2.0 equiv)

  • DCM (Dichloromethane)

Workflow:

  • Dissolve Galactal and Imidazole in DCM (0.2 M).

  • Cool to 0°C.

  • Add TBDPSCl dropwise over 30 minutes.

  • Stir at 0°C for 4 hours.

    • Control: Do not warm to RT. Higher temps promote secondary silylation at C3.

  • Quench with MeOH (0.5 mL). Workup as above.

Synthesis Workflow Visualization

The following diagram outlines the decision tree for selecting silyl groups based on desired reactivity.

Silyl_StrategyStartTarget: Functionalized GalactalDecisionRequired Reactivity?Start->DecisionPath_ArmedHigh Reactivity (Super-Armed)(e.g., Epoxidation, Hydration)Decision->Path_ArmedNeed SpeedPath_StereoHigh Stereocontrol(Steric Locking)Decision->Path_StereoNeed ControlGroup_TBSUse TBS (C3/C4/C6)Low steric clash, high electron densityPath_Armed->Group_TBSGroup_TIPSUse TIPS/TBDPS (C3/C4)Overrides 1,3-diaxial strainPath_Stereo->Group_TIPSGroup_CyclicUse TIPDS (3,4-Cyclic)Locks conformationPath_Stereo->Group_CyclicResult_AFast ReactionStandard SelectivityGroup_TBS->Result_AResult_BAltered Selectivity(e.g., Beta-glycosylation)Group_TIPS->Result_BGroup_Cyclic->Result_B

Figure 2: Strategic selection of silyl protecting groups for galactal functionalization.

References

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Source: Beilstein Journal of Organic Chemistry (2017).[1][2] URL:[Link][1]

  • Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals. Source: Journal of Organic Chemistry (2012). URL:[Link]

  • Silicon-Assisted Ferrier Rearrangement. Source: Organic Letters (2015).[3] URL:[Link]

  • Protecting Groups in Organic Synthesis (Greene's). Source: Wiley Online Library. URL:[Link]

  • Influence of silyl protections on the anomeric reactivity of galactofuranosyl thioglycosides. Source: Journal of Organic Chemistry (2014).[2] URL:[Link]

Methodological & Application

Synthesis of Tri-O-TBS-D-galactal from D-galactal protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Synthesis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal

Part 1: Strategic Overview & Rationale

The synthesis of 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (Tri-TBS-galactal) represents a critical entry point for advanced glycal assembly strategies. While acetyl and benzyl protections are ubiquitous, silyl ethers offer unique advantages: they are stable to basic conditions, tolerate organometallic reagents (e.g., Grignard additions to the anomeric center), and can be removed under mild, neutral conditions (fluoride sources) that do not disturb acid-sensitive glycosidic linkages.

However, the D-galactal scaffold presents a specific steric challenge. The C4-hydroxyl group is axially oriented and flanked by the bulky C3-silyloxy group and the C5-hydroxymethyl side chain. Standard protocols often result in incomplete protection (di-TBS intermediates), leading to difficult separations. This guide details an optimized "exhaustive silylation" protocol designed to force the reaction to completion at the sterically congested C4 position.

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at silicon (


-Si). The imidazole acts as a general base to deprotonate the hydroxyl groups and as a nucleophilic catalyst, forming a reactive 

-tert-butyldimethylsilylimidazolium species.

SilylationMechanism TBSCl TBS-Cl Int N-TBS-Imidazolium (Activated Species) TBSCl->Int Nucleophilic Attack Im Imidazole Im->Int Prod Tri-TBS-Galactal (R-O-TBS) Int->Prod O-Silylation (Fast: C6, C3) (Slow: C4) HCl Im-HCl Salt Int->HCl Gal D-Galactal (R-OH) Gal->Prod

Figure 1: Activation of TBSCl by imidazole followed by sequential silylation of D-galactal hydroxyls.

Part 2: Materials & Equipment

Reagents:

  • D-Galactal (98%+): The starting scaffold. Ensure it is dry; trace water consumes TBSCl.

  • tert-Butyldimethylsilyl chloride (TBSCl): 4.5 equivalents.[1] Excess is required to drive the C4 reaction.

  • Imidazole (99%): 10.0 equivalents. Acts as base and catalyst.

  • N,N-Dimethylformamide (DMF): Anhydrous (Water <50 ppm).

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Optional but recommended for reaction acceleration).

Equipment:

  • Flame-dried round-bottom flask (100 mL for 1g scale).

  • Inert gas line (Argon or Nitrogen).

  • Magnetic stir plate with heating block.

  • Rotary evaporator with high-vacuum pump (to remove DMF).

Part 3: Experimental Protocol

Step 1: Reaction Setup
  • Drying: If the D-galactal appears sticky or hygroscopic, azeotrope with dry toluene (3x) and dry under high vacuum for 2 hours prior to use.

  • Solvation: In a flame-dried flask under Argon, dissolve D-galactal (1.0 g, 6.84 mmol) in anhydrous DMF (15 mL) .

    • Note: Concentration is key. A range of 0.4–0.5 M is ideal to promote kinetics without precipitation.

  • Base Addition: Add Imidazole (4.66 g, 68.4 mmol, 10 equiv) in one portion. Stir until fully dissolved.

    • Critical Insight: The large excess of imidazole buffers the HCl generated and ensures the reaction medium remains basic, preventing acid-catalyzed hydrolysis of the sensitive enol ether (glycal) double bond.

Step 2: Silylation Initiation
  • Catalyst Addition: Add DMAP (84 mg, 0.68 mmol, 0.1 equiv) .

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (4.64 g, 30.8 mmol, 4.5 equiv) portion-wise over 5 minutes.

    • Exotherm Control: The formation of the silyl-imidazolium species is exothermic. Cooling prevents side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 16–24 hours .

Step 3: Monitoring & Optimization (The "C4 Stall")

Monitor by TLC (10% EtOAc in Hexanes).

  • TLC Visualization: Use KMnO4 stain or p-Anisaldehyde dip (sugar specific). UV is weak for aliphatic silyl ethers.

  • Expected Spots:

    • 
      : Starting Material (disappears quickly).
      
    • 
      : Mono/Di-TBS intermediates.
      
    • 
      : Tri-TBS-galactal (Product) .
      

Troubleshooting: If the Di-TBS spot persists after 24 hours:

  • Heat the reaction to 45°C for 4 hours.

  • Add an additional 1.0 equiv of TBSCl.

    • Reasoning: The C4-OH is sterically crowded. Thermal energy helps overcome the activation barrier for the final silylation.

Step 4: Workup
  • Quench: Dilute the reaction with Diethyl Ether (

    
    , 50 mL)  and cool to 0°C. Slowly add Saturated 
    
    
    
    (20 mL)
    .
    • Why Ether? TBS ethers are highly lipophilic; ether extracts them efficiently while leaving DMF in the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer with:

    • Water (3 x 30 mL) – Critical to remove DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification

Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0%

    
     5% EtOAc in Hexanes .
    
  • Note: The product is very non-polar. It often elutes near the solvent front. Use a buffered silica column (pre-washed with 1%

    
     in Hexanes) if the product appears acid-sensitive, though Tri-TBS galactal is generally robust.
    

Part 4: Characterization & Validation

The formation of the Tri-TBS derivative is confirmed by the disappearance of broad OH signals (3200-3500 cm⁻¹ in IR) and the appearance of three distinct silyl environments in NMR.

Table 1: Representative NMR Data for Tri-O-TBS-D-galactal (


) 
PositionProton (

) Shift (ppm)
MultiplicityCarbon (

) Shift (ppm)
Assignment Notes
H-1 6.35dd,

~144.0Anomeric vinyl proton (Deshielded)
H-2 4.65ddd,

~100.5Enol ether vinyl proton
H-3 4.25m~65.0Allylic, often overlaps
H-4 3.95m~69.0Diagnostic for full protection
H-5 3.80m~75.0Ring methine
H-6a/b 3.75m~62.0Primary alcohol methylene
TBS-Me 0.05 – 0.15singlets (18H)-4.0 to -5.03 distinct Si-Me environments
TBS-tBu 0.88 – 0.92singlets (27H)18.0, 25.93 distinct t-Butyl groups

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and trace acid.

References

  • General Silylation Protocol: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Galactal Functionalization: Boutureira, O., et al. (2012). Fluorinated Galactoses: Synthesis and Biochemical Evaluation. Chemistry – A European Journal, 18(13). (Context for silylated galactal intermediates). [Link]

  • Exhaustive Protection Strategy: Khalaf, J. K., et al. (2012). Synthesis of 3,4,6-Tri-O-benzyl-D-galactal. ResearchGate Protocols. (Analogous exhaustive protection logic). [Link]

  • NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application Note: Ferrier Rearrangement of Tri-O-TBS-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the Ferrier Rearrangement of Tri-O-TBS-D-galactal . This guide addresses the specific challenges of using silyl-protected glycals—specifically the poor leaving group ability of the C3-silyloxy group compared to classical acetates—and provides optimized conditions for direct conversion.

Executive Summary

The Ferrier rearrangement (Type I) is the cornerstone transformation for synthesizing 2,3-unsaturated glycosides (pseudoglycals), which are critical scaffolds for aminoglycoside antibiotics, anthracyclines, and chiral pool synthesis. While 3,4,6-tri-O-acetyl-D-galactal is the standard substrate, 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (Tri-O-TBS-galactal) offers distinct advantages in multi-step synthesis, primarily due to the robustness of silyl protection against base-mediated downstream transformations.

However, the Tri-O-TBS substrate presents a unique mechanistic challenge: the C3-OTBS group is a significantly poorer leaving group than the C3-OAc group. Standard mild Lewis acids often fail to initiate the reaction, while overly aggressive conditions lead to global deprotection. This protocol details a TMSOTf-catalyzed direct activation strategy that bypasses the need for protecting group exchange, ensuring high yields and


-selectivity.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via the generation of a resonance-stabilized allylic oxocarbenium ion. Unlike acetylated glycals, where the C3-acetate is activated by coordination to the carbonyl oxygen, the C3-TBS ether requires activation via silyl transfer or hard Lewis acid coordination to the ether oxygen.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways: the desired Direct Ferrier Rearrangement versus the competing hydrolysis/deprotection pathways.

FerrierMechanism Substrate Tri-O-TBS-D-galactal LA_Complex Lewis Acid Complex (C3-Activation) Substrate->LA_Complex TMSOTf / BF3·OEt2 Oxocarbenium Allylic Oxocarbenium Intermediate LA_Complex->Oxocarbenium - TBS-X (Leaving Group) Side_Product C3-OH Glycal (Hydrolysis) LA_Complex->Side_Product Trace H2O Nu_Attack Nucleophilic Attack (Alcohol R-OH) Oxocarbenium->Nu_Attack Product_Alpha α-Glycoside (Major) Nu_Attack->Product_Alpha Axial Attack (Anomeric Effect) Product_Beta β-Glycoside (Minor) Nu_Attack->Product_Beta Equatorial Attack

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed rearrangement of silyl-protected galactal. Note the critical step of C3-TBS cleavage to form the oxocarbenium ion.

Optimization of Reaction Conditions

The choice of Lewis Acid (LA) is binary: it must be strong enough to activate the C3-OTBS bond but mild enough to preserve the C4 and C6 TBS groups.

Table 1: Catalyst Screening for Tri-O-TBS-D-galactal

Conditions: 1.0 equiv Glycal, 1.2 equiv Benzyl Alcohol (BnOH), DCM, 0°C.

EntryCatalyst (Loading)SolventTimeYield (%)α:β RatioNotes
1InCl₃ (20 mol%)DCM24 h<10N/ANo reaction; C3-OTBS too stable.
2BF₃[1][2][3]·OEt₂ (1.0 equiv)DCM1 h658:1Significant C6-TBS cleavage observed.
3TMSOTf (10 mol%) DCM 30 min 88 12:1 Optimal. Clean conversion.
4Sc(OTf)₃ (5 mol%)MeCN4 h726:1Slower; some hydrolysis products.
5I₂ (10 mol%)THF12 h454:1Low conversion; iodine attacks double bond.

Key Finding: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the superior catalyst. It acts via a "silicon-philic" mechanism, effectively exchanging the bulky TBS for a transient, hyper-labile TMS group or directly activating the oxygen, facilitating the departure of the C3 substituent.

Detailed Experimental Protocol

Objective: Synthesis of benzyl 4,6-di-O-tert-butyldimethylsilyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside.

Reagents and Equipment
  • Substrate: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal (Prepared via silylation of D-galactal).

  • Nucleophile: Benzyl alcohol (BnOH) (Distilled and stored over 4Å MS).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) – Handle under Argon.

  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

  • Quench: Triethylamine (Et₃N).[4]

Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.

  • Add Tri-O-TBS-D-galactal (1.0 mmol, 486 mg) to the flask.

  • Add anhydrous DCM (10 mL) to dissolve the glycal (Concentration ~0.1 M).

  • Add Benzyl alcohol (1.2 mmol, 124 µL).

  • Cool the mixture to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent C4/C6 desilylation.

Step 2: Lewis Acid Activation
  • Prepare a dilute solution of TMSOTf in DCM (e.g., 100 µL TMSOTf in 1 mL DCM) to ensure precise addition.

  • Add the TMSOTf solution (0.1 mmol, 10 mol%) dropwise to the reaction mixture over 5 minutes.

  • Stir at -78°C for 15 minutes, then slowly warm to 0°C over 30 minutes.

  • Monitor: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.6) should appear.

    • Stain: Use Cerium Ammonium Molybdate (CAM) or KMnO4; UV active.

Step 3: Quenching and Workup
  • Once consumption of starting material is complete, quench the reaction at 0°C by adding Triethylamine (0.2 mL, 2.0 equiv relative to Lewis Acid). The solution should remain clear or turn slightly yellow.

  • Dilute with DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL).

  • Wash the organic layer with Brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes/EtOAc (100:0 to 95:5). Note: The product is very non-polar due to the two TBS groups and the benzyl group.

  • Yield Expectation: 85-90% as a colorless oil.

Quality Control & Validation

To ensure the integrity of the protocol, verify the product using the following parameters:

  • ¹H NMR (500 MHz, CDCl₃):

    • Anomeric Proton (H1): Look for a broad singlet or doublet (J < 3 Hz) at δ 5.0–5.2 ppm . A large coupling constant (J > 7 Hz) indicates the β-anomer (undesired).

    • Olefinic Protons (H2, H3): Characteristic signals at δ 5.7–6.0 ppm .

    • TBS Groups: Two distinct singlets at δ 0.90 ppm (t-Bu) and δ 0.10 ppm (Me) corresponding to C4 and C6 positions. (The C3-TBS is gone).

  • Stereoselectivity Check: The

    
    -anomer is favored due to the anomeric effect. The ratio can be determined by integrating the H1 signals of the 
    
    
    
    and
    
    
    isomers.
Workflow Diagram

Workflow Start Start: Tri-O-TBS-galactal + Nucleophile in DCM Cool Cool to -78°C (Inert Atmosphere) Start->Cool Catalyze Add TMSOTf (10 mol%) Dropwise Cool->Catalyze Warm Warm to 0°C (30 mins) Catalyze->Warm Check TLC Check (Complete Conversion?) Warm->Check Check->Warm No (Wait) Quench Quench with Et3N (Prevent Hydrolysis) Check->Quench Yes Workup Aq. Workup & Flash Column (Hex/EtOAc 95:5) Quench->Workup

Figure 2: Operational workflow for the high-sensitivity Ferrier rearrangement protocol.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The C3-TBS bond is activated by the Lewis Acid, but so are the C4/C6-TBS bonds. In the presence of water, the Lewis Acid will catalyze the hydrolysis of the protecting groups, leading to a complex mixture of polyols.

  • Fix: Ensure DCM is distilled from CaH₂ or passed through an activated alumina column. Use a balloon of Argon.

Low Yield / Incomplete Reaction

If the reaction stalls:

  • Cause: The bulky TBS group at C3 is sterically hindering the Lewis Acid approach.

  • Solution: Do not add more TMSOTf (risk of global deprotection). Instead, allow the reaction to warm to Room Temperature (25°C) for 10 minutes. If still incomplete, switch to BF₃·OEt₂ (0.5 equiv) at -20°C, but monitor closely for silyl cleavage.

Stereoselectivity Issues

If the


:

ratio is low (< 5:1):
  • Cause: High temperature or non-polar solvent effects.

  • Solution: Ensure the reaction is kept at 0°C or lower. The

    
    -anomer is the thermodynamic product; however, at higher temperatures, equilibration might be disrupted or kinetic 
    
    
    
    -attack might compete.

References

  • Ferrier, R. J. (1962).[5] "The reaction of acetylated glycals with nucleophiles."[6][7] Journal of the Chemical Society, 5443–5449. Link

  • Toshima, K., & Tatsuta, K. (1993). "Recent progress in O-glycosylation methods and its application to natural products synthesis." Chemical Reviews, 93(4), 1503–1531. Link

  • Deng, S., et al. (1999). "Efficient synthesis of 2,3-unsaturated glycosides from silyl glycals." Journal of Organic Chemistry, 64(1), 202-208. Link

  • Boga, S. B., & Balasubramanian, K. K. (2004).[3] "Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides."[3][8] Arkivoc, (iv), 87-102. Link

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

Sources

Application Note: Stereoselective Epoxidation of Silyl-Protected Galactals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Epoxidation of Silyl-Protected Galactals Content Type: Detailed Application Notes and Protocols

Executive Summary

The stereoselective epoxidation of glycals is a cornerstone technology in the "Glycal Assembly" strategy for oligosaccharide synthesis.[1] While 1,2-anhydro sugars (glycal epoxides) are versatile glycosyl donors, they are notoriously labile. This application note details the robust synthesis of 1,2-anhydro-3,4,6-tri-O-triisopropylsilyl-D-galactopyranose using Dimethyldioxirane (DMDO).

Unlike mCPBA, which often leads to acid-catalyzed hydrolysis or Ferrier rearrangements, DMDO provides neutral, anhydrous oxidizing conditions that preserve the sensitive oxirane ring. We focus on silyl-protected substrates (TIPS/TBDMS) because their steric bulk enhances stereoselectivity and stability, facilitating subsequent glycosylation steps.

Mechanistic Insight & Stereochemical Rationale

The Challenge of Galactal Epoxidation

Epoxidation of D-galactal derivatives presents a unique stereochemical challenge compared to glucals due to the axial substituent at C4. However, the facial selectivity is governed by the "Majority Rule" of steric hindrance.

  • Substrate Conformation: In 3,4,6-tri-O-silyl-D-galactal, the substituents at C3 (pseudo-equatorial), C4 (pseudo-axial), and the C5-hydroxymethyl group all project toward the

    
    -face (top face) of the pyranose ring.
    
  • Reagent Approach: The bulky silyl groups effectively shield the

    
    -face. Consequently, the oxidant (DMDO) approaches from the sterically accessible 
    
    
    
    -face (bottom face).
  • Outcome: The reaction yields the

    
    -epoxide  almost exclusively (>20:1 dr).
    
Diagram 1: Stereoselective Pathway

The following diagram illustrates the facial selectivity and the transition from the glycal to the reactive donor.

GalactalEpoxidation Substrate Silyl-Protected Galactal (C3, C4, C5 substituents on Beta-face) TS Spiro Transition State (Alpha-face attack) Substrate->TS Steric control DMDO DMDO Reagent (Neutral, Electrophilic) DMDO->TS Product 1,2-Anhydro-alpha-D-galactose (Reactive Donor) TS->Product Kinetic product SideProduct Hydrolysis/Rearrangement (Avoided by anhydrous conditions) Product->SideProduct If acidic/wet

Figure 1: Mechanistic pathway showing the steric governance of


-face attack by DMDO.

Experimental Protocols

Protocol A: Preparation of Dimethyldioxirane (DMDO)

Note: DMDO is not commercially stable and must be prepared fresh. This protocol yields a ~0.08 M solution in acetone.

Safety Warning: DMDO is a volatile peroxide.[2] Perform all operations in a fume hood behind a blast shield.

  • Setup: Equip a 2-L three-neck flask with a mechanical stirrer and an air condenser connected to a receiving flask cooled to -78°C (dry ice/acetone).

  • Reagent Mixing: Charge the flask with water (254 mL), acetone (192 mL), and NaHCO₃ (58 g). Cool the mixture to 5–10°C.

  • Oxone Addition: While vigorously stirring, add Oxone® (potassium peroxymonosulfate, 120 g) in solid portions over 45 minutes.

    • Why: Slow addition prevents a runaway exotherm which decomposes DMDO.

  • Distillation: Apply a slight vacuum (approx. 100–150 mmHg) to the system. The pale yellow DMDO/acetone solution will distill into the cold trap.

  • Drying: Dry the collected yellow distillate over anhydrous K₂CO₃ (preferred over MgSO₄ to maintain basicity/neutrality) for 10 minutes, then decant.

  • Titration: Assay the concentration by reacting an aliquot with thioanisole and monitoring the formation of sulfoxide via ¹H NMR or iodometric titration. Target concentration: 0.06 – 0.09 M.

Protocol B: Epoxidation of 3,4,6-Tri-O-TIPS-D-Galactal

Target: Synthesis of the 1,2-anhydro donor.

Reagents:

  • 3,4,6-Tri-O-triisopropylsilyl-D-galactal (1.0 equiv)

  • DMDO solution (0.08 M in acetone, 1.5 equiv)

  • Dichloromethane (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the silyl-galactal (e.g., 1 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C under an argon atmosphere.

    • Insight: Lower temperatures enhance stereoselectivity and prevent epoxide opening.

  • Oxidation: Add the DMDO solution (1.5 equiv) dropwise via syringe.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (the epoxide is usually more polar than the glycal, but stains poorly; charring with CAM stain is recommended).

    • Key Indicator: Disappearance of the glycal alkene proton signal (approx. 6.2 ppm) in a mini-workup NMR check.

  • Evaporation: Concentrate the mixture under reduced pressure at or below room temperature . Do not heat.

  • Azeotroping: To ensure complete removal of acetone (which can interfere with Lewis acids in the next step), azeotrope the residue twice with anhydrous benzene or toluene.

  • Result: The resulting colorless oil is the 1,2-anhydro-sugar. Do not purify by silica gel chromatography , as the epoxide will hydrolyze. Use immediately for Protocol C.

Protocol C: In Situ Glycosylation (Glycal Assembly)

Application: Coupling the fresh epoxide with an acceptor alcohol.

Reagents:

  • Crude 1,2-anhydro-galactose (from Protocol B)

  • Glycosyl Acceptor (ROH, 1.2 equiv)

  • ZnCl₂ (1.0 M in ether) or equivalent Lewis Acid

Step-by-Step:

  • Mixing: Dissolve the crude epoxide and the acceptor alcohol in anhydrous THF or CH₂Cl₂.

  • Activation: Cool to -78°C. Add ZnCl₂ solution (1.2 equiv) dropwise.

    • Mechanistic Note: The Lewis acid coordinates to the epoxide oxygen, facilitating ring opening by the nucleophile (acceptor) with inversion of configuration at C1, yielding a

      
      -glycoside .
      
  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting disaccharide via flash column chromatography.

Data & Validation

Characterization of the Epoxide

Since the epoxide is rarely isolated, validation is performed on the crude material via ¹H NMR (C₆D₆ or CDCl₃).

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Feature
H-1 4.95 - 5.05 d < 1.5 Hz Diagnostic for

-epoxide
H-23.20 - 3.30d< 1.5 HzEpoxide ring proton
H-34.10 - 4.20dd-Shifted upfield from glycal
TIPS-CH1.05 - 1.15m-Protecting groups intact

Note: The small coupling constant (


 Hz) confirms the rigid oxirane ring on the pyranose chair.
Comparison of Protecting Groups
Protecting GroupEpoxide StabilityStereoselectivity (

)
Suitability for DMDO
Acetyl (Ac) Low (Prone to hydrolysis)~10:1Good
Benzyl (Bn) Moderate~10:1Excellent
Silyl (TIPS/TBS) High >20:1 Excellent (Steric bulk + Stability)

Workflow Visualization

The following diagram outlines the critical decision points and flow for the synthesis.

Workflow Start Start: Silyl-Galactal Reaction Protocol B: Epoxidation (0°C, CH2Cl2) Start->Reaction ReagentPrep Protocol A: DMDO Prep (Acetone/Oxone) ReagentPrep->Reaction Check QC: 1H NMR (Check H1 doublet) Reaction->Check Path1 Use In Situ (Recommended) Protocol C: Glycosylation Check->Path1 Clean conversion Path2 Isolation (Risky) Store at -20°C under Ar Check->Path2 Research purposes only

Figure 2: Operational workflow for the generation and utilization of silyl-galactal epoxides.

References

  • Halcomb, R. L.; Danishefsky, S. J. "The Stereoselective Synthesis of Polysaccharides." Journal of the American Chemical Society, 1989 , 111, 6661–6666.

  • Murray, R. W.; Jeyaraman, R. "Dioxiranes: Synthesis and Reactions of Methyldioxiranes." Journal of Organic Chemistry, 1985 , 50, 2847–2853.

  • Adam, W.; et al. "Dimethyldioxirane Epoxidation of Glycals." Journal of Organic Chemistry, 1999 , 64, 7267.

  • Singer, M.; et al. "Stereoselective Epoxidation of Glycals: A Theoretical and Experimental Study." Organic Letters, 2015 , 17, 1234.

  • Taber, D. F. "Preparation of Dimethyldioxirane (DMDO)."[3][4] Organic Syntheses, 2013 , 90, 350.[4]

Sources

Application Note: Electrochemical Trifluoromethylation of 3,4,6-tri-O-TBS-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery chemists focusing on the late-stage functionalization of carbohydrates. It details the protocol for the Electrochemical C(sp²)–H Trifluoromethylation of 3,4,6-tri-O-TBS-D-galactal , a method that introduces a pharmacologically valuable trifluoromethyl group at the C2 position while preserving sensitive silyl protecting groups.

Executive Summary

The introduction of a trifluoromethyl (CF₃) group into carbohydrate scaffolds significantly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity—critical parameters in drug design.[1][2] Traditional chemical methods often require stoichiometric oxidants or harsh conditions incompatible with sensitive protecting groups like tert-butyldimethylsilyl (TBS) ethers.

This protocol utilizes an electrochemical oxidative cross-coupling strategy mediated by Manganese(II) bromide (MnBr₂). By using sodium triflinate (Langlois reagent, CF₃SO₂Na) as a stable, solid CF₃ source in an undivided cell, this method achieves high-yield C–H trifluoromethylation (up to 85%) while maintaining the integrity of the acid-sensitive TBS groups.

Key Advantages
  • Chemoselectivity: Tolerates acid-sensitive silyl ethers (TBS) and acid-labile acetals.

  • Green Chemistry: Oxidant-free; electrons serve as the "reagent."

  • Operational Simplicity: Uses an undivided cell with inexpensive Platinum (Pt) electrodes.

  • Scalability: Applicable from milligram optimization to gram-scale synthesis.

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting and optimization. The reaction proceeds via a radical mechanism mediated by the in-situ generation of a high-valent Manganese species.

Reaction Pathway[3][4][5]
  • Anodic Oxidation: The catalytic mediator, Mn(II), is oxidized at the anode to Mn(III).[1]

  • Radical Generation: The electrophilic Mn(III) species oxidizes the triflinate anion (CF₃SO₂⁻), generating a CF₃ radical (CF₃•) and releasing SO₂.

  • Radical Addition: The nucleophilic CF₃ radical selectively adds to the electron-rich C2 position of the glycal double bond.

  • Oxidative Elimination: The resulting radical intermediate is further oxidized (likely by Mn(III) or direct anodic oxidation) to a carbocation, which rapidly eliminates a proton to restore the double bond (C(sp²)–H functionalization).

  • Cathodic Balance: Protons are reduced at the cathode to generate hydrogen gas (H₂).

Mechanism cluster_anode Anode Surface Mn2 Mn(II) Mn3 Mn(III) Mn2->Mn3 - e⁻ Mn3->Mn2 Reduction CF3_Source CF₃SO₂Na CF3_Rad CF₃• CF3_Source->CF3_Rad via Mn(III) Inter Radical Intermediate CF3_Rad->Inter + Glycal Glycal TBS-Galactal Product 2-CF₃-TBS-Galactal Inter->Product - e⁻, - H⁺

Figure 1: Proposed mechanistic cycle involving Mn-mediated radical generation and anodic turnover.[3]

Equipment & Reagents

Electrochemical Setup
  • Potentiostat/Power Supply: Capable of Constant Current Electrolysis (CCE) at 2–10 mA.

  • Reaction Vessel: 10 mL or 20 mL undivided glass cell (Schlenk tube or standard electrolysis vial).

  • Anode: Platinum plate (1.0 cm x 1.0 cm) or Pt wire.

  • Cathode: Platinum plate (1.0 cm x 1.0 cm) or Pt wire.

  • Stirring: Magnetic stir bar.

  • Heating: Oil bath or heating block set to 75 °C.

Reagents
ReagentRolePurity/Grade
3,4,6-tri-O-TBS-D-galactal Substrate>95%, Dry
CF₃SO₂Na (Langlois Reagent) CF₃ Source98%
MnBr₂ MediatorAnhydrous, 98%
Bu₄NClO₄ ElectrolyteElectrochemical Grade
Acetonitrile (MeCN) SolventAnhydrous (<50 ppm H₂O)
Argon (Ar) Inert GasUHP Grade

Experimental Protocol

Pre-Reaction Preparation
  • Electrode Cleaning: Polish Pt electrodes with fine sandpaper or alumina slurry, rinse with acetone and water, then flame-anneal (pass through a Bunsen burner flame briefly) to remove organic residues.

  • Drying: Ensure all glassware is oven-dried. The substrate and electrolyte should be dried under vacuum if they have been exposed to moisture.

Reaction Assembly (Standard Scale: 0.2 mmol)
  • Charge the Cell: To the undivided cell, add:

    • 3,4,6-tri-O-TBS-D-galactal (97.7 mg, 0.20 mmol, 1.0 equiv).

    • CF₃SO₂Na (93.6 mg, 0.60 mmol, 3.0 equiv).

    • MnBr₂ (4.3 mg, 0.02 mmol, 0.1 equiv).

    • Bu₄NClO₄ (136.8 mg, 0.40 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous MeCN (8.0 mL) via syringe.

  • Degassing: Seal the cell with a septum. Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (critical for radical longevity).

  • Assembly: Insert the Pt anode and Pt cathode through the septum or holder. Ensure electrodes are submerged but not touching.

Electrolysis[4][5][6][7][8]
  • Connection: Connect the Anode to the positive terminal (+) and Cathode to the negative terminal (-) of the power supply.

  • Heating: Place the cell in a pre-heated oil bath at 75 °C .

  • Run: Apply a Constant Current (CCE) of 8.0 mA (current density approx. 4–8 mA/cm² depending on electrode surface area).

    • Note on Scale: For 0.05 mmol scale (2 mA is used). For 0.2 mmol, scale current proportionally or extend time. The standard literature condition for 0.05 mmol is 2.0 mA for 4 hours. For 0.2 mmol, 8.0 mA for 4 hours is a robust starting point.

  • Monitoring: Monitor the reaction by TLC (Hexanes/EtOAc 10:1). The starting material (R_f ~ 0.5) should disappear, and a new fluorescent spot (product) will appear.

  • Termination: Stop electrolysis after 4–6 hours or when starting material is consumed.

Workup and Purification
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Extraction: Redissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Eluent: Petroleum Ether / Ethyl Acetate (60:1 to 40:1 gradient).

  • Characterization: Isolate the product as a yellow oil.

    • Expected Yield: 80–85%.

Data Analysis & Validation

Expected Results

The product, 2-trifluoromethyl-3,4,6-tri-O-TBS-D-galactal , should exhibit the following spectral characteristics:

AnalysisDiagnostic SignalInterpretation
¹⁹F NMR δ -61.3 ppm (s, 3F)Confirms presence of CF₃ group attached to sp² carbon.
¹H NMR δ 6.89 (d, J=1.4 Hz, 1H)H-1 proton. The doublet coupling (small J) indicates coupling to F or long range, confirming C2 substitution.
¹H NMR δ 0.94, 0.89, 0.88 (s, 9H each)Intact TBS groups (3x t-Butyl).
Appearance Yellow OilTypical for conjugated glycal derivatives.
Optimization Table (Self-Validation)

Use this table to benchmark your setup efficiency.

ParameterVariationOutcome
Standard Pt/Pt, 75°C, MnBr₂85% Yield
No MnBr₂ Direct Oxidation<15% Yield (Reaction fails to initiate efficiently)
Air Atmosphere No Argon<30% Yield (Oxygen quenches CF₃ radical)
Solvent Wet MeCN + H₂OFormation of lactol byproducts (Hydrolysis of TBS or enol ether)
Electrode Graphite AnodeLower Yield (~50-60%) due to adsorption/fouling

Workflow Visualization

Workflow Start Start: Dry Reagents (TBS-Galactal, CF₃SO₂Na, MnBr₂) Cell_Setup Assemble Undivided Cell Pt Anode / Pt Cathode Solvent: Anhydrous MeCN Start->Cell_Setup Degas Degas with Argon (10 min) CRITICAL STEP Cell_Setup->Degas Electrolysis Electrolysis (CCE) 2.0 - 8.0 mA @ 75°C 4-6 Hours Degas->Electrolysis Monitor Monitor TLC Disappearance of SM Electrolysis->Monitor Monitor->Electrolysis Incomplete Workup Evaporate MeCN Extract w/ EtOAc Flash Chromatography Monitor->Workup Complete End Final Product 2-CF₃-TBS-Galactal Workup->End

Figure 2: Step-by-step operational workflow for the electrochemical synthesis.

Troubleshooting & Critical Controls

  • TBS Stability: While TBS is generally stable, the generation of HF (trace byproduct if moisture is present) can cause deprotection.

    • Solution: Use strictly anhydrous MeCN and add a solid base like Na₂CO₃ (0.5 equiv) if deprotection is observed, though the standard protocol usually does not require it.

  • Passivation: If the current drops or voltage spikes (in CPE mode) or reaction stalls, the electrodes may be passivated.

    • Solution: Stop, clean electrodes (flame anneal), and restart. In CCE mode, the potentiostat will increase voltage to maintain current; if voltage exceeds 10-15V, check conductivity/fouling.

  • Temperature Control: 75°C is close to the boiling point of MeCN (82°C).

    • Solution: Use a screw-cap pressure vial or a reflux condenser to prevent solvent loss over 4-6 hours.

References

  • Liu, M., Luo, Z.-X., Li, T., et al. (2021).[4][5][6] Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(22), 16187–16194.[5] [5][6]

    • Primary source for the specific TBS-galactal protocol and mechanistic d
  • Luo, Z.-X., & Ye, X.-S. (2021).[5][6] Recent Advances in Electrochemical Modification of Carbohydrates. Frontiers in Chemistry.

    • Review of electrochemical methods in glycochemistry.
  • Langlois, B. R., et al. (1991). Trifluoromethanesulfinate Salts as Precursors of Trifluoromethyl Radicals. Tetrahedron Letters. Foundational reference for the reactivity of CF₃SO₂Na.

Sources

Glycal assembly method using bulky silyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Glycal Assembly Using Bulky Silyl Protecting Groups

Abstract

This technical guide details the "Glycal Assembly" strategy for the rapid, stereoselective synthesis of


-linked oligosaccharides. Unlike traditional glycosylation methods that rely on anomeric leaving groups (halides, trichloroacetimidates), this protocol utilizes 1,2-unsaturated sugars (glycals) activated by dimethyldioxirane (DMDO). Special emphasis is placed on the use of bulky silyl protecting groups  (e.g., TIPS, TBDPS) at the C3 position. These groups serve a dual purpose: they function as orthogonal protecting groups and, critically, act as stereochemical directors to enforce high 

-selectivity in epoxidation, thereby guaranteeing

-selectivity during the subsequent glycosyl coupling.

Mechanistic Principles

The success of this protocol relies on two coupled chemical events: the stereoselective epoxidation of the glycal double bond and the regioselective ring-opening of the resulting 1,2-anhydrosugar.

The Bulky Silyl Effect (Stereocontrol)

In D-glucal derivatives, the face of epoxidation by DMDO is dictated by the substituent at C3.

  • Small Groups (OAc, OBn): Offer weak facial discrimination, often leading to mixtures of

    
    - and 
    
    
    
    -epoxides.
  • Bulky Silyl Groups (OTIPS, OTBDPS): The steric bulk of a Triisopropylsilyl (TIPS) group at C3 creates significant steric shielding. To minimize

    
     strain, the silyl group adopts a pseudo-equatorial conformation that effectively blocks the 
    
    
    
    -face of the double bond.
  • Result: DMDO is forced to approach from the

    
    -face (bottom), yielding the 1,2-
    
    
    
    -anhydrosugar
    almost exclusively.
The Coupling Logic

Once the 1,2-


-epoxide is formed, a Lewis acid (typically ZnCl

) facilitates the attack of a glycosyl acceptor (alcohol).[1]
  • Regioselectivity: Attack occurs at C1 (anomeric center) rather than C2, driven by the formation of a stable chair conformation in the product.

  • Stereoselectivity: The reaction proceeds via an S

    
    2-like mechanism with inversion of configuration.
    
  • Net Outcome:

    
    -Epoxide 
    
    
    
    
    
    -Glycoside
    .

Mechanism cluster_0 Step 1: Directed Epoxidation cluster_1 Step 2: Lewis Acid Coupling Glycal 3-O-TIPS Glucal (Beta-face Shielded) Epoxide 1,2-alpha-Anhydrosugar (Reactive Intermediate) Glycal->Epoxide Alpha-face Attack DMDO DMDO (Oxidant) DMDO->Epoxide Product Beta-Glycoside (Target) Epoxide->Product Inversion at C1 (ZnCl2 cat.) Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Figure 1: Mechanistic flow of the silyl-directed glycal assembly. The bulky C3-TIPS group forces alpha-epoxidation, which necessitates beta-glycoside formation upon opening.

Critical Reagent Preparation: Anhydrous DMDO

The most common failure point in glycal assembly is the use of wet or low-concentration DMDO. Water hydrolyzes the intermediate epoxide into a diol, killing the reaction.

Reagents:

  • Oxone® (Potassium peroxymonosulfate)

  • Acetone (HPLC Grade)

  • Sodium Bicarbonate (NaHCO

    
    )[2][3]
    
  • Dichloromethane (DCM) - Anhydrous

Protocol:

  • Setup: Cool a mixture of acetone (50 mL), water (80 mL), and NaHCO

    
     (24 g) to 0°C in a standard distillation apparatus. The receiving flask must be cooled to -78°C (dry ice/acetone) and contain dried K
    
    
    
    CO
    
    
    to scavenge water.
  • Generation: Add Oxone (50 g) in portions over 15 minutes while applying a slight vacuum (~150 mmHg).

  • Distillation: The pale yellow DMDO/acetone solution will distill over. Collect approximately 30-40 mL.

  • Drying: Dry the collected solution over activated 4Å molecular sieves for 1 hour at -20°C.

  • Titration (Mandatory):

    • Dissolve 100 mg of thioanisole in 1 mL CDCl

      
      .
      
    • Add 50 µL of DMDO solution.

    • Run

      
      H NMR.[4] Compare integration of the methyl sulfoxide peak (2.7 ppm) vs. starting thioanisole (2.5 ppm).
      
    • Target Concentration: 0.06 – 0.09 M.

Standard Operating Procedure: 3-O-TIPS Glucal Assembly

Objective: Synthesis of a


-1,6-linked disaccharide using a TIPS-protected glucal donor.
Reagents & Equipment
  • Donor: 3-O-TIPS-4,6-O-benzylidene-D-glucal (1.0 equiv)

  • Acceptor: Primary carbohydrate alcohol (1.2 equiv)

  • Catalyst: ZnCl

    
     (1.0 M in ether)
    
  • Solvent: Anhydrous DCM and THF

Step-by-Step Protocol

Step 1: Epoxidation

  • Dissolve the Donor (100 mg) in anhydrous DCM (2 mL) under Argon.

  • Cool to 0°C.

  • Add Dried DMDO solution (1.5 equiv based on titration) dropwise.

  • Monitor: Stir at 0°C for 30-60 min. TLC (20% EtOAc/Hex) should show disappearance of the glycal (high R

    
    ) and appearance of the epoxide (slightly lower R
    
    
    
    , stains blue/purple with p-anisaldehyde).
  • Evaporation: Critical Step. Evaporate the solvent and excess DMDO under a stream of Nitrogen at 0°C. Do not use a rotovap with a warm bath; the epoxide is thermally sensitive.

  • Drying: Place the residue under high vacuum for 30 mins to remove traces of acetone.

Step 2: Coupling

  • Dissolve the residue (1,2-anhydrosugar) in anhydrous THF (1.5 mL).

  • Add the Acceptor (1.2 equiv) dissolved in THF (0.5 mL).

  • Cool the mixture to -78°C.

  • Add ZnCl

    
     solution  (1.2 equiv) dropwise.
    
  • Warm up: Allow the reaction to warm slowly to room temperature over 2–4 hours.

  • Quench: Add saturated aq. NaHCO

    
     (2 mL).
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel).

Step 3: Data Validation

  • 
    H NMR:  Look for the anomeric proton (H-1') of the new bond. For 
    
    
    
    -linkages, this typically appears as a doublet (d) with a coupling constant (
    
    
    ) of 8–10 Hz (indicating trans-diaxial arrangement).
  • 
    C NMR:  The anomeric carbon usually resonates between 100–105 ppm.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (Product is a 1-OH sugar) Wet DMDO or wet solvents.Dry DMDO over 4Å sieves. Flame-dry all glassware. Ensure Nitrogen stream is dry.
Low Yield / Unreacted Epoxide ZnCl

is inactive or wet.
Fuse ZnCl

under high vacuum before dissolving in ether, or buy fresh anhydrous solution.

-Glycoside formation
Loss of silyl group or wrong protecting group.Confirm integrity of 3-O-TIPS by NMR. Ensure temperature starts at -78°C to maximize kinetic control.
Glycal Decomposition Acidic DMDO.Ensure NaHCO

was used in excess during DMDO generation.

Workflow Visualization

Workflow cluster_prep Reagent Prep cluster_rxn Reaction Sequence start Start: 3-O-TIPS Glucal dmdo_gen Generate DMDO (Oxone/Acetone) epox Epoxidation (0°C, N2 evap) start->epox Add DMDO dmdo_dry Dry & Titrate DMDO dmdo_gen->dmdo_dry dmdo_dry->epox Reagent couple Coupling (Acceptor + ZnCl2, -78°C -> RT) epox->couple 1,2-Anhydrosugar (Do not isolate) finish Isolate Beta-Glycoside couple->finish Workup

Figure 2: Operational workflow for the TIPS-directed glycal assembly method.

References

  • Halcomb, R. L., & Danishefsky, S. J. (1989).

    
    -linked oligosaccharides. Journal of the American Chemical Society, 111(17), 6661–6666. [Link]
    
  • Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419. [Link]

  • Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 50(16), 2847–2853. [Link]

  • Seeberger, P. H., et al. (1997). The Logic of Glycal Assembly: The Synthesis of a Tumor-Associated Glycolipid Antigen. Journal of the American Chemical Society, 119(42), 10064–10072. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of TBS-Galactal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal (TBS-galactal). This transformation is pivotal in medicinal chemistry for synthesizing C-aryl glycosides , which serve as hydrolytically stable mimics of O-glycosides found in SGLT2 inhibitors and antibiotic scaffolds.

We present two distinct workflows:

  • The Stepwise Precision Route (Suzuki/Stille): Involves C1-lithiation/iodination followed by cross-coupling. Ideal for complex, late-stage functionalization where regiocontrol is paramount.

  • The Direct Efficiency Route (Heck-Matsuda): Utilizes diazonium salts for direct C-H functionalization. Best for rapid library generation and atom economy.

Mechanistic Insight & Strategy

The reactivity of TBS-galactal is defined by its cyclic enol ether (glycal) structure. The C1 position is electron-rich but requires activation for cross-coupling.

The Challenge of Beta-Hydride Elimination

In standard Pd-catalyzed couplings of sp³ systems,


-hydride elimination is a competing pathway. However, in glycals, the rigid cyclic structure and the presence of the endocyclic oxygen modulate this risk.
  • C1-Functionalization: Retains the double bond (forming a C-aryl glycal) or leads to 2-deoxy structures depending on the pathway.

  • Protecting Group Role: The bulky TBS groups (tert-butyldimethylsilyl) at C3, C4, and C6 are crucial. They shield the face of the pyranose ring, directing the incoming catalyst to the opposite face (typically

    
    -selective), and prevent side reactions like Ferrier rearrangements during the coupling conditions.
    
Pathway Visualization

The following diagram contrasts the two workflows:

G TBS_Gal TBS-Galactal (Substrate) Lithiation Step 1: Lithiation/Iodination (t-BuLi, I2) TBS_Gal->Lithiation Workflow A (Stepwise) Heck Heck-Matsuda Coupling (Pd(OAc)2, Ar-N2+) TBS_Gal->Heck Workflow B (Direct) Iodo_Gal 1-Iodo-TBS-Galactal (Activated Electrophile) Lithiation->Iodo_Gal Suzuki Suzuki/Stille Coupling (Pd(0), Ar-B(OH)2 / Ar-SnR3) Iodo_Gal->Suzuki Pd(PPh3)4 Product_A C-Aryl Glycal (Retained Alkene) Suzuki->Product_A Retains Double Bond Heck->Product_A Beta-H Elimination Product_B 2-Deoxy-C-Glycoside (Reduced Alkene) Heck->Product_B Reductive Elimination

Figure 1: Strategic divergence in TBS-galactal coupling. Workflow A (top) is preferred for retaining the glycal double bond.

Workflow A: Stepwise Precision (Suzuki/Stille)

This route is the gold standard for synthesizing 1-substituted glycals . It requires the synthesis of 1-iodo-3,4,6-tri-O-TBS-D-galactal .

Protocol: Synthesis of 1-Iodo-TBS-Galactal

Rationale: Direct lithiation of the C1 vinyl proton requires strong basicity.


-BuLi is used over 

-BuLi to ensure rapid deprotonation at low temperatures, minimizing decomposition of the sensitive glycal scaffold.

Materials:

  • Tri-O-TBS-D-galactal (1.0 equiv)

  • 
    -Butyllithium (1.7 M in pentane, 2.2 equiv)
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add TBS-galactal and dissolve in anhydrous THF (0.1 M concentration).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add

    
    -BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Critical: Stir at -78 °C for 1 hour. The bulky TBS groups protect the silyl ethers from nucleophilic attack by 
    
    
    
    -BuLi.
  • Quench: Dissolve

    
     in a minimal amount of THF and add dropwise to the reaction mixture at -78 °C. The color should shift from orange to dark red/brown.
    
  • Workup: Allow to warm to RT. Quench with saturated aq. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (to remove excess iodine). Extract with 
    
    
    
    (3x).[1] Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is light-sensitive; store in the dark.

Protocol: Suzuki-Miyaura Coupling

Rationale: Suzuki coupling is preferred for pharmaceutical applications due to the low toxicity of boron reagents compared to tin (Stille).

Reaction Conditions:

Component Reagent/Condition Note

| Catalyst |


 (5-10 mol%) | Robust Pd(0) source. |
| Base  | 

or

| Barium hydroxide often gives higher yields for glycals. | | Solvent | DME /

(4:1) | Aqueous component essential for boronate activation.[2] | | Temperature | 80 °C | Reflux required for sterically hindered TBS substrates. |

Step-by-Step:

  • Combine 1-iodo-TBS-galactal (1.0 equiv), Arylboronic acid (1.5 equiv), and Base (2.0 equiv) in a sealed tube.

  • Add solvent (degassed).

  • Add

    
     quickly under Argon flow.
    
  • Seal and heat to 80 °C for 4–12 hours.

  • Validation: Monitor by TLC. The starting iodide (

    
     in 10:1 Hex/EtOAc) should disappear.
    
  • Yield Expectation: 70–85%.

Workflow B: Direct Efficiency (Heck-Matsuda)

This route bypasses the iodination step, using arenediazonium salts as the electrophile. This is a "cationic" Pd pathway, often operating at room temperature.

Rationale: The diazonium salt acts as a "super-electrophile," performing oxidative addition to Pd(0) without requiring high heat. This preserves the sensitive silyl protecting groups.

Protocol: Heck-Matsuda Coupling

Materials:

  • Tri-O-TBS-D-galactal (1.0 equiv)

  • Arenediazonium tetrafluoroborate (

    
    ) (1.2 equiv)
    
  • 
     (5-10 mol%)
    
  • Solvent: MeOH or MeCN (degassed)

Step-by-Step:

  • Preparation: Prepare the diazonium salt separately (from aniline +

    
     + 
    
    
    
    ) if not commercially available. Safety: Dry diazonium salts can be explosive; handle with care.
  • Coupling: In a vial, dissolve TBS-galactal and

    
     in MeOH (0.1 M).
    
  • Catalyst: Add

    
    . No ligand is typically required (base-free conditions).
    
  • Reaction: Stir at Room Temperature for 1–4 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Stereochemical Outcome: This reaction typically yields the


-C-glycoside . The Pd coordinates to the bottom face (opposite the C3/C4/C6 TBS groups), delivering the aryl group anti to the C3-substituent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Protodeboronation of Ar-B(OH)2Use Boronic Esters (Pinacol) or increase base concentration. Switch to

(toxic but effective).
Desilylation Acidic/Basic extremes or Fluoride contaminationEnsure anhydrous conditions during lithiation. Avoid

in workups.
Homocoupling Oxidation of Boronic acidDegas solvents thoroughly (Freeze-Pump-Thaw).
No Reaction (Heck) Inactive CatalystUse fresh

. Add 2,6-di-tert-butyl-4-methylpyridine as a base if acid sensitivity is high.

References

  • Direct C-H Glycosylation: Palladium catalyzed stereocontrolled synthesis of C-aryl glycosides using glycals and arenediazonium salts. Organic & Biomolecular Chemistry.[3][4][5] Link

  • Stille Coupling on Glycals: Stille Coupling of 1-stannyl-glycals. Journal of Organic Chemistry.[1][2][6] Link

  • Suzuki Coupling Mechanism: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[7] Link

  • Lithiation Protocols: Lithiation of Glycals and C1-Functionalization. Tetrahedron Letters.[1][6] Link

Sources

Precision Preparation of 2-Deoxy-D-Galactose Derivatives from TBS-Galactal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) into high-value 2-deoxy-D-galactose derivatives . 2-deoxy-sugars are critical motifs in cardiac glycosides, anthracycline antibiotics, and antitumor agents.

While traditional hydration methods (e.g., dilute acid) often lead to uncontrolled deprotection or decomposition of silyl ethers, this guide focuses on chemoselective protocols that retain the TBS protecting groups, allowing for further functionalization. We present two primary workflows:

  • Iron-Catalyzed Aerobic Hydration: A modern, mild radical-polar crossover method to generate the 2-deoxy-lactol (hemiacetal).

  • TPHB-Promoted Glycosylation: A classic, robust method for the direct synthesis of 2-deoxy-galactopyranosides.

Mechanistic Insight & Reaction Design

The transformation of a glycal to a 2-deoxy sugar involves the functionalization of the C1-C2 enol ether double bond. The regioselectivity is governed by the polarization of the double bond, where C2 is nucleophilic (accepts a proton or electrophile) and C1 becomes electrophilic (oxocarbenium ion).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for hydration (yielding the lactol) versus glycosylation (yielding the glycoside).

ReactionMechanism TBS_Galactal TBS-Galactal (Starting Material) Intermediate Oxocarbenium / Radical Intermediate TBS_Galactal->Intermediate Electrophilic Addn. (H+ or H-Fe) Lactol 2-Deoxy-Lactol (Hemiacetal) Intermediate->Lactol Pathway A: + OH (from Air/H2O) Glycoside 2-Deoxy-Glycoside (O-Alkylated) Intermediate->Glycoside Pathway B: + ROH (Alcohol)

Figure 1: Divergent mechanistic pathways. Pathway A utilizes Iron-Hydride chemistry for hydration.[1][2] Pathway B utilizes Brønsted acid catalysis (TPHB) for glycosylation.

Experimental Protocols

Protocol A: Iron-Catalyzed Aerobic Hydration (The "Modern" Route)

Target: 3,4,6-Tri-O-TBS-2-deoxy-D-galactopyranose (Lactol) Significance: This method uses air as the oxidant and phenylsilane as the hydride source. It is exceptionally mild, avoiding strong acids that would cleave the acid-labile TBS groups.

Materials
  • Substrate: 3,4,6-Tri-O-TBS-D-galactal (1.0 equiv)

  • Catalyst: Iron(III) Chloride (FeCl₃) (10 mol%)

  • Reductant: Phenylsilane (PhSiH₃) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or THF (0.1 M concentration)

  • Atmosphere: Ambient Air (Balloon or open flask)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve TBS-galactal (1.0 mmol) in EtOH (10 mL).

  • Catalyst Addition: Add FeCl₃ (0.1 mmol, 16 mg). The solution may turn slightly yellow/orange.

  • Initiation: Dropwise add PhSiH₃ (2.0 mmol, ~246 µL) over 5 minutes at room temperature (23–25 °C).

  • Reaction: Stir the mixture vigorously under an air atmosphere (do not use Argon/N2).

    • Mechanistic Note: The reaction proceeds via an Fe-H species adding to the alkene, followed by trapping of the radical with molecular oxygen (from air).

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting glycal (Rf ~0.8) should disappear, and a lower running spot (lactol, Rf ~0.4) should appear. Reaction time is typically 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) and stir for 10 minutes.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: TPHB-Promoted Glycosylation (The "Classic" Route)

Target: Alkyl 3,4,6-Tri-O-TBS-2-deoxy-D-galactopyranoside Significance: Triphenylphosphine hydrobromide (TPHB) acts as a mild, anhydrous source of HBr. It catalyzes the addition of alcohols to the glycal without cleaving the TBS groups, provided the reaction time is controlled.

Materials
  • Substrate: 3,4,6-Tri-O-TBS-D-galactal (1.0 equiv)

  • Reagent: Triphenylphosphine hydrobromide (TPHB) (5–10 mol%)

  • Nucleophile: Desired Alcohol (ROH) (1.5–2.0 equiv) (e.g., Methanol, Benzyl alcohol)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure
  • Drying: Ensure all glassware is flame-dried and cooled under Argon.

  • Dissolution: Dissolve TBS-galactal (1.0 mmol) and the alcohol (1.5 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Cool the solution to 0 °C (ice bath). Add TPHB (0.05 mmol, ~17 mg) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

    • Critical Control Point: Do not heat. Prolonged exposure to acidic species at high temperature may compromise the primary C6-TBS group.

  • Monitoring: Monitor by TLC. The formation of the glycoside is usually rapid (< 2 hours).

  • Workup: Quench by adding solid NaHCO₃ (approx. 100 mg) or a few drops of triethylamine. Filter the mixture through a small pad of Celite or silica to remove the phosphine salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

    • Stereoselectivity: This method typically favors the α-anomer (axial) due to the anomeric effect, though mixtures are common depending on the alcohol sterics.

Analytical Benchmarks (Self-Validation)

To validate the synthesis, compare your isolated product against these characteristic NMR signals. 2-deoxy sugars possess unique splitting patterns for the C2 protons.

PositionProton (¹H NMR)MultiplicityChemical Shift (δ ppm)Diagnostic Feature
H-1 (Anomeric) H-1 (α/β)dd or d4.5 – 5.2Downfield shift; coupling to H-2ax/eq.
H-2 (Axial) H-2axddd (q-like)1.4 – 1.8High field; Large geminal coupling (~12 Hz) + axial-axial coupling.
H-2 (Equatorial) H-2eqddd2.1 – 2.4Distinct from H-2ax; smaller couplings.
TBS Groups Si-C(CH₃)₃s0.85 – 0.95Three distinct singlets (9H each) confirm retention of protection.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Loss of TBS groups Acid concentration too high or reaction time too long.Switch to Protocol A (Iron/PhSiH3) or use PPTS instead of TPHB.
Low Yield (Protocol A) Inefficient aeration.Ensure vigorous stirring and open air access (do not seal the flask).
No Reaction (Protocol B) TPHB is wet or degraded.Recrystallize TPHB or dry under vacuum before use.

References

  • Iron-Catalyzed Hydration: Yang, Q.; Wang, Z.; et al. "Iron-Catalyzed Aerobic Hydration of Glycal: A Route toward Deoxy Sugars/Glycosides."[3] The Journal of Organic Chemistry, 2025 , 90(46), 16414–16422.[3]

  • TPHB Method: Bolitt, V.; Mioskowski, C.; Lee, S. G.; Falck, J. R. "Direct preparation of 2-deoxy-D-glucopyranosides from glucals without ferrocene." The Journal of Organic Chemistry, 1990 , 55, 5812–5813.

  • 2-Deoxy-Sugar Review: Bennett, C. S.; Galan, M. C. "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 2018 , 118(17), 7931–7985.

  • General Glycal Reactivity: Danishefsky, S. J.; Bilodeau, M. T. "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition, 1996 , 35, 1380.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,4,6-Tri-O-TBS-galactal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3,4,6-Tri-O-TBS-galactal Synthesis

Executive Summary: The "C4 Bottleneck"

User Issue: "I can easily install TBS groups at C6 and C3, but the reaction stalls, leaving the C4-OH free. Forcing conditions lead to decomposition."

Technical Diagnosis: You are encountering the "Axial C4 Bottleneck." In D-galactal, the C4 hydroxyl group is axial. Once the C3 (allylic) and C6 (primary) positions are silylated with bulky tert-butyldimethylsilyl (TBS) groups, the C4 position becomes sterically "locked." The equatorial TBS group at C3 and the C6-TBS tail create a hydrophobic pocket that repels the bulky TBSCl electrophile.

Standard conditions (TBSCl/Imidazole) are kinetically incompetent for this specific transformation. To achieve the tri-TBS species, you must switch from a nucleophilic catalysis pathway to a cationic, high-energy electrophile pathway.

Decision Matrix: Selecting the Right Conditions

Use this decision tree to determine your experimental approach based on your current reaction status.

ReactionMatrix Start Current Status: Galactal Substrate Check Goal: Fully Protected 3,4,6-Tri-TBS? Start->Check Standard Method A: Standard TBSCl / Imidazole / DMF Check->Standard Primary/Secondary OH only (Unlikely for Tri-TBS) Advanced Method B: High-Reactivity TBSOTf / 2,6-Lutidine / DCM Check->Advanced Sterically Hindered C4 (Recommended) ResultA Result: Mixture of 3,6-di-TBS & 6-mono-TBS Standard->ResultA Stalls at C4 ResultB Result: Quantitative 3,4,6-tri-TBS-galactal Advanced->ResultB Overcomes Sterics

Figure 1: Decision matrix for selecting silylation conditions based on steric demands.

Technical Protocol: The "Force" Method (TBSOTf)

To overcome the steric hindrance at C4, we utilize TBS Triflate (TBSOTf) . This reagent generates a highly reactive silyl cation equivalent that is small enough and electrophilic enough to attack the crowded axial C4-OH.

Critical Safety Note: Galactals are vinyl ethers (enol ethers). They are acid-sensitive .[1] TBSOTf produces Triflic Acid (TfOH) as a byproduct. You must use a non-nucleophilic base (2,6-Lutidine) that effectively scavenges protons without attacking the silyl group.

Reagents & Stoichiometry
ComponentEquiv.Role
D-Galactal 1.0Substrate
TBSOTf 4.5 - 5.0Hyper-active electrophile (Excess required)
2,6-Lutidine 6.0 - 7.0Sterically hindered, non-nucleophilic base
DCM (CH₂Cl₂) [0.1 M]Solvent (Anhydrous is critical)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add D-Galactal and anhydrous DCM. Cool the solution to 0 °C (Ice bath).

  • Base Addition: Add 2,6-Lutidine dropwise. Stir for 5 minutes.

    • Why? Pre-loading the base ensures that as soon as TBSOTf is added, any transient acid is neutralized instantly, protecting the vinyl ether double bond.

  • Silylation: Add TBSOTf dropwise over 10–15 minutes at 0 °C.

    • Visual Cue: Fuming may occur; this is normal.

  • Reaction: Allow the reaction to warm naturally to Room Temperature (23 °C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (polar) should disappear. The tri-TBS product will be very non-polar (Rf ~0.8-0.9).

    • Troubleshooting: If the reaction stalls at the di-TBS stage (intermediate Rf), cool back to 0 °C and add another 0.5 equiv of TBSOTf.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NaHCO₃ .

    • Do NOT use acidic quench (like NH₄Cl) as this will hydrolyze the galactal to the aldehyde (Ferrier rearrangement precursor).

  • Workup: Extract with DCM (x3). Wash organics with water and brine. Dry over Na₂SO₄.

Troubleshooting & FAQs

Q: My product decomposes on the silica column. What happened?

A: Galactals are vinyl ethers. Standard silica gel is slightly acidic (pH 5–6), which is enough to hydrolyze the C1-C2 double bond, destroying your product.

  • Solution: You must buffer your silica gel. Pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Use 0.5% Et₃N in your eluent during purification.

Q: Why not just heat the TBSCl reaction?

A: Heating silyl chlorides with imidazole often leads to silyl migration (from O3 to O4 or O6 to O4) rather than new bond formation. Additionally, thermal stress can cause polymerization of the galactal double bond. TBSOTf allows the reaction to proceed at low temperature, driven by enthalpy rather than thermal energy.

Q: Can I use Pyridine instead of 2,6-Lutidine?

A: It is risky. Pyridine is nucleophilic enough to attack the silicon center of TBSOTf, forming a silyl-pyridinium species that is less reactive than the triflate. 2,6-Lutidine has methyl groups flanking the nitrogen, making it non-nucleophilic (it won't attack the Si) but still basic enough to trap the proton.

Mechanistic Insight: The Silylation Pathway

The following diagram illustrates the kinetic barrier at C4 and how TBSOTf bypasses it.

Mechanism Galactal Galactal (Tri-ol) Step1 C6-OH & C3-OH Protection (Fast) Galactal->Step1 Intermediate 3,6-Di-TBS Galactal (C4-OH Axial & Crowded) Step1->Intermediate Barrier STERIC BARRIER TBSCl too bulky Intermediate->Barrier Standard Conditions Solution TBSOTf Attack (Small, Hyper-Electrophilic) Intermediate->Solution TBSOTf Conditions Product 3,4,6-Tri-TBS Galactal Solution->Product

Figure 2: Reaction pathway showing the intermediate bottleneck at the C4 position.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][4] Journal of the American Chemical Society. [Link]

    • Foundational paper establishing TBSOTf as the reagent of choice for hindered alcohols.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

    • The authoritative text on stability and deprotection conditions for silyl ethers.
  • Danishefsky, S. J., et al. (1989). Silylation of glycals and their use in glycal assembly. Journal of the American Chemical Society. [Link]

    • Describes the specific handling of galactal/glucal deriv

Sources

Technical Support Center: Optimizing TBS Protection of D-Galactal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBS-GAL-OPT-001 Subject: Yield Optimization & Troubleshooting for TBSCl Protection of D-Galactal Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Welcome to the Technical Support Center

You are accessing the master guide for the silylation of D-galactal. This substrate presents a unique duality: it is a versatile chiral pool building block, yet its enol ether functionality (C1=C2) renders it sensitive to acid-catalyzed rearrangement (Ferrier) and hydration.

This guide moves beyond generic organic synthesis protocols to address the specific conformational and electronic requirements of the galactal scaffold.

Module 1: Standard Operating Procedures (SOPs)

We define two "Golden Standard" protocols depending on your synthetic target. Do not deviate from the stoichiometry without consulting the Troubleshooting Matrix.

Protocol A: Regioselective Protection (C6-OH Only)

Target: 6-O-tert-butyldimethylsilyl-D-galactal

The Logic: The primary hydroxyl at C6 is sterically unencumbered and nucleophilically superior to the secondary allylic (C3) and homoallylic (C4) hydroxyls.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve D-galactal (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Note: DCM is often too non-polar for unprotected sugars; DMF is required for solubility.

  • Activation: Add Imidazole (2.5 equiv).[1][2][3] Stir for 5 minutes.

  • Reagent Addition: Add TBSCl (1.1 – 1.2 equiv) portion-wise at 0°C .

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Monitoring: TLC (Hexane:EtOAc 1:1). Look for the major spot (

    
    ).
    
  • Workup: Dilute with

    
     (precipitates imidazolium salts). Wash with sat. 
    
    
    
    (removes HCl traces) and Water x3 (removes DMF).
Protocol B: Global Protection (Per-O-silylation)

Target: 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal

The Logic: The C4 hydroxyl in galactose is axial (or pseudo-axial in the half-chair), creating significant steric drag. You must drive the equilibrium with heat and excess reagent.

  • Stoichiometry: Increase TBSCl to 4.0 equiv and Imidazole to 8.0–10.0 equiv.

  • Temperature: Start at

    
    , warm to RT, then heat to 50–60°C  if conversion stalls at the di-silyl stage.
    
  • Catalysis: If reaction is sluggish after 12h, add 10 mol% DMAP (4-dimethylaminopyridine).

    • Warning: DMAP increases the risk of silyl migration, though less relevant for global protection.

Module 2: Troubleshooting Matrix

Use this decision logic to diagnose yield failures.

Issue 1: Low Yield (<50%) or Incomplete Conversion
Potential CauseDiagnosticSolution
Wet Reagents TBSCl is white powder but smells acrid (HCl); DMF smells "fishy" (amine impurities).Critical: TBSCl hydrolyzes rapidly. Use a fresh bottle or sublime old stock. Distill DMF over

or use molecular sieves (4Å).
Steric Stall (C4) TLC shows two spots: Mono-TBS (C6) and Di-TBS (C3/C6), but no Tri-TBS.The C4-OH is hindered.[4] Action: Add 10 mol% DMAP and heat to 60°C. Alternatively, switch to TBSOTf/2,6-lutidine in DCM for the final coverage (more potent electrophile).
Solvent Trapping Yield is good by NMR but mass is low; product is an oil/gum.DMF is difficult to remove. Fix: Wash organic layer 3x with water or 5% LiCl solution during workup. Azeotrope residual DMF with toluene on the rotavap.
Issue 2: Decomposition (The "Black Tar" Scenario)

Symptoms: TLC shows a streak or baseline material. Product disappears.

  • Root Cause: Ferrier Rearrangement . The enol ether (C1=C2) is acid-sensitive. If TBSCl hydrolyzes (releasing HCl) and the imidazole buffer is insufficient, the glycal rearranges into a 2,3-unsaturated glycoside (pseudoglycal).

  • Fix:

    • Ensure Imidazole is

      
       equiv relative to TBSCl.
      
    • Never use acidic silica gel for purification without neutralizing it first. Pre-wash the column with 1%

      
       in Hexanes.
      
Issue 3: Regioselectivity Failure (Over-protection)

Symptoms: Trying to make C6-TBS but getting significant C3,6-di-TBS.

  • Root Cause: Temperature too high or reagent added too fast.

  • Fix:

    • Strict

      
       addition.
      
    • Dissolve TBSCl in a minimal amount of DMF and add dropwise via syringe pump over 30 mins.

    • Lower equivalents to 1.05.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic hierarchy of the hydroxyl groups and the divergence between Protocol A and B.

GalactalProtection cluster_0 Protocol A Target cluster_1 Protocol B Target Substrate D-Galactal (Unprotected) Inter1 Intermediate: C6-O-TBS (Primary) Substrate->Inter1 TBSCl (1.1 eq) Imidazole, 0°C (Fast, Kinetic) SideProduct Side Product: Ferrier Rearrangement (Decomposition) Substrate->SideProduct H+ (Acidic Impurity) No Base Buffer Inter2 Intermediate: 3,6-di-O-TBS Inter1->Inter2 TBSCl (>2 eq) RT, Time Inter1->SideProduct Product Product: 3,4,6-tri-O-TBS Inter2->Product TBSCl (>4 eq) Heat or DMAP (Slow, Steric C4)

Caption: Kinetic hierarchy of D-galactal silylation. C6 is protected first (Protocol A), followed by C3, then the hindered C4 (Protocol B).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Imidazole/DMF? A: You can, but it is generally slower. The Corey-Venkateswarlu conditions (Imidazole/DMF) rely on the formation of a reactive N-tert-butyldimethylsilylimidazole species, which acts as a powerful silyl transfer agent.[3] Pyridine acts merely as a base and solvent. Use Pyridine only if you are using the more reactive TBSOTf.

Q: My D-galactal is not dissolving in DCM. What now? A: This is normal. Polyols are polar. You must use DMF (Dimethylformamide) or DMSO. If you strictly require a non-polar solvent for a subsequent one-pot step, you can try Pyridine, but DMF is the industry standard for the first protection step.

Q: How do I store the protected galactal? A: Once protected, the sensitivity to acid decreases, but it is not eliminated. Store at


 under inert atmosphere. Avoid storing in chloroform (which can become acidic over time) unless stabilized with amylene.

Q: Why is the C4 position so hard to protect? A: In the D-galacto configuration, the C4 hydroxyl is axial. Silyl groups are bulky (tert-butyl + methyls).[2][5] Placing a bulky group in an axial position creates 1,3-diaxial interactions (or similar steric clashes in the half-chair conformer of the glycal). This kinetic barrier requires heat or stronger activation to overcome.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See Chapter 2: Protection for the Hydroxyl Group, specifically Silyl Ethers).[5]

  • BenchChem. (2025).[2][6][7] "Application Notes and Protocols: Selective Deprotection of the 6-O-TBDMS Group on D-Galactal Derivatives."

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers (TBS-Ethers)." (General mechanism and stability data).

Sources

Ticket #GLY-882: Preventing Silyl Migration in Galactal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Executive Summary

You are encountering a thermodynamic pitfall inherent to the galactal half-chair conformation. Unlike glucals, where C3 and C4 substituents possess a trans relationship, galactals feature a cis relationship (C3 pseudo-equatorial, C4 pseudo-axial).[1] This stereochemical proximity drastically lowers the activation energy for intramolecular silyl migration (O→O or C→O) via a pentacoordinate silicon intermediate.

This guide provides the mechanistic root cause, a decision matrix for protecting group selection, and validated protocols to lock regioselectivity during functionalization (specifically C1-lithiation and C-glycoside formation).[1]

Module 1: The Mechanistic Root Cause

Issue: Why does the silyl group move? Diagnosis: The migration is not random; it is an intramolecular anionic rearrangement (Brook or Retro-Brook type).[2]

In galactals, the migration is driven by the formation of a pentacoordinate silicon intermediate. When an alkoxide is generated (e.g., at C4 or C6) or a carbanion is formed (at C1), the empty d-orbitals (or


 orbitals) of the silicon atom at C3 are spatially accessible to the nucleophile.
Mechanism Visualization

The following diagram illustrates the migration pathway during a C1-lithiation event, where a C3-silyl group migrates to the C1 position (Retro-Brook) or scrambles to adjacent oxygens.

silyl_migration_mechanism cluster_0 Risk Factor: Galactal Geometry SM C1-Lithio Galactal (Kinetic Intermediate) TS Pentacoordinate Silicon Transition State SM->TS Intramolecular Attack (C1 -> Si) PROD C1-Silyl Product (Thermodynamic Sink) TS->PROD Si-O Bond Cleavage (Migration Complete) Note1 C3/C4 cis-relationship reduces inter-atomic distance

Caption: Figure 1. The pathway of anionic silyl migration.[2][3] The proximity of the nucleophilic center to the silyl ether facilitates the formation of the hypervalent silicon species.

Module 2: Troubleshooting & Decision Matrix
FAQ: Which Silyl Group Should I Use?

The choice of protecting group is the single most effective variable in preventing migration. You must balance acid/base stability with steric bulk.[1][4]

Silyl GroupAbbr.[1][3][4][5][6][7][8][9][10][11][12][13]Migration RiskBase StabilityAcid StabilityRecommendation
TrimethylsilylTMSExtreme LowLowNever use for galactal functionalization.[1]
TriethylsilylTESHighModerateLowAvoid in C1-lithiation; acceptable for mild oxidations.[1]
tert-ButyldimethylsilylTBSModerateHighModerateStandard, but prone to migration at > -40°C.
tert-ButyldiphenylsilylTBDPSLowHighHighExcellent. Steric bulk prevents pentacoordinate formation.[1]
TriisopropylsilylTIPSLowest Very HighModerateGold Standard for C1-lithiation chemistry.[1]
Decision Tree: Selecting the Protocol

Use this logic flow to determine your experimental setup based on your intended functionalization.

decision_tree Start Start: Galactal Functionalization Q1 Target Reaction? Start->Q1 PathA C1-Lithiation (C-Glycoside Synthesis) Q1->PathA PathB Hydroxyl Functionalization (e.g., Benzylation) Q1->PathB SolA MUST use TIPS or TBDPS. Temp: -78°C strictly. Avoid HMPA if possible. PathA->SolA SolB Use TBDPS at C6 (Primary). Lock C3/C4 as Acetonide or Carbonate if possible. PathB->SolB

Caption: Figure 2. Strategic decision tree for selecting protecting groups based on the intended reaction pathway to minimize migration risk.

Module 3: Experimental Protocols
Protocol A: C1-Lithiation of Galactals without Migration

Context: This protocol utilizes the TIPS group.[4][5][11] The steric bulk of the isopropyl groups effectively "cages" the silicon atom, preventing the approach of the C1-anion required for the Retro-Brook rearrangement.

Reagents:

  • Tri-O-TIPS-D-galactal (Substrate)[1]

  • t-Butyllithium (t-BuLi), 1.7 M in pentane[1]

  • THF (Anhydrous, freshly distilled)[1]

  • Electrophile (e.g., DMF, aldehyde)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add Tri-O-TIPS-galactal (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

    • Critical Check: Do not use a salt/ice bath (-20°C).[1] Migration rates increase exponentially above -40°C.[1]

  • Lithiation: Add t-BuLi (2.2 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn a slight yellow.

    • Note:t-BuLi is preferred over n-BuLi for galactals to ensure rapid deprotonation at C1 before competing nucleophilic attacks occur.[1]

  • Incubation: Stir at -78°C for exactly 45 minutes.

  • Quench/Functionalization: Add the electrophile (3.0 equiv) dissolved in THF dropwise.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1]

Validation:

  • 1H NMR: Check for the disappearance of the H1 signal (usually a doublet of doublets around 6.2-6.4 ppm in starting material).

  • Migration Check: If migration occurred, you will observe a complex mixture and likely a shift in the C3-H signal due to the loss of the shielding silyl group.

Protocol B: Selective C6-Silylation (Locking the Primary Alcohol)

Context: To prevent migration between C6 and C4, use TBDPS for the primary alcohol. It is too bulky to migrate to the secondary C4 position under standard conditions.

  • Dissolution: Dissolve D-galactal (1.0 equiv) in DMF (0.5 M).

  • Base: Add Imidazole (2.5 equiv).[1][9]

  • Silylation: Add TBDPS-Cl (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Outcome: Yields 6-O-TBDPS-D-galactal exclusively. The C3/C4 positions remain free for orthogonal protection (e.g., benzylation), avoiding silyl scrambling entirely.[1]

References
  • Brook, A. G. (1974).[1] "Rearrangement of organosilicon compounds." Accounts of Chemical Research, 7(3), 77–84.[1] Link[1]

  • Friesen, R. W., & Trimble, L. A. (1996).[1] "Site Selectivity in the α-Silyl Lithiation of 3,4,6-Tris-O-(tert-butyldimethylsilyl)-D-glucal." Journal of Organic Chemistry, 61(4), 1165–1168.[1] Link[1][14]

  • Bols, M., & Pedersen, C. M. (2017).[1][5] "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[5][8][11] Beilstein Journal of Organic Chemistry, 13, 93–105.[1][5] Link

  • Danishefsky, S. J., et al. (1989).[1] "Silyl-mediated trans-diequatorial ring opening of 1,2-anhydrosugars." Journal of the American Chemical Society, 111(17), 6661–6666.[1] Link[1]

  • Moser, W. H. (2001).[1] "The Brook Rearrangement in Tandem Bond Formation Strategies." Tetrahedron, 57(11), 2065-2084.[1] Link

Sources

Technical Support Center: Purification of Oily Silylated Glycals

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GLY-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying silylated glycals (e.g., glucals, galactals protected with TBDMS, TMS, or TIPS) presents a "perfect storm" of chromatographic challenges. These compounds are typically viscous oils , leading to band broadening; they are acid-sensitive (liable to Ferrier rearrangement or hydration on silica); and they are often UV-inactive , making detection difficult.

This guide replaces standard "textbook" chromatography with a specialized protocol designed to neutralize silica acidity and manage viscous loading without compromising resolution.

Module 1: The Stationary Phase (The Acid Trap)

The Issue: Standard silica gel (


) has a surface pH of ~6.5, but its surface silanol groups (

) act as Lewis acids. Silylated glycals possess an electron-rich enol ether double bond. Upon contact with acidic silanols, they often undergo:
  • Ferrier Rearrangement: If a nucleophile (even water) is present.

  • Hydrolysis: Loss of the silyl groups or hydration of the double bond.

  • Streaking: Hydrogen bonding between residual silanols and the sugar oxygens causes "tailing."

The Protocol: Triethylamine (Et3N) Deactivation Do not run these compounds on untreated silica. You must buffer the column.

  • Step 1: The Slurry. Prepare your silica slurry using your starting solvent system (e.g., Hexanes) containing 1% Triethylamine (v/v) .

  • Step 2: The Flush. Pour the slurry and pack the column.[1] Flush with 2–3 column volumes (CV) of the 1% Et3N solvent.

    • Why? This converts acidic

      
       sites to ammonium salts (
      
      
      
      ), neutralizing the surface.
  • Step 3: The Running Solvent. You can often remove the Et3N from the running eluent after the initial flush, but for highly sensitive glycals, maintain 0.5% Et3N throughout the run.

Warning: Do not exceed 2-3% Et3N. Excess base can catalyze 1,2-silyl migration (Brook-type rearrangement) if free hydroxyls are present or if the silyl group is labile (e.g., TMS).

Module 2: The Loading Phase (The Viscosity Trap)

The Issue: Silylated sugars are often "honey-like" oils.

  • Liquid Loading: Injecting a viscous oil directly creates a non-uniform band. The solvent flows around the oil droplet, leading to massive tailing and overlapping fractions.

  • DCM Loading: Dissolving in Dichloromethane (DCM) helps, but DCM is a strong solvent that can wash the compound down the column before it equilibrates, ruining separation.

The Protocol: Celite Dry Loading We recommend Celite 545 over silica for dry loading silylated glycals.

  • Why Celite? Celite (diatomaceous earth) is less acidic than silica and has a lower surface area. It acts purely as a physical carrier, minimizing the time your acid-sensitive glycal spends in contact with reactive surfaces.

Step-by-Step:

  • Dissolve your crude oil in the minimum amount of low-boiling solvent (DCM or Et2O).

  • Add Celite 545 (approx. 2g Celite per 1g crude).

  • Concentrate on a rotary evaporator until you have a free-flowing powder.

    • Troubleshooting: If it remains sticky, add more Celite and re-evaporate.

  • Add a layer of sand to the top of your packed column.[1]

  • Pour the dry Celite/Sample powder on top of the sand.

  • Add a second layer of sand on top of the sample to prevent disturbance when pouring solvent.

Module 3: Detection (The Visibility Trap)

The Issue: Silyl protecting groups (TBDMS, TMS) and the glycal double bond generally have weak or no UV absorption (unless a Benzyl/Benzoate group is present).

The Protocol: Destructive Staining You must rely on chemical staining. Run a TLC of every 3rd fraction.

StainRecipeTargetMechanism
CAM (Hanessian’s Stain) Cerium(IV) sulfate + Ammonium molybdate in 10% H2SO4.Universal (High Sensitivity) Oxidation of the sugar; appears as blue spots on white background.
p-Anisaldehyde p-Anisaldehyde + H2SO4 + EtOH + Acetic Acid.[2]Sugar Specific Condensation reaction; produces distinct colors (green/blue/violet) depending on sugar type.
Sulfuric Acid/EtOH 10% H2SO4 in Ethanol.[2]General Charring Dehydration/Carbonization; spots turn black upon heating. Simple but effective.
Visual Workflow: The "Safe" Pathway

GlycalPurification Start Crude Silylated Glycal (Oil) CheckAcid Is compound acid sensitive? (Glycals = YES) Start->CheckAcid PrepColumn Pre-treat Silica Column Slurry pack with 1% Et3N in Hexanes CheckAcid->PrepColumn Yes LoadingChoice Loading Method? PrepColumn->LoadingChoice LiquidLoad Liquid Load (DCM) (RISK: Band Broadening) LoadingChoice->LiquidLoad Avoid DryLoad Dry Load on Celite 545 (Dissolve -> Adsorb -> Rotovap) LoadingChoice->DryLoad Recommended Elution Elution Gradient (e.g., Hex/EtOAc 95:5 -> 80:20) Maintain 0.5% Et3N if ultra-sensitive LiquidLoad->Elution DryLoad->Elution Detection Detection Use CAM or p-Anisaldehyde Stain Elution->Detection

Figure 1: Decision tree for the purification of acid-sensitive silylated glycals, highlighting the critical Celite dry-loading step.

Troubleshooting & FAQ

Q1: My compound streaks from the baseline to the solvent front. What happened?

  • Diagnosis: This is classic acid decomposition. The "streak" is likely the hydrolysis product (the free sugar or 2-deoxy derivative) dragging behind the silylated glycal.

  • Fix: You did not use enough amine. Repurify using a fresh column pre-washed with 1% Et3N. Ensure you flush the column with base before loading the sample.

Q2: I see two spots very close together that weren't there before. Is it an isomer?

  • Diagnosis: If you used too much base (e.g., >5% Et3N) or left the compound in basic solution too long, you might have triggered silyl migration (e.g., 3-O-TBDMS migrating to 4-OH).

  • Fix: Reduce Et3N to 0.5% in the mobile phase. Keep fraction collection rapid and evaporate solvents immediately (do not leave fractions in basic solution overnight).

Q3: The oil is stuck on the Celite and won't elute.

  • Diagnosis: The compound might have precipitated on the Celite if the starting solvent was too non-polar.

  • Fix: Start your gradient slightly more polar than your TLC indicates. If TLC shows Rf 0.3 in 10% EtOAc, start the column at 5% EtOAc, not 0%.

Q4: Can I use C18 (Reverse Phase)?

  • Answer: Yes, but it is rarely necessary. Silylated glycals are highly lipophilic. C18 is useful if you are separating extremely polar deprotected sugars. For silylated versions, Normal Phase with buffering is the industry standard.

References
  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitivity. [Link]

  • Biotage. Dry loading media options – diatomaceous earth (Celite). [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Reach Devices. TLC Stains and Recipes (CAM, Anisaldehyde). [Link]

Sources

Stability of TBS-galactal in acidic glycosylation conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of TBS-galactal in Acidic Glycosylation Conditions

Introduction: The Stability Paradox

Executive Summary: Using 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) in acidic glycosylation conditions presents a unique "double-edged" stability challenge. You are managing two acid-sensitive functionalities simultaneously:

  • The Enol Ether (Glycal Double Bond): Highly susceptible to protonation at C2, leading to Ferrier rearrangement (if a nucleophile is present) or hydration (2-deoxy sugar formation).

  • The Silyl Ether (TBS Group): Susceptible to acid-catalyzed hydrolysis or migration, particularly in the presence of strong Lewis acids (e.g., TMSOTf, BF₃·OEt₂) often used to activate glycosyl donors.

This guide provides the technical parameters to navigate this stability window, ensuring your TBS groups remain intact while you perform the necessary transformations.

Module 1: The Stability Spectrum (Mechanistic Insight)

To troubleshoot effectively, you must understand the hierarchy of reactivity. In acidic media, the degradation of TBS-galactal follows a predictable sequence based on acid strength and temperature.

Reaction Pathways & Failure Modes

The following diagram illustrates the competing pathways when TBS-galactal is exposed to acidic conditions.

TBS_Galactal_Pathways Start TBS-Galactal Acid Acid Source (Lewis/Brønsted) Start->Acid Exposure Ferrier Ferrier Product (2,3-unsaturated glycoside) Acid->Ferrier Nu-OH present Low Temp (-78°C) Hydration 2-Deoxy Sugar (Hydration) Acid->Hydration Water present Protic Acid Desilylation De-protected Alcohol (TBS Cleavage) Acid->Desilylation Strong Lewis Acid (> -20°C) Migration Silyl Migration (Regioisomer) Acid->Migration Free OH nearby Base/Acid cycling Stable Intact Reactant (Desired State) Acid->Stable Buffered <-40°C

Figure 1: Competing reaction pathways for TBS-galactal under acidic conditions. Red arrows indicate high-risk degradation pathways.

Module 2: Troubleshooting Common Failures

Use this section to diagnose why your experiment failed.

Issue 1: The TBS group fell off (Desilylation)

Symptom: NMR shows loss of the tert-butyl singlet (0.9 ppm) or methyl singlets (0.1 ppm). TLC shows a very polar spot.

  • Root Cause: The Lewis acid (LA) strength exceeded the TBS stability threshold. While TBS is stable to mild acid, strong activators like TMSOTf or TfOH will cleave it at temperatures above -20°C.

  • Technical Fix:

    • Switch Promoter: Use TBSOTf instead of TMSOTf. The matching silyl group suppresses the silyl-exchange equilibrium.

    • Temperature Control: Strictly maintain -78°C during the addition of the Lewis acid.

    • Buffer: Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq relative to acid) to scavenge adventitious protons.

Issue 2: The Double Bond Disappeared (Unwanted Ferrier/Hydration)

Symptom: Loss of alkene protons (approx 6.3 ppm and 4.7 ppm) in ¹H NMR. Appearance of anomeric signals.

  • Root Cause: The glycal double bond is an enol ether and is extremely nucleophilic. Even trace moisture with acid causes hydration (converting to 2-deoxy-galactose). If an alcohol is present, a Ferrier rearrangement occurred.[1]

  • Technical Fix:

    • Dryness is Critical: Use 4Å molecular sieves (activated at 300°C) in the reaction vessel.

    • Lower Acidity: If you are trying to functionalize the TBS groups without touching the ring, avoid Lewis acids entirely. Use basic or neutral conditions.

Issue 3: Silyl Migration

Symptom: Mass spec is correct, but NMR integration of ring protons is shifted.

  • Root Cause: Under acidic conditions, if one hydroxyl becomes exposed (even transiently), a nearby TBS group can migrate (typically O3 → O4 or O6 → O4) to a thermodynamically more stable position.

  • Technical Fix:

    • Avoid "protic" workups. Quench Lewis acids with Et₃N before adding water/bicarbonate.

Module 3: Optimized Protocols

These protocols are designed to maximize TBS survival during glycosylation events.

Protocol A: Glycosylation using TBS-Galactal as a Donor (Ferrier Type)

Objective: To couple TBS-galactal with an acceptor alcohol (Ferrier rearrangement) while keeping TBS groups on.

Reagents:

  • Donor: 3,4,6-tri-O-TBS-galactal (1.0 eq)

  • Acceptor: Alcohol (1.2 eq)

  • Catalyst: InCl₃ (Indium Trichloride) or Bi(OTf)₃

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry all glassware. Cool DCM to 0°C (InCl₃ is milder than TMSOTf and allows higher temps).

  • Mixing: Dissolve TBS-galactal and Acceptor in DCM. Add 4Å MS. Stir for 30 mins.

  • Activation: Add InCl₃ (20 mol%).

  • Monitoring: Monitor by TLC. The reaction should complete within 1-2 hours.

    • Note: InCl₃ is sufficiently Lewis acidic to activate the allylic system but generally too weak to cleave TBS ethers at 0°C.

  • Quench: Add saturated aqueous NaHCO₃.

Protocol B: Glycosylation onto TBS-Galactal (as Acceptor)

Objective: To add a sugar to a free OH on a partially protected galactal (e.g., 3-OH is free, 4,6-TBS).

Reagents:

  • Donor: Thio-glycoside or Trichloroacetimidate

  • Acceptor: Partially silylated galactal

  • Promoter: NIS/AgOTf (for thio) or TMSOTf (for imidate)

Step-by-Step:

  • Temperature is Key: Cool reaction to -78°C .

  • Buffering: Add DTBMP (2.0 eq relative to promoter). This is non-negotiable. It prevents the "acid spike" that strips TBS groups.

  • Addition: Add the promoter slowly.

  • Quench: Quench with Et₃N at -78°C before warming up.

    • Warning: Warming an unquenched acidic mixture to 0°C will strip the TBS groups immediately.

Data Summary: Lewis Acid Compatibility Table
Lewis AcidActivation PowerTBS Stability RiskRecommended TempNotes
TMSOTf HighHigh -78°C onlyCauses silyl exchange (TBS -> TMS) if too warm.
BF₃·OEt₂ HighMedium-78°C to -40°CCan cause anomerization; requires buffering.
TBSOTf HighLow -78°C to 0°C"Matched" silyl group prevents deprotection.
InCl₃ ModerateVery Low0°C to RTExcellent for Ferrier; spares TBS.
Sc(OTf)₃ ModerateLow-20°CGood balance of activity and stability.

Module 4: FAQ

Q: Can I use BF₃·OEt₂ with TBS-galactal? A: Yes, but proceed with caution. BF₃·OEt₂ is prone to forming HF in the presence of trace moisture, which eats TBS groups rapidly. You must use fresh, distilled BF₃·OEt₂ and strictly anhydrous conditions.

Q: Why do I see a "double" spot on TLC after reaction? A: If you are doing a Ferrier reaction, this is likely the


 and 

anomers of the 2,3-unsaturated glycoside. If you are not expecting anomers, it may be the desilylated byproduct (lower R_f).

Q: Can I remove the TBS groups later without affecting the double bond? A: Yes. TBAF (Tetra-n-butylammonium fluoride) is the standard method. It is basic/nucleophilic and will not harm the acid-sensitive enol ether double bond. Avoid acidic deprotection (e.g., HCl/MeOH) as it will destroy the glycal.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Ferrier, R. J. (1979).[1][5] Unsaturated carbohydrates.[1] Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative.[1] Journal of the Chemical Society, Perkin Transactions 1, 1455–1458.[1] [Link][6][7][8]

  • Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419.[9] [Link]

  • Babu, B. S., & Balasubramanian, K. K. (2004). Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides.[1] Tetrahedron Letters, 41(22), 4331-4334. [Link]

Sources

Troubleshooting incomplete silylation of D-galactal hydroxyls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Silylation of D-Galactal Hydroxyls

Executive Summary

Incomplete silylation of D-galactal (1,2-dideoxy-D-lyxo-hex-1-enopyranose) is a frequent bottleneck in oligosaccharide synthesis. Users typically observe a mixture of mono- and di-silylated intermediates, with the fully protected tri-O-silyl product forming sluggishly.

This guide addresses the kinetic disparity between the C6, C3, and C4 hydroxyl groups. The core issue is almost invariably the C4-hydroxyl group , which is secondary and axially oriented , creating significant steric repulsion to bulky silylating agents like TBDMSCl (TBSCl).

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Issue: Incomplete Silylation (TLC shows multiple spots) CheckTLC Analyze TLC/LCMS Product Distribution Start->CheckTLC Mono Major Product: Mono-silyl (C6 only) CheckTLC->Mono Reaction Stalled Early Di Major Product: Di-silyl (C3, C6) CheckTLC->Di Reaction Stalled Late MonoAction Critical Failure: Check Reagent Quality (Hydrolysis) Check Solvent (Wet DMF?) Mono->MonoAction DiAction Steric Barrier (C4-OH): 1. Add Nucleophilic Catalyst (DMAP) 2. Increase Temp (40-60°C) Di->DiAction Tri Target: Tri-silyl (C3, C4, C6) MonoAction->Tri Resubmit DiAction->Tri Force Completion

Figure 1: Diagnostic logic for identifying kinetic bottlenecks in glycal protection.

Part 2: Technical Deep Dive (The "Why")

To solve the problem, you must understand the reactivity hierarchy of D-galactal. Unlike glucose, where secondary hydroxyls are equatorial, galactose derivatives possess an axial C4 hydroxyl.

The Reactivity Hierarchy
  • C6-OH (Primary): Unhindered. Reacts rapidly (minutes to hours).

  • C3-OH (Secondary, Allylic): Pseudo-equatorial. Enhanced acidity due to the adjacent vinyl ether (C1=C2) facilitates deprotonation, but sterics are moderate. Reacts efficiently.

  • C4-OH (Secondary, Axial): The Problem Child. This hydroxyl points "up" into the ring's steric well. The approach of a bulky tert-butyldimethylsilyl group is severely hindered by the axial protons at C2 and the general ring puckering.

Expert Insight: If your reaction stalls at the di-silylated stage, you have successfully protected C6 and C3. The remaining OH is at C4. Simply adding more TBSCl often fails because the reagent cannot physically access the site without thermodynamic assistance (heat) or kinetic activation (nucleophilic catalysis).

Part 3: Optimized Protocols
Method A: The "Standard" Enhanced Protocol (Recommended)

Best for: Routine synthesis, high safety margin, avoiding acid-catalyzed decomposition.

Reagents:

  • D-Galactal (1.0 equiv)[1]

  • TBSCl (4.0 - 5.0 equiv) — Note: Excess is required to drive the C4 equilibrium.

  • Imidazole (6.0 - 8.0 equiv) — Acts as base and proton shuttle.

  • DMAP (0.1 - 0.2 equiv) — Crucial nucleophilic catalyst.

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve D-galactal and Imidazole in anhydrous DMF under Argon.

  • Catalyst: Add DMAP. Do not omit this. DMAP forms a highly reactive N-acylpyridinium-style silyl intermediate (TBS-DMAP+) that is far more electrophilic than TBSCl alone.

  • Addition: Add TBSCl portion-wise over 15 minutes to control exotherm.

  • The "Push": Stir at RT for 3 hours. If TLC shows di-silyl intermediate persists:

    • Heat to 50°C. The thermal energy helps overcome the activation barrier of the axial C4 attack.

  • Workup (Critical): Dilute with Et₂O. Wash with Sat. NaHCO₃ (2x) and Brine.

    • Warning: Do not use acidic washes (like dilute HCl) to remove imidazole. Glycals are acid-sensitive vinyl ethers and will undergo hydration or Ferrier rearrangement in acidic water.

Method B: The "Nuclear" Option (TBSOTf)

Best for: Stubborn substrates where Method A fails. High Risk.

Mechanism: Silyl triflates are significantly more electrophilic than chlorides. Risk: This reaction generates Triflic Acid (TfOH) as a byproduct. If the base is insufficient, the acid will destroy the D-galactal double bond immediately.

Reagents:

  • TBSOTf (3.5 equiv)

  • 2,6-Lutidine (5.0 equiv) — Sterically hindered, non-nucleophilic base.

  • DCM (0.1 M) at 0°C.

Protocol:

  • Cool solution of Galactal and 2,6-Lutidine in DCM to 0°C.

  • Add TBSOTf dropwise.

  • Monitor closely.[1][2][3][4] Reaction is usually complete in <1 hour.

  • Quench: Pour immediately into Sat. NaHCO₃/Ice mixture.

Part 4: Comparative Data & Troubleshooting FAQ
Reagent Performance Comparison
VariableTBSCl / ImidazoleTBSCl / Imidazole / DMAPTBSOTf / 2,6-Lutidine
C6 Protection FastVery FastInstant
C3 Protection ModerateFastVery Fast
C4 Protection Very Slow / Incomplete Good (w/ Heat) Excellent
Glycal Stability High (Basic conditions)HighLow (Acid risk)
Moisture Sensitivity ModerateModerateHigh
Frequently Asked Questions

Q: I see a new spot forming above my product on TLC. What is it? A: This is likely the C-silylated byproduct or a migration product. If using strong bases (like NaH) or excessive heat (>80°C), the silyl group can migrate, or the base can deprotonate the C1 vinyl proton (pKa ~40), leading to C-silylation. Stick to Imidazole/DMAP.

Q: My reagent is old. Can I just use more of it? A: No. TBSCl hydrolyzes to TBS-OH (silanol) and HCl. The HCl is neutralized by your imidazole, consuming your base. The Silanol is dead weight. If your TBSCl smells acrid (HCl gas) or is clumpy, discard it. Using hydrolyzed reagent changes the pH profile of your reaction, endangering the glycal.

Q: Can I use Pyridine instead of DMF? A: You can, but DMF is superior for silylations. DMF is a polar aprotic solvent that stabilizes the charged transition state of the silylation mechanism better than pyridine. Furthermore, DMF can act as a nucleophilic catalyst itself (though weaker than DMAP) via the O-silylimidate intermediate.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link

    • The definitive source for silyl ether stability and cleavage conditions.
  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5][6]1972 , 94, 6190–6191. Link

    • The foundational paper establishing the Imidazole/DMF c
  • BenchChem Application Notes. "Selective Deprotection of the 6-O-TBDMS Group on D-Galactal Derivatives." BenchChem Protocols, 2025 . Link

    • Specific protocols for handling D-galactal regioselectivity.
  • Chaudhary, S. K.; Hernandez, O. "4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols." Tetrahedron Lett.[5]1979 , 20, 99–102. Link

    • Establishes the mechanistic necessity of DMAP for hindered (axial) secondary alcohols.

Sources

Technical Support Center: TBS Deprotection on Galactal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBS-GAL-001 Subject: Optimization of Silyl Removal on Acid/Base-Sensitive Glycals Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Introduction: The Galactal Paradox

You are likely facing a common dilemma in carbohydrate synthesis. Galactal derivatives possess two distinct vulnerabilities:

  • Base Sensitivity (Esters): If your galactal has protecting groups like acetates (Ac) or benzoates (Bz) at C3/C4, basic fluoride sources (standard TBAF) will trigger 1,2-acyl migration , leading to a mixture of regioisomers that are difficult to separate.

  • Acid Sensitivity (Enol Ether): The C1-C2 double bond is an enol ether. Strong acids will protonate C2, triggering a Ferrier rearrangement or hydration, effectively destroying your glycal scaffold.

This guide provides the standard operating procedures (SOPs) to navigate this narrow stability window.

Module 1: Diagnostic & Decision Matrix

Before selecting a reagent, cross-reference your substrate with this matrix.

FeatureStandard TBAFBuffered TBAF (AcOH)HF-Pyridine
Reagent pH Basic (pH ~10-12)Neutral/Mildly Acidic (pH ~6-7)Acidic (Buffered)
Risk: Acyl Migration HIGH (Esters will migrate)LOW (Migration suppressed)ZERO
Risk: Enol Ether Damage ZERO ZERO MODERATE (Requires excess pyridine)
TBAF Salt Removal Difficult (requires aqueous workup)DifficultN/A (Volatile byproducts)
Recommended For Simple ethers/aminesGalactals with Esters (Ac, Bz) Complex/Fragile Substrates
Visual Decision Logic

DecisionMatrix Start Start: TBS-Galactal Substrate Q1 Are Ester Groups (Ac/Bz) Present? Start->Q1 Q2 Is the Enol Ether Highly Labile? Q1->Q2 Yes Res1 Use Standard TBAF (Simplest Protocol) Q1->Res1 No Res2 Use Buffered TBAF (AcOH/TBAF 1:1) Q2->Res2 No (Standard Galactal) Res3 Use HF-Pyridine (Excess Pyridine) Q2->Res3 Yes (Highly strained/reactive)

Figure 1: Decision tree for selecting the correct deprotection reagent based on substrate functionality.

Module 2: The Buffered TBAF Protocol (Anti-Migration)

The Problem: The fluoride ion (


) in TBAF is a hard base in aprotic solvents (THF). It deprotonates free hydroxyls generated during the reaction. The resulting alkoxide attacks neighboring esters (C3/C4), causing them to migrate.

The Fix: Adding Acetic Acid (AcOH) in a 1:1 ratio buffers the basicity, keeping the environment neutral while maintaining


 nucleophilicity toward silicon.
Standard Operating Procedure (SOP-01)

Reagents:

  • TBAF (1.0 M in THF)[1]

  • Glacial Acetic Acid (AcOH)

  • Dry THF

Step-by-Step:

  • Preparation: In a vial, premix TBAF (1.0 M, 1.2 equiv) and AcOH (1.2 equiv). Note: Do not add them separately to the reaction; the momentary spike in basicity before the acid is added can trigger migration.

  • Dissolution: Dissolve your galactal substrate (1.0 equiv) in dry THF (0.1 M concentration) at 0°C.

  • Addition: Add the premixed TBAF/AcOH solution dropwise to the substrate.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[1]

    • Tip: If the reaction stalls, add more of the premixed solution, not just TBAF.

  • Workup (Crucial):

    • Dilute with Et₂O or EtOAc.

    • Wash with Saturated NH₄Cl (to quench any residual base).

    • Wash with Water and Brine .[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][3]

Alternative Workup (Non-Aqueous): If your product is water-soluble (common with sugars), use the CaCO₃/Dowex method [1]:

  • Add CaCO₃ and Dowex 50WX8-400 resin to the reaction mixture.

  • Stir for 1 hour.

  • Filter through a pad of Celite.

  • Concentrate.[2][4] This removes TBAF salts without water.[5]

Module 3: The HF-Pyridine Protocol (The "Nuclear" Option)

The Problem: Sometimes buffered TBAF is too slow or the salts are impossible to remove. The Fix: HF-Pyridine (Olah's Reagent). It is acidic, but when used with excess pyridine, it buffers the HF, preventing the protonation of the galactal double bond (C1=C2).

Standard Operating Procedure (SOP-02)

Safety Warning: HF is fatal if in contact with skin. Use plastic labware (polypropylene). NO GLASS.

Reagents:

  • HF-Pyridine complex (70% HF)

  • Pyridine (Dry)

  • THF (Dry)[2]

  • Plastic/Teflon syringe and reaction vessel.

Step-by-Step:

  • Vessel Prep: Use a plastic falcon tube or Teflon flask.

  • Buffering: Dissolve substrate in THF in the plastic vessel. Add Pyridine (approx. 20-30 equivalents relative to HF).

    • Critical: The solution must be pyridine-rich to protect the enol ether.

  • Addition: Cool to 0°C. Add HF-Pyridine (typically 2-5 equiv) dropwise.

  • Reaction: Stir at 0°C to RT. This reaction is usually faster than TBAF.

  • Quench:

    • Do NOT pour into water (exothermic).

    • Pour the reaction mixture slowly into a beaker containing Saturated NaHCO₃ and EtOAc. Verify pH is neutral/basic.

  • Purification: Extract with EtOAc. The silyl byproducts are volatile or water-soluble, leaving a cleaner crude product than TBAF.

Module 4: Troubleshooting & Mechanism

Why did my acyl group migrate?

If you used standard TBAF, the mechanism below explains the failure. The alkoxide generated at C6 (after TBS removal) or a transient intermediate attacks the C4-acetate.

MigrationMech Step1 TBAF (F-) removes TBS Step2 Result: Free Alkoxide (O-) Step1->Step2 Step3 Alkoxide attacks neighboring Acetate (C4) Step2->Step3 Step4 Acyl Migration Product (Mixture) Step3->Step4

Figure 2: Mechanism of base-catalyzed acyl migration in polyols.

Why did my product decompose with Acid?

If you used unbuffered HCl or insufficient pyridine, you likely triggered the Ferrier path.

  • Symptom: TLC shows a UV-active spot that is much less polar (elimination) or a complex baseline streak (polymerization).

  • Cause: Protonation of C2 -> Oxocarbenium ion -> Nucleophilic attack at C1 (by water or alcohol).

References

  • Kishi, Y. et al. (2007).[5] "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[5][6] Organic Syntheses, 99, 53-67.[5] Link

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TBS stability).
  • BenchChem Protocols. (2025). "Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF)." Link

Sources

Controlling anomeric selectivity with bulky TBS groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Glyco-Engineering Technical Support Center .

You have reached the Advanced Stereocontrol Unit . This guide is designed for carbohydrate chemists encountering selectivity or reactivity issues when using tert-butyldimethylsilyl (TBS) and related bulky silyl protecting groups (like DTBS ) to direct anomeric outcomes.

Unlike simple acyl (participating) or benzyl (non-participating) groups, bulky silyl groups operate via a complex interplay of electronic super-arming and conformational locking . This guide helps you navigate these competing forces.

Module 1: The Mechanics of Silyl-Directed Selectivity

Q: Why does my TBS-protected donor react so differently from a benzylated donor?

A: You are likely observing the "Super-Armed" effect combined with Conformational Locking .

  • Electronic Super-Arming: Silyl ethers are electron-donating. Unlike electron-withdrawing esters (which destabilize the oxocarbenium ion) or neutral benzyl ethers, silyl groups stabilize the positive charge development at the anomeric center. This lowers the activation energy for glycosylation, creating a "hot" electrophile.

    • Consequence: High reactivity, but potentially lower selectivity if the reaction temperature is too high (

      
      -like scrambling).
      
  • Steric/Conformational Steering: The sheer bulk of the tert-butyl group—especially when used as a cyclic di-tert-butylsilylene (DTBS) tether—forces the pyranose ring into a distorted half-chair or boat conformation.

    • Mechanism:[1][2][3][4][5][6][7][8] This distortion places the anomeric leaving group in a specific orientation (pseudo-axial or pseudo-equatorial) and blocks one face of the ring, forcing the nucleophile to attack from the opposite side.

Visualizing the Mechanism:

GlycosylationMechanism cluster_steric Silyl Control Factors Donor TBS-Protected Donor (Super-Armed) Oxo Oxocarbenium Ion (Conformationally Locked) Donor->Oxo Activation (Fast due to silyl donation) Activator Activator (e.g., NIS/TfOH) Activator->Donor TS Transition State (Steric Screening) Oxo->TS Nucleophilic Attack Product Stereoselective Glycoside TS->Product Stereocontrol via Bulk/Conformation Bulk blocks cis-face Bulk blocks cis-face Bulk blocks cis-face->TS Ring Distortion Ring Distortion Ring Distortion->Oxo

Caption: The interplay of electronic arming and steric bulk in silyl-directed glycosylation.

Module 2: Troubleshooting Anomeric Selectivity

Issue 1: "I am getting a 1:1 mixture of


 anomers despite using bulky TBS groups." 
  • Diagnosis: Your reaction is likely too hot, or the "Super-Armed" effect is overpowering the steric control. The oxocarbenium ion is reacting via a diffusion-controlled pathway (pure

    
    ) rather than a stereocontrolled explosion.
    
  • Corrective Actions:

    • Temperature Drop: Silyl-protected donors are extremely reactive. Lower your reaction temperature to -78°C or even -90°C . Standard -40°C conditions are often too energetic for these donors.

    • Solvent Switch: If using DCM (dichloromethane), switch to Ether or Toluene . DCM promotes charge separation (

      
      ), leading to scrambling. Ether coordinates the oxocarbenium ion, potentially aiding selectivity.
      
    • The "DTBS" Fix: If simple TBS ethers (e.g., 2,3,4,6-tetra-O-TBS) fail, switch to a 4,6-O-di-tert-butylsilylene (DTBS) tether. This cyclic group locks the ring (e.g., in glucose) into a conformation that strongly favors

      
      -selectivity by blocking the 
      
      
      
      -face and enforcing an attack trajectory consistent with the Fürst-Plattner rule [1].

Issue 2: "I need


-selectivity, but my TBS donor gives me 

."
  • Diagnosis: You are fighting the Anomeric Effect (which favors

    
    ) and potentially the steric bulk of a C2-TBS group which might block the 
    
    
    
    -face (cis to the C2 substituent in manno/gluco configurations).
  • Corrective Actions:

    • Nitrile Effect: Run the reaction in Acetonitrile (MeCN) at -40°C. MeCN forms an equatorial

      
      -acetonitrilium intermediate, which is then displaced by the acceptor to form the 
      
      
      
      -glycoside (kinetic control).
    • C2-Guidance: Ensure your C2 protecting group is not a bulky silyl group if you want

      
      -selectivity in the gluco-series. Use a C2-ester (participation) or a smaller ether.
      

Module 3: Troubleshooting Reactivity & Side Reactions

Issue 3: "My yield is low, and I see a byproduct where the silyl group moved."

  • Diagnosis: Silyl Migration (The Brook-type Rearrangement). [4][6]

    • The Problem: Under basic or Lewis-acidic conditions, a C2-O-TBS group can migrate to the anomeric hydroxyl (C1) or C3. This is driven by the formation of a strong Si-O bond at the anomeric center or relief of steric strain.

  • Corrective Actions:

    • Avoid Base: Do not use strong bases during the donor synthesis or activation steps if a C2-OH is exposed.

    • Lock the C2: If migration is persistent, switch the C2 protecting group to a Pivaloyl (Piv) or Benzoyl (Bz) group. These do not migrate and offer neighboring group participation.

    • Buffer the Activator: If using TMSOTf, ensure you use mild bases like TTBP (2,4,6-tri-tert-butylpyrimidine) to scavenge the triflic acid generated, preventing acid-catalyzed migration [2].

Issue 4: "The reaction is dead. The donor won't activate."

  • Diagnosis: Steric Overload.

    • While silyl groups are electronically activating, they are sterically demanding.[9] A DTBS group at C4/C6 combined with a bulky acceptor can prevent the necessary orbital overlap.

  • Corrective Actions:

    • Change Leaving Group: Switch from a Thioglycoside (requires strong activation) to a Glycosyl Imidate (TCA or PTFAI) or Glycosyl Phosphate . These are more labile.

    • "Disarm" Slightly: If the donor is too stable due to steric shielding, replace one TBS group (e.g., at C3) with a smaller Benzyl group to reduce the steric penalty around the ring.

Module 4: Experimental Protocols

Protocol A: -Selective Glycosylation with a DTBS-Locked Donor

Target: Synthesis of


-glucoside using 4,6-O-DTBS protection.

Reagents:

  • Donor: Ethyl 2,3-di-O-benzyl-4,6-O-di-tert-butylsilylene-1-thio-

    
    -D-glucopyranoside.
    
  • Acceptor: Primary or secondary carbohydrate alcohol (1.2 equiv).

  • Activator: NIS (N-iodosuccinimide) / TfOH (Triflic acid).

  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Drying (Critical): Co-evaporate the Donor (1.0 equiv) and Acceptor (1.2 equiv) with Toluene (

    
    ) to remove trace water. Dry 4Å Molecular Sieves (powdered) under high vacuum at 200°C for 2 hours.
    
  • Setup: In a flame-dried flask under Argon, dissolve Donor and Acceptor in DCM (0.05 M concentration). Add the activated Molecular Sieves. Stir for 30 mins at Room Temp.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Activation: Add NIS (1.5 equiv). Stir for 5 mins.

  • Trigger: Add TfOH (0.1 equiv) dropwise. Note: The solution should turn dark red/purple.

  • Monitoring: Monitor by TLC. The reaction is usually complete within 15-30 minutes due to the "super-armed" nature.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) and saturated 
    
    
    
    .
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Data Summary Table: Solvent & Protecting Group Effects

Protecting Group PatternSolventPredicted Selectivity (Glucose)Mechanism
4,6-O-DTBS (Silylene) DCM

-Selective
(High)
Conformational Lock (Trans-decalin like)
2,3,4,6-Tetra-O-TBS DCMMixture (

)
Super-Armed /

Scrambling
2,3,4,6-Tetra-O-TBS Ether

-Selective
Solvent Coordination + Steric Bulk
2-O-TBS DCMUnstable Risk of 2

1 Silyl Migration

Module 5: Decision Support Flowchart

Use this logic flow to determine the next step in your optimization.

TroubleshootingFlow Start Start: Analyze Crude NMR CheckYield Is Yield > 50%? Start->CheckYield CheckSel Is Selectivity > 10:1? CheckYield->CheckSel Yes LowYield Issue: Low Reactivity CheckYield->LowYield No Migration Issue: Silyl Migration CheckYield->Migration Byproduct Observed PoorSel Issue: Poor Selectivity CheckSel->PoorSel No StericCheck Check Sterics: Is Acceptor Bulky? LowYield->StericCheck SolventMod Action: Switch Solvent (Try Toluene/Dioxane) StericCheck->SolventMod Yes TempCheck Check Temp: Is it > -40°C? PoorSel->TempCheck LowerTemp Action: Cool to -78°C TempCheck->LowerTemp Yes LockRing Action: Install DTBS (Conformational Lock) TempCheck->LockRing No ChangeBase Action: Use TTBP (Acid Scavenger) Migration->ChangeBase

Caption: Diagnostic workflow for optimizing silyl-protected glycosylations.

References

  • Imamura, A., et al. (2006). "The Silylene-Tethered Glycosylation Method." Journal of the American Chemical Society.[10]

  • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.

  • Boltje, T. J., et al. (2010).[5] "Silyl protective groups influencing the reactivity and selectivity in glycosylations."[9][11][12][13] Beilstein Journal of Organic Chemistry.

  • Codée, J. D. C., et al. (2014). "Super-armed glycosyl donors in glycosylation." Chemical Society Reviews.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Tri-O-TBS-D-galactal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Analysis Guide.

Executive Summary: The Strategic Advantage of Silyl Protection

In glycal assembly and oligosaccharide synthesis, the choice of protecting group is rarely just about chemical stability; it is a strategic decision that dictates spectral clarity and conformational behavior. While 3,4,6-Tri-O-acetyl-D-galactal (Ac) and 3,4,6-Tri-O-benzyl-D-galactal (Bn) are industry standards, 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-galactal (TBS) offers a unique analytical advantage: spectral transparency .

This guide provides an in-depth analysis of the 1H NMR spectrum of Tri-O-TBS-D-galactal, contrasting it with its acetyl and benzyl counterparts. We demonstrate that the TBS derivative provides the cleanest "diagnostic window" for the pyranose ring protons, avoiding the deshielding effects of esters and the aromatic clutter of benzyl ethers.

Comparative Spectral Analysis

The power of NMR analysis in carbohydrate chemistry lies in resolving the ring protons (H-3, H-4, H-5) to determine stereochemistry and conformation. The protecting group heavily influences the chemical shift (


) of these protons.
The "Deshielding Gap": Ester vs. Ether

The most immediate difference between the derivatives is the chemical shift of H-3 and H-4.

  • Acetyl (Ester): The electron-withdrawing carbonyl groups strongly deshield the alpha-protons, pushing H-3 and H-4 downfield to 5.3–5.7 ppm . This often causes overlap with the anomeric vinyl proton (H-1) or the solvent residual peak.

  • TBS (Silyl Ether): Silyl ethers exert a much weaker inductive effect. H-3 and H-4 remain shielded, resonating in the 3.9–4.2 ppm range. This creates a clear spectral window in the 5.0–6.0 ppm region, allowing for unambiguous assignment of the glycal double bond protons.

Spectral Clutter: Benzyl vs. TBS

While Benzyl ethers also keep ring protons upfield (similar to TBS), they introduce significant noise:

  • Benzyl (Bn): Adds 15 aromatic protons (7.2–7.4 ppm) and 6 benzylic methylene protons (4.5–4.9 ppm). The benzylic diastereotopic protons often appear as complex AB systems that overlap with H-2 or H-5.

  • TBS: The protecting group signals are sequestered in the high-field region (0.0–1.0 ppm), leaving the entire mid-field (3.5–6.5 ppm) exclusively for the carbohydrate scaffold.

Quantitative Comparison Table (CDCl3, 300-400 MHz)
ProtonTri-O-Acetyl-D-galactalTri-O-Benzyl-D-galactalTri-O-TBS-D-galactal Diagnostic Note
H-1 (dd)~6.40 ppm~6.30 ppm6.21 ppm Vinyl proton;

Hz.
H-2 (m/ddd)~4.70 ppm~4.80 ppm4.65 ppm Vinyl proton; often overlaps with Bn-CH2 in benzyl derivatives.
H-3 (m)5.56 ppm ~4.15 ppm4.05 ppm Key Differentiator. Deshielded in Acetyl.
H-4 (m)5.42 ppm ~3.90 ppm4.05 ppm Key Differentiator. Deshielded in Acetyl.
H-5 (m)~4.30 ppm~4.00 ppm4.05 ppm Often overlaps with H-6 in TBS/Bn.
H-6a/b 4.10–4.20 ppm3.60–3.80 ppm3.85–4.00 ppm
PG Signals 2.0–2.2 (OAc)4.5–4.9 (Bn-CH2)7.2–7.4 (Ph)0.90 (tBu)0.10 (Si-Me) TBS keeps the aromatic/alkene region clean.

Note: Data for Tri-O-TBS-D-galactal derived from Wagner, M. (LMU München) [1].

Experimental Protocols

Synthesis of 3,4,6-Tri-O-TBS-D-galactal

This protocol ensures high yield and complete silylation, critical for avoiding mixed species that complicate NMR analysis.

Reagents:

  • D-Galactal (1.0 eq)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (3.5 eq)[1]

  • Imidazole (7.0 eq)[1]

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Workflow:

  • Dissolution: Dissolve D-Galactal (e.g., 1.47 g, 10 mmol) in anhydrous DMF (28 mL) under an inert atmosphere (Ar or N2).

  • Addition: Add Imidazole (4.82 g, 70 mmol) followed by TBSCl (5.23 g, 35 mmol). The excess base drives the reaction to completion.

  • Reaction: Heat the mixture to 55 °C and stir for 48 hours . Note: Steric hindrance at C-3/C-4 requires elevated temperature and time compared to primary alcohols.

  • Workup: Pour the solution into water (300 mL) to quench. Extract with Diethyl ether (3 × 150 mL).

  • Purification: Wash the organic phase with water, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography (Isohexane/EtOAc 150:1).

  • Yield: Expect ~87% as a colorless oil.

NMR Sample Preparation
  • Solvent: CDCl3 (99.8% D) is standard.

  • Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio without viscosity broadening.

  • Reference: Use residual CHCl3 (

    
     7.26) or TMS (
    
    
    
    0.00) as internal reference. Crucial: Ensure TMS does not overlap with the Si-Me signals of the product (usually
    
    
    0.05–0.15).

Visualization of Logic & Workflows

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start D-Galactal (Starting Material) Reagents TBSCl (3.5 eq) Imidazole (7.0 eq) DMF, 55°C, 48h Start->Reagents Dissolve Quench Quench with H2O Extract w/ Et2O Reagents->Quench Complete Silylation Purify Flash Chromatography (Isohexane/EtOAc) Quench->Purify Crude Oil Product Tri-O-TBS-D-galactal (Colorless Oil) Purify->Product Yield ~87%

Figure 1: Step-by-step synthesis workflow for the per-silylation of D-galactal.

NMR Assignment Logic (DOT Diagram)

NMRLogic Spectrum 1H NMR Spectrum (Tri-O-TBS-D-galactal) Region1 Region: 6.0 - 6.5 ppm (Downfield) Spectrum->Region1 Region2 Region: 4.5 - 4.8 ppm (Mid-Field) Spectrum->Region2 Region3 Region: 3.8 - 4.2 ppm (Upfield Ring) Spectrum->Region3 Region4 Region: 0.0 - 1.0 ppm (High Field) Spectrum->Region4 Assign1 H-1 (dd, J~6Hz) Distinct Vinyl Signal Region1->Assign1 Assign2 H-2 (ddd) Couples to H-1 & H-3 Region2->Assign2 Assign3 H-3, H-4, H-5, H-6 Cluster (Shielded by TBS) Region3->Assign3 Assign4 tBu (~0.9 ppm) Si-Me (~0.1 ppm) Region4->Assign4

Figure 2: Logic flow for assigning the 1H NMR signals of Tri-O-TBS-D-galactal based on chemical shift regions.

References

  • Wagner, M. (2013). Synthese der natürlichen tRNA-Modifikation Galaktosylqueuosin und Untersuchungen zur Struktur der natürlichen tRNA-Modifikation Mannosylqueuosin. Dissertation, LMU München. Retrieved from [Link]

  • Galan, M. C., et al. (2022). Synthesis of 2-deoxy mucin-type O-glycan analogues. University of Bristol.
  • Reich, H. J. (2024).[2] 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

  • Santiago, C. C., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Characteristic ¹H NMR Vinyl Proton Shifts of Silylated Galactals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic carbohydrate chemistry, D-galactal and its derivatives are indispensable chiral building blocks. The strategic use of protecting groups is paramount in multi-step syntheses, with silyl ethers being a favored choice due to their tunable stability and ease of introduction and removal. The vinyl protons of the glycal double bond (H-1 and H-2) serve as sensitive probes in ¹H NMR spectroscopy, offering immediate insight into the chemical environment of the molecule.

This guide provides a comparative analysis of the characteristic ¹H NMR chemical shifts of these vinyl protons in galactals bearing different silyl protecting groups. We will explore the underlying principles governing these shifts, present collated experimental data, and provide robust protocols for the preparation and analysis of these crucial intermediates.

The Galactal Double Bond: An Electronic Sentinel

The endocyclic enol ether moiety in a glycal is relatively electron-rich. The chemical shifts of the attached vinyl protons, H-1 at C1 and H-2 at C2, are highly sensitive to the electronic and steric nature of adjacent substituents. Protons bonded to sp²-hybridized carbons typically resonate in the range of 4.5–6.5 ppm.[1][2] The precise shift is modulated by factors such as the electronegativity of nearby atoms and magnetic anisotropy.[3][4][5]

In silylated galactals, the oxygen atom at C3 is directly bonded to the silicon of the protecting group. The nature of the substituents on this silicon atom—be they alkyl or aryl groups of varying steric bulk—subtly alters the electron density around the C3 oxygen. This inductive effect, transmitted through the sigma bonds, influences the shielding of the nearby H-2 proton. Furthermore, bulky silyl groups can induce conformational changes in the pyranoid ring, which in turn affects the spatial orientation of the vinyl protons and their resulting chemical shifts.[6]

Comparative Analysis of Vinyl Proton Shifts

The selection of a silyl protecting group, from the relatively small trimethylsilyl (TMS) group to the sterically demanding triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, has a discernible impact on the ¹H NMR spectrum. The data compiled below from various sources illustrates the typical chemical shifts (δ) and coupling constants (J1,2) for the vinyl protons of D-galactal derivatives silylated at the O-3, O-4, and O-6 positions.

Silyl Protecting GroupH-1 (δ, ppm)H-2 (δ, ppm)J1,2 (Hz)Comments
Unprotected D-Galactal ~6.3~4.6~6.0Reference for comparison.
TBS (tert-butyldimethylsilyl) 6.35 - 6.454.65 - 4.756.0 - 6.3Slight downfield shift relative to unprotected galactal.
TIPS (triisopropylsilyl) 6.30 - 6.404.60 - 4.706.0 - 6.3Shifts are comparable to TBS, reflecting similar electronic effects.
TBDPS (tert-butyldiphenylsilyl) 6.40 - 6.504.70 - 4.806.0 - 6.4The phenyl groups can induce a slightly larger downfield shift due to anisotropic effects.[7]

Key Observations:

  • H-1 Proton: This proton, appearing as a doublet of doublets (due to coupling with H-2 and H-3), consistently resonates further downfield (6.30-6.50 ppm) than H-2. Its chemical shift is primarily influenced by its position adjacent to the ring oxygen.

  • H-2 Proton: The H-2 proton signal is generally found more upfield (4.60-4.80 ppm) and is more sensitive to changes in the C3 protecting group.

  • Trend: There is a general, albeit slight, downfield shift of both vinyl protons upon silylation compared to the unprotected galactal. This is attributed to the net electron-withdrawing nature of the silyl ether group relative to a free hydroxyl.

  • Coupling Constant (J1,2): The vicinal coupling constant between H-1 and H-2 is consistently in the range of 6.0-6.4 Hz, characteristic of a cis relationship on a six-membered ring with this specific conformation.[8] This value remains relatively constant across different silyl protecting groups, suggesting that the dihedral angle between H-1 and H-2 is not significantly altered by the steric bulk of the silyl ether at C3.

Experimental Protocols

To ensure the reproducibility and integrity of these findings, detailed experimental procedures are provided below. These protocols represent a self-validating system for researchers to generate and confirm the presented data.

Protocol 1: Preparation of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-galactal

This procedure is a representative method for the exhaustive silylation of D-galactal using a common and robust silylating agent.

Materials:

  • D-Galactal

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-galactal (1.0 eq) in anhydrous DMF in an oven-dried, argon-flushed round-bottom flask.

  • Add imidazole (7.5 eq) to the solution and stir until it dissolves completely.

  • Add TBS-Cl (3.9 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal.

Protocol 2: ¹H NMR Spectrum Acquisition

Standard parameters for acquiring high-resolution ¹H NMR spectra suitable for the analysis of silylated galactals.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for good signal dispersion)

Sample Preparation:

  • Dissolve 5-10 mg of the purified silylated galactal in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 3-4 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants of the vinyl protons (H-1 and H-2).

Visualizing the Workflow and Structure

To clarify the experimental process and the key molecular features, the following diagrams are provided.

G cluster_0 Synthesis cluster_1 Analysis Galactal D-Galactal Reagents TBS-Cl, Imidazole DMF, 0°C to RT Galactal->Reagents Silylation Workup Aqueous Workup & Extraction Reagents->Workup Purification Column Chromatography Workup->Purification Product Silylated Galactal Purification->Product NMR_Prep Sample Prep (CDCl3, TMS) Product->NMR_Prep NMR_Acq ¹H NMR Acquisition (400 MHz) NMR_Prep->NMR_Acq Analysis Spectral Analysis (δ, J) NMR_Acq->Analysis

Caption: Experimental workflow for silylation and NMR analysis.

Caption: Key vinyl protons on the silylated galactal scaffold.

Conclusion

The ¹H NMR chemical shifts of the vinyl protons in silylated galactals provide a reliable and sensitive diagnostic tool for confirming successful protection and for structural elucidation. While the differences between various common silyl ethers (TBS, TIPS, TBDPS) are subtle, they follow a predictable trend influenced by the electronic and steric properties of the protecting group. The data and protocols presented in this guide offer researchers a solid, authoritative foundation for the synthesis and characterization of these valuable synthetic intermediates, facilitating more efficient and predictable outcomes in complex carbohydrate synthesis.

References

  • SpectraBase. (n.d.). 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10450207, 3,4-di-acetyl-6-O-(tert-butyldimethylsilyl)-D-Galactal. [Link]

  • Madsen, R. (2011). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 7, 1536–1545. [Link]

  • National Institutes of Health. (n.d.). Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. [Link]

  • Reddy, B. G., & Kumar, A. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(1), 337-348. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Li, Z., & Gildersleeve, J. C. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(2), 389. [Link]

  • Kim, J., et al. (2020). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Molecules, 25(20), 4785. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Joyce, M. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18028–18035. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Sandström, C., & Kenne, L. (2006). Hydroxy Protons in Structural Studies of Carbohydrates by NMR Spectroscopy. ACS Symposium Series. [Link]

  • Wang, Z. J., et al. (2014). Proton NMR Spectra of Galactitol. ResearchGate. [Link]

  • Arkles, B. (n.d.). Techniques for Silylation. Gelest, Inc. [Link]

  • Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • Elchab, R., et al. (2008). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Biomacromolecules, 9(9), 2419-2426. [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. [Link]

  • The Royal Society of Chemistry. (2021). 1H NMR Spectra of Known Oligosaccharides. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • National Institutes of Health. (n.d.). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]

  • Organic Chemistry. (2017, December 14). 12.01 Stereotopic Relationships, Chemical Shift, and Coupling [Video]. YouTube. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Sörme, P., et al. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. ACS Medicinal Chemistry Letters, 12(11), 1776-1782. [Link]

Sources

Comparative Guide: 13C NMR Analysis of 3,4,6-Tri-O-TBS-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR characteristics of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal (Tri-TBS-Galactal), comparing it against standard acetyl and benzyl alternatives.

Executive Summary & Scientific Context

3,4,6-Tri-O-TBS-D-galactal is a sterically demanding, electron-rich glycal donor used in oligosaccharide synthesis (e.g., Danishefsky glycal assembly). Unlike its acetylated counterparts, the bulky tert-butyldimethylsilyl (TBS) groups disable neighboring group participation (NGP) at C3/C4, directing stereoselectivity purely through conformational bias (typically favoring


-epoxidation or axial attack).

For the analytical chemist, validating this intermediate requires distinguishing the diagnostic silyl shifts from the glycal core. This guide compares the Tri-TBS variant against the industry-standard Tri-O-acetyl and Tri-O-benzyl analogs to facilitate rapid structural verification.

Comparative 13C NMR Data

The following table contrasts the chemical shifts of the Tri-TBS derivative with its primary alternatives. Note the distinct shielding effects of the silyl ethers compared to the deshielding acyl groups.

Table 1: Chemical Shift Comparison (100-125 MHz, CDCl3)
Carbon PositionTri-O-TBS-D-Galactal (Target)Tri-O-Acetyl-D-Galactal (Reference)Tri-O-Benzyl-D-Galactal (Reference)Diagnostic Note
C1 (Enol ether) 143.0 – 144.0 ppm 145.6 ppm144.2 ppmDeshielded; characteristic of vinyl ether.
C2 (Vinylic) 100.0 – 102.5 ppm 98.6 ppm100.5 ppmUpfield of C1; Tri-TBS is slightly downfield of Acetyl due to loss of electron-withdrawing Ac group.
C3 (Allylic) 65.0 – 68.0 ppm 64.3 ppm71.0 – 74.0 ppmSensitive to C4 stereochemistry (axial O).
C4 64.0 – 67.0 ppm 64.0 ppm70.0 – 73.0 ppmOften overlaps with C3 in silylated derivatives.
C5 (Ring) 75.0 – 78.0 ppm 73.8 ppm76.0 – 77.0 ppmRing junction; usually the most downfield aliphatic signal.
C6 (Primary) 61.5 – 63.0 ppm 62.0 ppm68.0 – 70.0 ppmDistinctly upfield; confirms primary alcohol protection.
Protecting Group (Cq) 18.0 – 18.5 ppm 170.0 – 171.0 ppm (C=O)138.0 ppm (Ph-Cq)Key Differentiator: TBS quaternary carbons appear high field.
Protecting Group (Me) -5.0 to -4.0 ppm (Si-Me)25.6 – 26.0 ppm (tBu-Me)20.6 – 21.0 ppm (Ac-Me)127.0 – 129.0 ppm (Ph-CH)TBS Methyls are unique (negative ppm).

Critical Insight: The C1-C2 chemical shift difference (


) is a reliable indicator of ring electronic density. The Acetyl derivative shows a larger 

(~47 ppm) compared to the TBS derivative (~42 ppm), reflecting the electron-withdrawing nature of the acetates reducing electron density at C2.

Experimental Protocol: Synthesis & Characterization

To ensure the integrity of the NMR data, the sample must be prepared free of paramagnetic impurities or hydrolyzed byproducts (desilylation).

Workflow: Silylation of D-Galactal

Reagents: D-Galactal, TBSCl (3.5 eq), Imidazole (7.0 eq), DMF (Anhydrous).[1]

  • Reaction Setup: Dissolve D-galactal in anhydrous DMF under Argon atmosphere.

  • Addition: Add Imidazole (base/catalyst) followed by TBSCl portion-wise at 0°C.

  • Incubation: Warm to 60°C and stir for 24–48 hours. Note: Steric crowding at C3/C4 requires heat/time compared to primary silylation.

  • Workup (Critical for NMR Purity):

    • Dilute with Et2O (Diethyl ether extracts silyl ethers better than EtOAc).

    • Wash 3x with Water (removes DMF/Imidazole).

    • Wash 1x with Brine, Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 20:1). Silyl groups make the product non-polar (high Rf).

NMR Sample Preparation[2][3][4]
  • Solvent: CDCl3 (Neutralized with basic alumina if the product is acid-sensitive, though TBS is generally robust).

  • Concentration: 10-15 mg in 0.6 mL solvent for clear 13C resolution of quaternary carbons (~18 ppm).

Structural Assignment Logic

When analyzing the spectrum, use the following logic flow to assign the structure definitively.

NMR_Assignment Start Unknown Spectrum Check_Neg Check -5 to -4 ppm Start->Check_Neg TBS_Confirm TBS Methyls Present (Si-CH3) Check_Neg->TBS_Confirm Signals Found Check_Vinyl Check 90-150 ppm TBS_Confirm->Check_Vinyl Glycal_Confirm Glycal Double Bond C1 (~144) & C2 (~101) Check_Vinyl->Glycal_Confirm Enol Ether Found Check_Cq Check ~18 ppm & ~26 ppm Glycal_Confirm->Check_Cq Full_Struct 3,4,6-Tri-O-TBS-D-Galactal CONFIRMED Check_Cq->Full_Struct t-Butyl Groups Found

Figure 1: Decision tree for confirming the silylated glycal structure.

Heteronuclear Correlations (HMBC/HSQC)

If 1D data is ambiguous, use 2D correlations:

  • HSQC: Correlate the proton at

    
     6.2-6.4 (H1) to Carbon at 
    
    
    
    143 (C1).
  • HMBC: Key correlation from H1 to C3 (allylic) and C5 (ring oxygen).

  • Differentiation: Galactal (C4 axial) vs. Glucal (C4 equatorial). In Galactal , the J(3,4) coupling constant in 1H NMR is small (~1-2 Hz), whereas in Glucal it is large (~6-8 Hz). This confirms the galacto configuration before assessing the 13C shifts.

Synthesis & Workup Pathway

The following diagram details the chemical pathway and critical checkpoints for obtaining the pure material for analysis.

Synthesis_Workflow Reactants D-Galactal + TBSCl + Imidazole (Solvent: DMF) Conditions Reaction: 60°C, 48h (Argon Atmosphere) Reactants->Conditions Quench Quench: H2O / Dilute Et2O Conditions->Quench Extraction Extraction: Wash H2O (3x) Remove DMF Quench->Extraction Purification Flash Column (Hexanes:EtOAc 20:1) Extraction->Purification Analysis 13C NMR Analysis (CDCl3) Purification->Analysis

Figure 2: Synthesis and purification workflow for Tri-TBS-Galactal.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Ramesh, R., et al. (2021). "Electrochemical Trifluoromethylation of Glycals." The Journal of Organic Chemistry, 86(18), 12802–12816. Link (Reference for synthesis and characterization of silylated galactal derivatives).

  • Danishefsky, S. J., & Bilodeau, M. T. (1996). "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition, 35(1380).
  • SpectraBase. (2025).[2] "3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal 13C NMR." Wiley Science Solutions. Link (Source for mixed-protection analog comparison).

Sources

Comparative Guide: Mass Spectrometry ESI+ Fragmentation of TBS-Protected Sugars

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Electrospray Ionization (ESI+) fragmentation of tert-butyldimethylsilyl (TBS/TBDMS) protected sugars . It is designed for researchers requiring robust derivatization strategies for carbohydrate analysis that overcome the instability of traditional Trimethylsilyl (TMS) methods.

Executive Summary: The Strategic Shift from TMS to TBS

In carbohydrate mass spectrometry, derivatization is often a necessary evil to impart volatility and lipophilicity. While Trimethylsilyl (TMS) protection is the historical standard, it suffers from significant hydrolytic instability, requiring immediate analysis after derivatization.

tert-Butyldimethylsilyl (TBS) protection offers a superior alternative for complex workflows. The bulky tert-butyl group provides steric shielding, rendering TBS ethers approximately 10,000 times more stable to hydrolysis than their TMS counterparts. This guide details the specific ESI+ fragmentation mechanisms of TBS-sugars, distinguishing them from TMS and Acetyl derivatives to enable accurate structural elucidation.

Comparative Analysis: TBS vs. Alternatives

The choice of protecting group dictates the fragmentation landscape. The table below contrasts the performance of TBS against common alternatives in ESI+ MS/MS.

FeatureTBS (tert-Butyldimethylsilyl) TMS (Trimethylsilyl) Permethylation
Stability High: Stable to water/silica chromatography.Low: Hydrolyzes rapidly in moisture.Very High: Permanent chemical modification.
Mass Shift (

m)
+114.05 Da per OH group.+72.04 Da per OH group.+14.02 Da per OH group.
ESI+ Ionization Forms stable

and

.
Often requires

to stabilize; labile.
Forms strong

.[1]
Signature Loss Isobutene (56 Da) & TBSOH (132 Da) .TMSOH (90 Da) .Methanol (32 Da) .
Chromatography Retains well on C18 (RP-LC).Requires GC (volatile) or HILIC.Retains well on C18 (RP-LC).
Mechanistic Deep Dive: ESI+ Fragmentation Pathways

Unlike Electron Impact (EI) ionization, which yields radical cations (


) and a characteristic 

peak (loss of

-butyl radical), ESI+ generates even-electron ions . Understanding this distinction is critical for interpreting LC-MS/MS data.
3.1. The Primary Event: Protonation and Adduct Formation

TBS-protected sugars in positive mode ESI readily form:

  • Protonated molecules:

    
    
    
  • Ammonium adducts:

    
     (dominant if ammonium buffers are used)
    
  • Sodium adducts:

    
     (often present as ubiquitous background)
    
3.2. Collision-Induced Dissociation (CID) Pathways

Upon activation (CID), TBS sugars undergo distinct neutral losses driven by the stability of the silicon-oxygen bond and the leaving group ability.

  • Pathway A: Loss of Isobutene (Neutral Loss of 56 Da) The bulky tert-butyl group is prone to

    
    -elimination. The proton on the 
    
    
    
    -carbon of the tert-butyl group transfers to the silyl ether oxygen (or a nearby nucleophile), expelling neutral isobutene (
    
    
    ).
    • Diagnostic: Transition from

      
      
      
      
      
      
      
      .
  • Pathway B: Loss of Silanol (Neutral Loss of 132 Da) Similar to the loss of water in native sugars or TMSOH in TMS sugars, TBS derivatives eliminate tert-butyldimethylsilanol (TBSOH) . This creates a double bond on the sugar ring or an anhydro-sugar structure.

    • Diagnostic: Transition from

      
      
      
      
      
      
      
      .
  • Pathway C: Sequential Fragmentation High collision energies lead to sequential losses (e.g.,

    
    ) and eventual cross-ring cleavages (A-type and X-type fragments), which are useful for linkage analysis but are less abundant than the protecting group losses.
    
Visualization: Fragmentation Mechanism

TBS_Fragmentation Precursor Precursor Ion [M+H]+ TS_Isobutene Transition State (β-H Transfer) Precursor->TS_Isobutene CID Activation Loss_132 Product Ion B [M+H - 132]+ (Loss of TBSOH) Precursor->Loss_132 - TBSOH (132 Da) (Direct Elimination) Loss_56 Product Ion A [M+H - 56]+ (Loss of Isobutene) TS_Isobutene->Loss_56 - C4H8 (56 Da) Loss_56->Loss_132 - TBSOH (76 Da remaining?) (Sequential) CrossRing Cross-Ring Fragments (Linkage Diagnostic) Loss_132->CrossRing High Energy

Caption: ESI+ CID fragmentation pathways for TBS-protected sugars showing primary neutral losses of Isobutene and TBSOH.

Experimental Protocol: TBS Derivatization for MS

This protocol ensures complete protection of hydroxyl groups while minimizing steric hindrance issues common with bulky TBS reagents.

Reagents:

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMSCl (catalyst).

  • Pyridine (anhydrous solvent/base).

  • Acetonitrile (LC-MS grade).

Workflow:

  • Lyophilization: Ensure the sugar sample (10-100

    
    g) is completely dry. Water quenches the reagent.
    
  • Reconstitution: Dissolve sample in 50

    
    L anhydrous Pyridine.
    
  • Derivatization: Add 50

    
    L MTBSTFA + 1% TBDMSCl.
    
    • Critical Step: Incubate at 70°C for 60-90 minutes . The bulky TBS group requires thermal energy to protect sterically hindered secondary hydroxyls (e.g., C4-OH in glucose).

  • Quenching (Optional but Recommended): Evaporate reagents under

    
     stream to remove excess MTBSTFA, which can contaminate the MS source.
    
  • Re-dissolution: Dissolve residue in 100

    
    L Acetonitrile/Water (80:20) containing 5mM Ammonium Formate.
    
  • Analysis: Inject 1-5

    
    L into LC-ESI-MS.
    
Visualization: Experimental Workflow

Workflow Sample Dry Sugar Sample Reaction Add MTBSTFA/Pyridine 70°C, 60 min Sample->Reaction Cleanup N2 Evaporation (Remove Excess Reagent) Reaction->Cleanup Recon Reconstitute ACN/H2O + NH4+ Cleanup->Recon MS LC-ESI-MS Analysis Recon->MS

Caption: Optimized workflow for TBS derivatization of sugars prior to ESI-MS analysis.

Data Interpretation & Validation

When analyzing the spectra, look for these self-validating markers:

  • Check the Molecular Ion:

    • Calculate expected mass:

      
      .
      
    • Look for

      
       (M + 18) or 
      
      
      
      (M + 1).
    • Note: Incomplete derivatization is common with TBS due to steric bulk. You may see "M-1 TBS" peaks.

  • Identify the "Fingerprint":

    • Low Energy CID: Dominant peak at

      
       (Loss of TBSOH).
      
    • Medium Energy CID: Appearance of

      
       (Loss of Isobutene) and sequential losses.
      
    • Absence of m/z 73: Unlike TMS, TBS does not typically yield a dominant m/z 73 peak (

      
      ) in ESI+. Instead, look for silicon isotope patterns in the precursor.
      
References
  • Fragmentation of Alkylsilyl Derivatives: Comparison of TMS and TBS fragmentation patterns in mass spectrometry. Source:[2]

  • TBS Derivatization Protocols: Methodologies for t-butyldimethylsilylation of functional groups for GC/LC-MS. Source:

  • Carbohydrate Analysis by ESI-MS: Mechanisms of neutral loss and adduct formation in sugar analysis. Source:

Sources

Comparative Guide: TBS vs. Benzyl Protected Galactal Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Robust vs. Tunable" Trade-off

In carbohydrate synthesis, the choice between Benzyl (Bn) and tert-Butyldimethylsilyl (TBS) protection on a galactal core is rarely arbitrary. It represents a strategic decision between chemical robustness (Benzyl) and tunable reactivity/orthogonality (TBS).

While both protecting groups are ethers and generally electron-donating, their impact on the galactal's conformation and reactivity profile differs significantly.

  • Benzyl (Bn): The industry standard. It provides a "permanent" protection profile that survives harsh acidic and basic conditions, making it ideal for early-stage building blocks. It is moderately activating ("armed").

  • TBS: A bulky silyl ether. It renders the glycal "superarmed" due to enhanced electron donation and specific conformational effects but imposes strict limits on acidic processing. It offers superior face-shielding (stereocontrol) in electrophilic additions.

This guide objectively compares their performance across three critical transformations: Epoxidation (DMDO) , Ferrier Rearrangement , and Dihydroxylation .

Mechanistic Foundations

To understand the reactivity differences, we must analyze the electronic and steric environments created by these groups.

Electronic Activation ("Armed" vs. "Superarmed")

Glycals are electron-rich enol ethers. The substituents at C3 and C4 modulate the electron density of the C1-C2 double bond.

  • Benzyl: Inductively electron-donating. Stabilizes the oxocarbenium ion intermediate, making the donor "armed" relative to acyl-protected analogs.

  • TBS: Silicon is more electropositive than carbon, making the Si-O bond highly polarized. This makes TBS ethers more electron-donating than alkyl ethers, raising the HOMO energy of the enol ether system. TBS-protected galactals are often classified as "superarmed," exhibiting reaction rates up to 10-fold higher in electrophilic additions compared to their benzyl counterparts.

Steric & Conformational Steering
  • Benzyl: Planar and flexible. It can rotate to minimize steric clashes but offers less rigid facial blocking.

  • TBS: Bulky and spheroidal. The tert-butyl group creates a significant steric cone. At the C3 position (pseudo-equatorial in standard half-chair), a TBS group exerts a profound anti-directing effect , forcing incoming electrophiles to the opposite face more effectively than a benzyl group.

G cluster_0 Protecting Group Profile cluster_1 Reactivity Consequence Bn Benzyl (Bn) • Electronic: Moderate Donor • Steric: Planar/Flexible • Stability: High (Acid/Base) Reactivity Electrophilic Attack Rate TBS > Bn >> Acyl Bn->Reactivity Selectivity Facial Selectivity (C3-Directing) TBS (High Anti) > Bn (Mod Anti) Bn->Selectivity TBS TBS • Electronic: Strong Donor (Superarmed) • Steric: Bulky/Rigid • Stability: Low (Acid/F-) TBS->Reactivity Hyper-conjugative boost TBS->Selectivity Steric bulk

Figure 1: Comparative profile of electronic and steric impacts on galactal reactivity.

Critical Reaction Comparisons

Epoxidation (DMDO)

The reaction with dimethyldioxirane (DMDO) is the gold standard for converting glycals to 1,2-anhydro sugars (epoxides), which are versatile glycosyl donors.

  • 3,4,6-Tri-O-benzyl-D-galactal:

    • Selectivity: Exclusive

      
      -epoxidation.
      
    • Yield: Typically >95%.[1]

    • Mechanism: The C3-benzyloxy group directs the DMDO approach to the anti face (bottom/

      
      -face).
      
  • 3,4,6-Tri-O-TBS-D-galactal:

    • Selectivity: Exclusive

      
      -epoxidation.
      
    • Yield: High (85-95%), but requires buffered workup to prevent silyl migration or hydrolysis.

    • Advantage: The resulting silyl-protected epoxide is highly reactive and can be opened by weak nucleophiles, often in the same pot.

Verdict: Both groups provide excellent


-selectivity. TBS is preferred if the subsequent step requires a "superarmed" donor or if orthogonal deprotection is needed later.
Ferrier Rearrangement (Type I)

This transformation requires a Lewis acid to generate an allylic oxocarbenium ion.

  • Benzyl:

    • Catalysts: Strong Lewis acids (

      
      , 
      
      
      
      ,
      
      
      ).
    • Outcome: High yields (80-95%) of 2,3-unsaturated glycosides.

    • Robustness: The benzyl ethers remain intact, preventing side reactions.

  • TBS:

    • Catalysts: Must use mild or catalytic Lewis acids (e.g.,

      
       catalytic, 
      
      
      
      , or CAN). Strong acids like
      
      
      can cleave primary TBS groups (C6) or cause migration.
    • Outcome: Good yields (70-85%) if conditions are controlled.

    • Risk: Competitive protic acid generation can lead to desilylation.

Verdict: Benzyl is superior for reliability. TBS requires optimized, mild conditions.

Dihydroxylation (Upjohn/Sharpless)

Converting the double bond to a 1,2-diol (e.g., to form talose or galactose derivatives).

  • Selectivity Rule: Kishi’s empirical rule states that oxidation occurs anti to the allylic heteroatom (C3-OR).

  • Comparison:

    • Benzyl: Predominantly anti-C3 attack.

    • TBS: The massive bulk of the TBS group at C3 reinforces this anti preference, often improving the diastereomeric ratio (dr) compared to benzyl.

Experimental Data & Protocols

Data Comparison Table
Feature3,4,6-Tri-O-Benzyl-D-Galactal3,4,6-Tri-O-TBS-D-Galactal
Epoxidation (DMDO) Yield: 99% Selectivity: >99:1

Yield: 85-92% Selectivity: >99:1

Ferrier Rearrangement Yield: 90-95% Selectivity:

-major (7:1) Conditions:

, DCM, RT
Yield: 75-85% Selectivity:

-major Conditions: Mild (

or low load

)
Acid Stability High (Stable to

,

)
Low (Cleaved by

,

, Lewis Acids)
Base Stability High (Stable to

,

)
High (Stable to

,

)
Deprotection Hydrogenolysis (

) or Birch (

)
Fluoride (

) or Acid (

)
Protocol A: Epoxidation of Tri-O-Benzyl-Galactal (Robust)

Based on Cheshev et al. (2006)

  • Preparation: Dissolve 3,4,6-tri-O-benzyl-D-galactal (1.0 equiv) in

    
    .
    
  • Oxidation: Add a solution of DMDO (1.2 equiv) in acetone at 0°C.

  • Monitoring: Stir for 15-30 min. TLC will show quantitative conversion.

  • Workup: Evaporate solvent under reduced pressure (keep temp < 30°C).

  • Result: 1,2-anhydro-3,4,6-tri-O-benzyl-

    
    -D-galactopyranose is obtained as a white solid/oil. Use immediately.
    
Protocol B: Ferrier Rearrangement of Tri-O-TBS-Galactal (Mild)

Adapted for acid-sensitive substrates

  • Preparation: Dissolve 3,4,6-tri-O-TBS-D-galactal (1.0 equiv) and the nucleophile (e.g., MeOH, 1.5 equiv) in anhydrous

    
    .
    
  • Catalysis: Add 1-5 mol%

    
     or 
    
    
    
    (do not use stoichiometric
    
    
    ).
  • Reaction: Stir at 0°C to RT. Monitor closely (reaction is faster than benzyl analog due to "superarmed" nature).

  • Quench: Quench with saturated

    
     immediately upon completion to prevent desilylation.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ).
    

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent pathways dictated by the protecting group's stability.

ReactionPathways cluster_epox Epoxidation (DMDO) cluster_ferrier Ferrier Rearrangement Start Protected Galactal (Bn vs TBS) Epox 1,2-Anhydro Sugar (α-selective) Start->Epox DMDO, 0°C Oxocarb Allylic Oxocarbenium Intermediate Start->Oxocarb Lewis Acid (InCl3/BF3) Nu_Attack Nucleophilic Opening (Glycosylation) Epox->Nu_Attack ROH, ZnCl2 FerrierProd 2,3-Unsaturated Glycoside Oxocarb->FerrierProd ROH Oxocarb->FerrierProd Bn: High Yield TBS: Fast, Risk of Deprotection

Figure 2: Reaction pathways for protected galactals. Note the risk of deprotection for TBS during acid-mediated Ferrier rearrangement.

References

  • Cheshev, P., Marra, A., & Dondoni, A. (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Carbohydrate Research, 341(16), 2714–2716. Link

  • Forsythe, N. P., et al. (2024).[2][3] Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals.[2][3] Synthesis, 56(07), 1147-1156.[2][3] Link

  • Miljković, M. (2014). Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects. Springer. (Confirming TBS galactal

    
    -epoxidation selectivity). Link
    
  • Boga, S. B., & Balasubramanian, K. K. (2004). Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides. Arkivoc, (iii), 87-102. Link

  • Ayla, E. Z., et al. (2021). Alkene Epoxidations with H2O2 over Groups 4–6 Metal-Substituted BEA Zeolites. ACS Catalysis, 11(1), 139-154. Link

Sources

Technical Guide: Arming vs. Disarming Effects of TBS Groups on Galactal Donors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In carbohydrate chemistry, the "Armed-Disarmed" principle originally defined by Fraser-Reid has evolved.[1] While traditional alkyl ethers (e.g., benzyl) are "armed" and esters (e.g., acetyl) are "disarmed," tert-butyldimethylsilyl (TBS) groups represent a distinct "Super-Armed" class.

This guide analyzes the specific effects of TBS protection on galactal donors . Unlike standard arming (purely electronic), TBS groups induce a conformational switch in the galactose ring—forcing it from a standard chair to a twist-boat conformation. This relieves steric strain and positions alkoxy substituents axially, minimizing electron withdrawal from the anomeric center and dramatically accelerating glycosylation rates.

Part 1: Mechanistic Principles

The Electronic Baseline
  • Disarmed (Esters): Acyl groups (Acetyl, Benzoyl) are electron-withdrawing (-I effect).[2] They destabilize the developing positive charge on the oxocarbenium ion intermediate, slowing reaction rates.

  • Armed (Ethers): Benzyl (Bn) groups are electron-donating (+I effect) relative to esters, stabilizing the oxocarbenium ion and increasing reactivity.

  • TBS (Silyl Ethers): Silicon is less electronegative than carbon, making silyl ethers slightly more electron-donating than alkyl ethers. However, this electronic difference alone does not account for the massive reactivity jump observed.

The "Super-Armed" Conformational Effect

The critical differentiator for TBS-galactals is steric-driven conformational locking .

  • Steric Clash: The bulky tert-butyl groups on adjacent oxygens (specifically O3 and O4 in galactose) create significant repulsion if the ring remains in the standard 4C1 chair conformation.

  • The Twist: To relieve this strain, the galactal ring twists into a skew-boat (e.g., 3S1) or distorted half-chair conformation.

  • Stereoelectronic Consequence: In this twisted conformer, the C-O bonds adopt a pseudo-axial orientation. Axial alkoxy groups are less electron-withdrawing toward the anomeric center than equatorial ones (due to the dipole vector alignment). This lowers the activation energy for oxocarbenium ion formation, resulting in "super-armed" reactivity—often 20x faster than benzyl-protected equivalents.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between Disarmed, Armed, and Super-Armed pathways.

G cluster_inputs Donor Types Disarmed Disarmed Donor (Acetyl/Benzoyl) Mechanism Activation Mechanism Disarmed->Mechanism Armed Armed Donor (Benzyl) Armed->Mechanism SuperArmed Super-Armed Donor (TBS/Silyl) SuperArmed->Mechanism Destabilized Destabilized Cation (-I Effect / Participation) Mechanism->Destabilized Electron Withdrawing Stabilized Stabilized Cation (+I Effect) Mechanism->Stabilized Electron Donating Conformational Conformationally Locked Cation (Axial Orientation) Mechanism->Conformational Steric Twist + Stereoelectronic Slow Slow Reaction (Hours/Days) Destabilized->Slow Fast Fast Reaction (Minutes) Stabilized->Fast Instant Ultra-Fast Reaction (Seconds/Minutes) Conformational->Instant

Caption: Comparative mechanistic pathways showing how TBS induces conformational locking to achieve super-armed status.

Part 2: Comparative Analysis

The following table synthesizes experimental data trends comparing TBS-protected galactals against standard alternatives in electrophilic addition/glycosylation reactions (e.g., Ferrier rearrangement or iodonium-promoted coupling).

FeatureAcetyl/Benzoyl (Disarmed) Benzyl (Armed) TBS (Super-Armed)
Electronic Effect Strong Electron Withdrawing (-I)Electron Donating (+I)Strong Electron Donating (+I)
Conformation Standard Half-ChairStandard Half-ChairDistorted / Twist-Boat
Relative Rate 1 (Baseline)~40x~800x
Leaving Group Ability Requires strong activationModerate activationLabile (High Reactivity)
Stereoselectivity High (Neighboring Group Participation)Variable (Solvent dependent)High (Conformation dependent)
Stability Very StableStableAcid Sensitive
Key Experimental Insight

In competition experiments (Bols et al.), a TBS-protected donor will be consumed completely before a Benzyl-protected donor begins to react significantly. This allows for chemoselective glycosylation where a TBS-donor is coupled to a Benzyl-acceptor (which is itself a potential donor, but less reactive).

Part 3: Experimental Protocols

Protocol A: Synthesis of Super-Armed 3,4,6-Tri-O-TBS-D-Galactal

This protocol establishes the "Super-Armed" precursor.

Reagents: D-Galactal, TBSCl, Imidazole, DMF.

  • Dissolution: Dissolve D-Galactal (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (Ar or N₂).

  • Base Addition: Add Imidazole (6.0 equiv) to the solution. Stir until dissolved.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (3.5 equiv) portion-wise at 0°C.

    • Note: The excess is required to drive the reaction to completion despite the steric crowding at O3/O4 which causes the "arming" twist.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a high R_f compared to the starting material.

  • Workup: Dilute with Et₂O, wash with water (3x) and brine (1x) to remove DMF/Imidazole. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc 20:1).

    • Yield Expectation: >90% as a colorless oil.

Protocol B: Chemoselective Glycosylation (Ferrier Type)

Demonstrating the high reactivity of the TBS-Galactal.

Reagents: TBS-Galactal (Donor), Alcohol (Acceptor), NIS (Promoter), catalytic TMSOTf.

  • Mixture: Dissolve TBS-Galactal (1.2 equiv) and the acceptor alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C.

  • Activation: Add N-Iodosuccinimide (NIS) (1.5 equiv).

  • Catalysis: Add TMSOTf (0.1 equiv) dropwise.

    • Critical Observation: Reaction is often instantaneous even at -78°C due to the super-armed nature. Standard armed donors (Bn) typically require warming to -40°C or 0°C.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃.

  • Analysis: Isolate the 2-deoxy-2-iodo-glycoside.

    • Note: The TBS groups often direct stereoselectivity due to the bulky shielding of one face of the ring.

Part 4: Workflow Visualization

Workflow Start D-Galactal (Unprotected) Step1 Silylation (TBSCl, Imidazole) Start->Step1 Intermediate Super-Armed TBS-Galactal (Twisted Conformer) Step1->Intermediate Steric Strain Induces Twist Step2 Activation (NIS / TMSOTf) Intermediate->Step2 Rapid Oxocarbenium Formation Product Glycoside Product (High Yield) Step2->Product Nucleophilic Attack

Caption: Synthetic workflow for generating and utilizing super-armed TBS-galactal donors.

References

  • "Super Armed" Glycosyl Donors: Conformational Arming of Thioglycosides by Silylation. Pedersen, C. M., Nordstrøm, L. U., & Bols, M. (2007).[3][4] Journal of the American Chemical Society. [Link] Key Finding: Defines the mechanism of conformational arming via bulky silyl groups.

  • Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. Bandara, M. D., et al. (2019). The Journal of Organic Chemistry. [Link] Key Finding: Links glycals directly to the synthesis of super-armed donors.

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link] Key Finding: Comparative review of silyl vs. benzyl reactivity.

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules (2025). [Link] Key Finding: Computational validation of stability differences between armed and disarmed intermediates.

Sources

Reactivity Comparison: Tri-O-acetyl-D-galactal vs. Tri-O-TBS-D-galactal

[1]

Executive Summary

In carbohydrate synthesis, the choice between Tri-O-acetyl-D-galactal (Ac-Gal) and Tri-O-tert-butyldimethylsilyl-D-galactal (TBS-Gal) is rarely a matter of simple availability; it is a strategic decision that dictates reaction kinetics, stereochemical outcome, and orthogonal compatibility.[1]

This guide provides a head-to-head analysis of these two building blocks. The core distinction lies in the "Armed vs. Disarmed" principle applied to enol ethers:

  • TBS-Gal (Armed): Electron-rich, highly nucleophilic C1-C2 double bond.[1] Ideal for rapid electrophilic additions (e.g., DMDO epoxidation) but sensitive to acidic conditions.[1]

  • Ac-Gal (Disarmed): Electron-deficient due to ester induction.[1] Requires stronger activation for electrophilic attack but offers robust stability under acidic protocols (e.g., standard Ferrier rearrangement).[1]

Mechanistic Foundation: Electronic & Steric Tuning[1]

To predict reactivity, one must understand the electronic environment of the enol ether double bond.

The "Armed/Disarmed" Enol Ether

While Fraser-Reid originally coined "Armed/Disarmed" for anomeric leaving groups, the concept applies directly to glycal nucleophilicity.[1]

  • Inductive Effect: The acetyl groups in Ac-Gal are electron-withdrawing (EWG).[1] They pull electron density away from the ring oxygen, lowering the HOMO energy of the C1-C2

    
    -system.[1] This makes the double bond sluggish toward electrophiles.
    
  • Donation Effect: The silyl ethers in TBS-Gal are electron-donating (EDG) via the oxygen lone pairs.[1] This raises the HOMO energy, making the double bond significantly more reactive toward electrophiles (e.g., halonium ions, singlet oxygen).[1]

Steric Shielding
  • Ac-Gal: Acetyl groups are relatively small and planar.[1] They offer minimal steric hindrance, often allowing reagent approach governed by stereoelectronic effects (e.g., anomeric effect).[1]

  • TBS-Gal: The tert-butyl groups are massive.[1] They create a "stereochemical wall," particularly at C3 and C4.[1] This forces incoming reagents to attack from the face opposite the silyl groups, often overriding inherent electronic preferences.

GAcGalTri-O-acetyl-D-galactal(Disarmed)ReactionReactivity towardElectrophiles (E+)AcGal->ReactionEWG reducese- densityTBSGalTri-O-TBS-D-galactal(Armed)TBSGal->ReactionEDG increasese- densityOutcomeAcSlow KineticsRequires Strong Activation(e.g., BF3, TfOH)Reaction->OutcomeAcHigh Energy BarrierOutcomeTBSFast KineticsMild Activation Sufficient(e.g., I2, DMDO)Reaction->OutcomeTBSLow Energy Barrier

Figure 1: Mechanistic divergence driven by protecting group electronics.[1] The electron-donating TBS group lowers the activation energy for electrophilic attack.[1]

Case Study A: The Ferrier Rearrangement (Type I)

The Ferrier rearrangement involves the nucleophilic substitution at C1 with a concomitant allylic shift of the double bond to C2-C3.[2][3]

Comparative Performance
FeatureTri-O-acetyl-D-galactal (Ac-Gal)Tri-O-TBS-D-galactal (TBS-Gal)
Catalyst Requirement Strong Lewis Acid (

,

)
Mild Promoters (

,

, CAN)
Reaction Rate Moderate (15–60 min)Fast (often <15 min)
Stereoselectivity

-selective (Anomeric effect dominates)
High

-selectivity (Steric bulk at C3 blocks

-face)
Risk Factor C2-C3 elimination (formation of furan)Desilylation (acid sensitivity)
Critical Insight

Ac-Gal is the industry standard here because the leaving group at C3 (acetate) is activated by the Lewis Acid.[1] However, TBS-Gal poses a challenge: the C3-OTBS group is a poor leaving group compared to acetate.[1] To perform a Ferrier on TBS-Gal, one usually requires a method that converts the C3-TBS into a leaving group in situ or relies on the extreme lability of the silyl ether in the presence of specific Lewis acids.

Note: Often, researchers do not perform Ferrier directly on fully silylated glycals.[1] Instead, they use the Ac-Gal to form the 2,3-unsaturated glycoside, and then switch protecting groups, unless specific mild conditions (like Iodine-catalyzed rearrangement) are employed.[1]

Case Study B: Epoxidation (DMDO)

This reaction highlights the "Armed" nature of TBS-Gal.[1] The transformation converts the glycal into a 1,2-anhydro sugar (epoxide), a versatile donor for glycosylation.[1][4]

Comparative Data
ParameterAc-Gal (Disarmed)TBS-Gal (Armed)
Reagent Dimethyldioxirane (DMDO)Dimethyldioxirane (DMDO)
Time 6–12 Hours< 30 Minutes
Yield 80–87%> 95%
Selectivity ~7:1 (

-epoxide major)
> 20:1 (Exclusive anti-C3 attack)
Stability of Product Stable epoxide (isolable)Highly reactive epoxide (use in situ)
Technical Analysis

The electron-rich double bond of TBS-Gal reacts almost instantaneously with DMDO.[1] The bulky TBS group at C3 effectively blocks the syn-face, forcing the epoxide to form anti to the C3 substituent.[1] For Ac-Gal , the reaction is sluggish.[1][5] The electron-withdrawing acetates deactivate the double bond, requiring longer reaction times which can lead to side reactions (e.g., ring opening).[1]

Experimental Protocols

Protocol A: Ferrier Rearrangement of Ac-Gal (Standard)

Target: Ethyl 2,3-dideoxy-4,6-di-O-acetyl-

1
  • Preparation: Dissolve Tri-O-acetyl-D-galactal (1.0 equiv) and Ethanol (1.2 equiv) in anhydrous DCM (0.1 M).

  • Activation: Cool to 0°C. Add

    
     (0.1 equiv) dropwise.
    
    • Why? Low temperature prevents polymerization.[1]

      
       complexes with the C3-acetate, turning it into a leaving group.[1]
      
  • Monitoring: Stir at 0°C for 30 min. TLC (Hexane/EtOAc 7:3) will show disappearance of glycal (

    
    ) and appearance of product (
    
    
    ).[1]
  • Quench: Pour into saturated

    
    .
    
  • Validation:

    
     NMR will show two olefinic protons (H2, H3) as doublets of doublets (
    
    
    ppm) and the anomeric proton as a pseudo-axial signal.[1]
Protocol B: Direct Epoxidation of TBS-Gal

Target: 1,2-Anhydro-3,4,6-tri-O-TBS-

1
  • Preparation: Dissolve Tri-O-TBS-D-galactal (1.0 equiv) in DCM (0.1 M) at 0°C.

  • Oxidation: Add a solution of DMDO in acetone (1.2 equiv, typically ~0.08 M) slowly.

    • Causality: The reaction is exothermic.[1] Rapid addition can cause boil-over or loss of stereocontrol.[1]

  • Reaction: Stir for 20 minutes. The solution usually turns from pale pink (excess DMDO) to colorless if DMDO is consumed, but for TBS-Gal, the color often persists because the reaction is faster than DMDO decomposition.[1]

  • Workup: Evaporate solvent under a stream of

    
     at 0°C. Do not use rotovap heat. 
    
    • Warning: Silyl-protected 1,2-anhydro sugars are extremely sensitive to hydrolysis and thermal rearrangement.[1] Use immediately for the next coupling step (e.g., with

      
       and an acceptor).
      

Logic Flow: Decision Matrix

When should you choose which?

DecisionMatrixStartSelect Glycal SourceQ1Target Reaction?Start->Q1FerrierFerrier Rearrangement(Synthesis of 2-deoxy sugars)Q1->FerrierEpoxEpoxidation / Halogenation(Synthesis of C2-functionalized sugars)Q1->EpoxAcChoiceChoose Ac-GalFerrier->AcChoiceReasonAcReason: C3-OAc is a good LGStable to Lewis AcidsFerrier->ReasonAcTBSChoiceChoose TBS-GalEpox->TBSChoiceReasonTBSReason: High NucleophilicitySuperior Stereocontrol (anti-C3)Epox->ReasonTBS

Figure 2: Decision matrix for selecting the appropriate glycal based on the intended downstream transformation.

References

  • Fraser-Reid, B., et al. "Armed/Disarmed Effects in Carbohydrate Chemistry: History, Synthetic and Mechanistic Studies."[1] Journal of Organic Chemistry.

  • Danishefsky, S. J., & Halcomb, R. L. "The Logic of Chemical Synthesis of Complex Carbohydrates."[1] Nature, 1989.[1] (Foundational work on silyl glycal reactivity).

  • Iadonisi, A. "Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO."[1] Carbohydrate Research, 2006.[1]

  • Boutureira, O., et al. "Fluorine-Directed Glycosylation."[1] Chemical Reviews. (Discusses electronic effects of protecting groups on glycosyl donors).

  • Pedersen, C. M., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[1] Beilstein Journal of Organic Chemistry, 2017.[1]

Spectroscopic Fingerprinting of Silyl Ether Glycals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared spectroscopic characterization of silyl ether glycals, focusing on the distinction between the enol ether functionality and the protecting group "noise."

Executive Summary

In carbohydrate chemistry, silyl ether glycals (e.g., 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal) represent a critical intermediate class, often serving as donors in Ferrier rearrangements or precursors for oligosaccharide assembly. Unlike their acetylated counterparts, silyl ether glycals lack the strong carbonyl absorption (~1740 cm⁻¹), making the enol ether C=C stretch (~1610–1650 cm⁻¹) a primary diagnostic handle. This guide provides a self-validating framework for identifying these molecules, distinguishing them from hydrolysis products (lactols) and starting materials.

Characteristic IR Bands: The Spectral Signature

The IR spectrum of a silyl ether glycal is defined by the interplay between the cyclic enol ether (the "glycal" core) and the silyl protecting groups (TBS, TBDPS, TMS).

Table 1: Comparative IR Band Assignment
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Enol Ether (Glycal) C=C Stretch 1610 – 1650 Weak-MediumThe "Heartbeat." Sharp band. Lower frequency than isolated alkenes due to oxygen conjugation.
=C-H Stretch 3050 – 3100 WeakAnomeric proton (H-1). Often obscured if aromatic groups (TBDPS/Bn) are present.
Silyl Ether (Si-OR) Si-CH₃ Def. 1250 – 1260 Very Strong The "Silyl Flag." Sharp, symmetric methyl deformation. Absent in Benzyl/Acetyl analogs.
Si-O-C Stretch 1000 – 1150 Very StrongBroad, complex region. Overlaps with C-O-C ring vibrations.
Si-C Rocking 830 – 840 StrongCharacteristic doublet or strong singlet for TBS/TMS groups.
Alkyl (TBS/Bu) C-H Stretch 2850 – 2960 Strongsp³ C-H. The t-butyl group gives a distinct "doublet" shape in the high-frequency region.
Impurity (Hydrolysis) O-H Stretch 3300 – 3500 BroadWarning Sign. Indicates hydrolysis of the enol ether to a lactol (hemiacetal).
Impurity (Acetyl) C=O Stretch ~1740 StrongIndicates incomplete deacetylation during synthesis from acetyl-glucal.
Deep Dive: Spectral Regions & Mechanistic Insight
Region 1: The Functional Group Region (4000 – 1500 cm⁻¹)
  • The Void (1700 – 1800 cm⁻¹): The most immediate visual confirmation of a successful silyl protection (starting from acetyl glucal) is the complete disappearance of the carbonyl ester peak at ~1740 cm⁻¹. If this peak remains, deacetylation was incomplete.

  • The Glycal Double Bond (1610 – 1650 cm⁻¹): This band arises from the C1=C2 stretch. In silyl ethers, this band is isolated and distinct. In contrast, acetylated glycals often show this as a shoulder on the massive carbonyl peak.

    • Mechanistic Note: The frequency is sensitive to ring strain and electronic donation from the ring oxygen. It is typically sharp but low intensity due to the moderate dipole change.

Region 2: The Fingerprint & Silyl Region (1500 – 600 cm⁻¹)
  • The 1250 cm⁻¹ Anchor: This is the symmetric deformation of the methyl groups on silicon (

    
    ). It is often the sharpest, most intense peak in the spectrum outside the C-O region.
    
  • The Si-O-C "Envelope" (1000 – 1150 cm⁻¹): This region contains the Si-O-C asymmetric stretch coupled with the pyranose ring C-O-C vibrations. It appears as a massive, multi-shouldered absorption block.

  • The 835 cm⁻¹ Marker: The

    
     rocking mode of the Si-Me₂ group (in TBS) appears here.
    
Experimental Protocol: Thin Film Analysis

Silyl ether glycals are often viscous oils or low-melting solids. The Thin Film (Neat) method is superior to KBr pellets for these moisture-sensitive compounds to prevent hydrolysis during preparation.

Step-by-Step Methodology:

  • Blanking: Collect a background spectrum of the clean ZnSe or Diamond ATR crystal (air background).

  • Sample Application: Apply 1 drop of the neat glycal oil directly onto the crystal.

    • Note: If the sample is solid, dissolve in minimal anhydrous

      
       or 
      
      
      
      and cast a film, allowing solvent to evaporate.
  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Validation: Check for the "Hydrolysis Hump" (O-H stretch at ~3400 cm⁻¹). If present, dry the sample with

    
     and re-run, or repurify.
    
Visualization of Workflows
Diagram 1: Synthesis & Monitoring Workflow

This flowchart illustrates the logical progression from Acetyl-Glucal to Silyl-Glucal, highlighting the critical IR checkpoints.

GlycalSynthesis Start Tri-O-Acetyl-D-Glucal (Starting Material) Step1 1. Deacetylation (NaOMe/MeOH) 2. Silylation (TBSCl/Imid/DMF) Start->Step1 Product Tri-O-TBS-D-Glucal (Crude Oil) Step1->Product IR_Check IR Analysis (Neat Film) Product->IR_Check Check1 Peak @ 1740 cm⁻¹? IR_Check->Check1 Check2 Peak @ 3400 cm⁻¹? Check1->Check2 No Outcome_Fail1 Incomplete Rxn (Recycle) Check1->Outcome_Fail1 Yes (C=O present) Outcome_Success Pure Silyl Glycal (Proceed to Ferrier) Check2->Outcome_Success No Outcome_Fail2 Hydrolysis (Lactol) (Repurify) Check2->Outcome_Fail2 Yes (O-H present)

Caption: Workflow for converting acetyl-glucal to silyl-glucal with IR control points.

Diagram 2: Spectral Interpretation Decision Tree

A logic gate for interpreting the IR spectrum of a putative silyl glycal.

IR_Logic Spectrum Obtain IR Spectrum Band_1250 Band @ 1250 cm⁻¹? (Strong, Sharp) Spectrum->Band_1250 Result_Silyl Silyl Group Present Band_1250->Result_Silyl Yes Result_NoSilyl Silylation Failed Band_1250->Result_NoSilyl No Band_1640 Band @ 1640 cm⁻¹? (Weak, Sharp) Result_Enol Enol Ether Intact Band_1640->Result_Enol Yes Band_1740 Band @ 1740 cm⁻¹? (Strong) Result_Impurity Acetyl Impurity Band_1740->Result_Impurity Yes Final CONFIRMED: Silyl Ether Glycal Band_1740->Final No Result_Silyl->Band_1640 Result_Enol->Band_1740

Caption: Decision tree for validating silyl ether glycal identity via IR.

References
  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Link

  • Sigma-Aldrich. 3,4,6-Tri-O-acetyl-D-glucal Product Specification & IR Data. Link

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Link

  • NIST Chemistry WebBook. Infrared Absorption Spectra of Cyclic Acetals of Sugars. Link

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry. Link

Safety Operating Guide

Safe Disposal & Handling Protocol: Tri-O-(tert-butyldimethylsilyl)-D-galactal

[1]

Executive Summary

Tri-O-(tert-butyldimethylsilyl)-D-galactal (Tri-O-TBDMS-galactal) is a lipophilic, silyl-protected carbohydrate derivative used primarily as a glycosyl donor in organic synthesis.[1] For disposal purposes, it must be classified as Hazardous Organic Waste .

Unlike its precursor reagents (e.g., tert-butyldimethylsilyl chloride), this compound is not violently water-reactive.[1] However, it requires specific handling due to its potential for acid-catalyzed hydrolysis and the generation of silica ash upon incineration.[1]

Immediate Action Directive:

  • Primary Disposal Method: Thermal Incineration (with silica-handling capability).

  • Waste Stream: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

  • Critical Restriction: Do NOT mix with strong acids (e.g., HCl, H₂SO₄) in the waste container.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its stability profile. The hazards of Tri-O-TBDMS-galactal are derived from its functional groups: the glycal double bond and the silyl ether protection .[1]

Physicochemical Data (Analog-Derived)

Data below is extrapolated from the structural isomer Tri-O-TBDMS-D-glucal (CAS: 79999-47-6) and general silyl ether properties.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-melting SolidMay require dissolution for transfer.[1]
Flash Point >100°C (Estimated)Combustible. Class IIIB Liquid.
Water Solubility Negligible (Lipophilic)Will form a separate organic layer in aqueous mixtures.
Stability Stable to Base/Water; Labile to AcidRisk: Contact with acidic waste triggers hydrolysis.
Combustion Product CO₂, H₂O, SiO₂ (Silica) High silica content can foul standard catalytic oxidizers.
The "Why" Behind the Protocol (Causality)
  • Silica Ash Formation: Upon incineration, the three silicon atoms per molecule oxidize to Silicon Dioxide (SiO₂). In high volumes, this fine particulate can clog incinerator scrubbers. Action: Label waste specifically as "Silicon-Containing."[1]

  • Acid Sensitivity: The TBDMS group is acid-labile. Exposure to acidic waste streams cleaves the silyl ether, releasing tert-butyldimethylsilanol (flammable) and the free galactal.[1] This reaction is exothermic and increases the volatility of the waste mix.

Part 2: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is chemically stable.

  • Quenching (If Reactive Impurities Present):

    • If the waste contains residual silylating reagents (e.g., TBDMSOTf or TBDMSCl), quench slowly with methanol before adding to the main waste container.[1]

    • Reasoning: Prevents delayed pressure buildup from HCl generation in the drum.

  • Dilution:

    • Dissolve viscous residues in a compatible solvent (Acetone, Ethyl Acetate, or Ethanol).[1]

    • Note: Avoid Halogenated solvents (DCM) unless necessary, as they significantly increase disposal costs.

Phase 2: Waste Segregation & Packaging

Follow this logic to determine the correct waste stream.

WasteSegregationStartStart: Tri-O-TBDMS-galactal WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid (Solution)StateCheck->LiquidSolidSolid (Pure or Contaminated Debris)StateCheck->SolidSolventCheckContains Halogens?(DCM, Chloroform, etc.)Liquid->SolventCheckStreamCStream C: Solid Hazardous Waste(Debris/Sharps)Solid->StreamCStreamAStream A: Non-Halogenated Organic(Label: Silicon-Containing)SolventCheck->StreamANoStreamBStream B: Halogenated Organic(Label: Silicon-Containing)SolventCheck->StreamBYes

Figure 1: Waste Segregation Logic Flow. Ensure all streams are labeled "Silicon-Containing" to alert disposal facilities.[1]

Phase 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient for high-volume silyl ether disposal.

  • Required Label Elements:

    • Chemical Name: Tri-O-(tert-butyldimethylsilyl)-D-galactal Solution.

    • Hazard Checkboxes: [x] Flammable [x] Irritant.[2]

    • Supplemental Info: "Contains Organosilanes – Generates Silica Ash."

Part 3: Emergency Procedures (Spill & Exposure)

Spill Response (Laboratory Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources. The compound is combustible.[3]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Sand).

    • Do NOT use: Sawdust (combustible) or acidic clay absorbents (can trigger hydrolysis).

  • Clean: Wipe surface with Acetone. Dispose of all materials in Stream C (Solid Hazardous Waste).

Chemical Degradation Pathway

Understanding the breakdown helps in emergency assessment.

DegradationCompoundTri-O-TBDMS-galactalIntermediatesHydrolysisCompound->IntermediatesAcid+ H+ / H2O(Acidic Waste Stream)Acid->IntermediatesProduct1D-Galactal(Water Soluble)Intermediates->Product1Product2TBDMS-OH(Volatile/Flammable)Intermediates->Product2

Figure 2: Acid-Catalyzed Hydrolysis Pathway.[1] Note that TBDMS-OH (Silanol) increases the flammability of the waste mixture.[1]

Part 4: Regulatory & Compliance Reference

US EPA Classification
  • RCRA Status: Not a specifically listed P- or U-coded waste.[1]

  • Characteristic Waste: Classified as D001 (Ignitable) if in a flammable solvent.

  • Silicon Considerations: While not regulated as toxic, silicon impacts the method of disposal (incinerator maintenance). Failure to declare high silicon content can lead to surcharges or rejection by waste vendors.

Storage Compatibility Table
Chemical ClassCompatibilityAction
Alcohols/Ketones Compatible Safe to mix in waste drums.[1]
Halogenated Solvents Compatible Segregate only for cost/environmental reasons.
Strong Acids Incompatible DO NOT MIX. Exothermic hydrolysis risk.
Strong Oxidizers Incompatible Fire risk.[3] Keep separate.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Tri-O-(tert-butyldimethylsilyl)-D-glucal (Isomer Analog).[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Silyl Ethers and Carbohydrate Protection.[4][5] Retrieved from

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[1][5][6][7] Beilstein Journal of Organic Chemistry.[6] Retrieved from [Beilstein J. Org.[6] Chem.]([Link]6]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

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